molecular formula C9H9Br2FO B6293354 1,5-Dibromo-3-fluoro-2-isopropoxybenzene CAS No. 2404733-61-3

1,5-Dibromo-3-fluoro-2-isopropoxybenzene

Cat. No.: B6293354
CAS No.: 2404733-61-3
M. Wt: 311.97 g/mol
InChI Key: GXUNMGGLTRIREV-UHFFFAOYSA-N
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Description

1,5-Dibromo-3-fluoro-2-isopropoxybenzene is a useful research compound. Its molecular formula is C9H9Br2FO and its molecular weight is 311.97 g/mol. The purity is usually 95%.
The exact mass of the compound 1,5-Dibromo-3-fluoro-2-isopropoxybenzene is 311.89837 g/mol and the complexity rating of the compound is 166. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,5-Dibromo-3-fluoro-2-isopropoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dibromo-3-fluoro-2-isopropoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dibromo-3-fluoro-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2FO/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUNMGGLTRIREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Regioselective Functionalization of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene (CAS 2404733-61-3) in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of targeted therapeutics, particularly in the development of kinase inhibitors and allosteric modulators, highly functionalized aromatic rings are indispensable. 1,5-Dibromo-3-fluoro-2-isopropoxybenzene (CAS 2404733-61-3) emerges as a premium tetra-substituted benzene building block[1]. Its unique architecture—featuring two electronically similar but sterically distinct bromine atoms, an inductive fluorine atom, and a bulky isopropoxy group—provides a programmable scaffold for orthogonal, step-wise cross-coupling.

As a Senior Application Scientist, I approach this molecule not merely as a chemical reagent, but as a multi-stage logical gateway. By exploiting the steric differential between the C1 and C5 positions, medicinal chemists can execute highly predictable, regioselective functionalizations to construct complex active pharmaceutical ingredients (APIs). This whitepaper deconstructs the physicochemical profile of this molecule, explains the causality behind its reactivity, and provides field-validated protocols for its application.

Physicochemical Profiling & Structural Analysis

To harness the full potential of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene, one must first map its steric and electronic topology. The molecule consists of a central benzene ring bearing four substituents.

Quantitative Data Summary

The foundational properties of this building block dictate its handling and baseline reactivity[1].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 1,5-Dibromo-3-fluoro-2-isopropoxybenzene
CAS Number 2404733-61-3
Molecular Formula C9H9Br2FO
Molecular Weight 311.97 g/mol
SMILES String CC(OC1=C(F)C=C(Br)C=C1Br)C
Storage Conditions Sealed in dry, 2-8°C
Primary Utility Orthogonal Cross-Coupling Intermediate
Steric and Electronic Mapping (The Causality of Reactivity)

The core value of this molecule lies in the differential reactivity of its two carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of Pd(0) to a C-Br bond is highly sensitive to the steric environment[2].

  • The C1-Bromine: This position is flanked by the extremely bulky ortho-isopropoxy group at C2 and an ortho-hydrogen at C6. The methyl groups of the isopropyl moiety sweep a large steric volume, creating a high kinetic barrier for transition-metal insertion.

  • The C5-Bromine: This position is flanked only by two ortho-hydrogens (at C4 and C6). It is sterically unencumbered.

Table 2: Regioselectivity Matrix for Cross-Coupling

PositionSubstituentSteric EnvironmentElectronic EnvironmentReactivity Order (Pd-Catalyzed)
C5 Bromine (-Br)Low (ortho to two -H)Mildly deactivated by distant FPrimary (Highly reactive)
C1 Bromine (-Br)High (ortho to -OiPr)Electron-rich (ortho to -OiPr)Secondary (Requires active ligand)

Logical Workflow for API Synthesis

The following diagram illustrates the logical progression of utilizing this building block in a drug discovery workflow, moving from steric analysis to the final complex API.

G SM 1,5-Dibromo-3-fluoro-2-isopropoxybenzene Steric Steric Analysis: C5-Br is less hindered than C1-Br SM->Steric Step1 Regioselective Suzuki-Miyaura Coupling (at C5) Steric->Step1 Int1 C5-Functionalized Intermediate (Retains C1-Br) Step1->Int1 Step2 Buchwald-Hartwig Amination (at C1) Int1->Step2 API Complex Kinase Inhibitor (API) Step2->API

Workflow for the regioselective functionalization of CAS 2404733-61-3 in API synthesis.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. The choice of catalysts, equivalents, and temperatures are not arbitrary; they are mechanistically deliberate to enforce the regioselectivity discussed above[3].

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C5

This protocol selectively installs an aryl or heteroaryl group at the C5 position while leaving the C1-Br bond completely intact for downstream chemistry.

Mechanistic Rationale: We utilize Pd(dppf)Cl₂ . The bidentate dppf ligand enforces a wide bite angle, creating a sterically demanding Pd(0) active species. This amplifies the steric differentiation between C1 and C5, ensuring the catalyst exclusively targets the unhindered C5 position[2].

Materials:

  • 1,5-Dibromo-3-fluoro-2-isopropoxybenzene (1.0 equiv)

  • Arylboronic acid (1.05 equiv) Strict stoichiometric control is critical.

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, degassed)

Step-by-Step Methodology:

  • Preparation: Charge a dry Schlenk flask with the dibromo starting material, arylboronic acid, and K₂CO₃.

  • Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with ultra-pure Argon for 15 minutes to remove dissolved oxygen, which can degrade the Pd catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.

  • Reaction: Heat the mixture to 80 °C and stir for 4-6 hours.

  • Validation Checkpoint: Analyze via LC-MS. The system is self-validating if the chromatogram shows >95% conversion to the mono-coupled product. The deliberate use of only 1.05 equiv of boronic acid acts as a thermodynamic brake against double-coupling at C1.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Buchwald-Hartwig Amination at C1

With the C5 position functionalized, the remaining C1-Br bond is now the target. Because it is highly sterically hindered by the adjacent isopropoxy group, standard catalysts will fail or require harsh conditions that lead to degradation.

Mechanistic Rationale: We employ Pd₂(dba)₃ paired with RuPhos (or BrettPhos). RuPhos is a highly active, bulky dialkylbiaryl phosphine ligand specifically engineered to facilitate the oxidative addition of sterically encumbered aryl halides and promote rapid reductive elimination with amines[3].

Materials:

  • C5-Functionalized Intermediate from Protocol 1 (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • RuPhos (0.04 equiv, 4 mol%)

  • NaOtBu (1.5 equiv) Strong base required to deprotonate the amine and drive the catalytic cycle.

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict inert atmosphere, charge a vial with the C5-functionalized intermediate, amine, Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Solvent Addition: Add anhydrous Toluene. Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the reaction mixture to 100 °C for 12 hours. The elevated temperature provides the kinetic energy required to overcome the steric barrier at C1.

  • Validation Checkpoint: Monitor by TLC. Complete consumption of the starting material validates the efficacy of the RuPhos ligand. If hydrodehalogenation (loss of Br without amine coupling) is observed, it indicates moisture contamination or insufficient amine nucleophilicity.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase preparative HPLC to yield the final tetra-substituted API scaffold.

Conclusion

1,5-Dibromo-3-fluoro-2-isopropoxybenzene (CAS 2404733-61-3) is a masterclass in structural design for organic synthesis. By understanding the profound steric disparity between its C1 and C5 bromines, researchers can deploy it as a highly predictable, sequential cross-coupling platform. Adhering to the mechanistically driven protocols outlined in this guide ensures high yields, strict regiocontrol, and the successful construction of complex therapeutic architectures.

References

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: Chemical Reviews - ACS Publications URL:[Link] Note: Authoritative grounding on the impact of catalyst and ligand selection (e.g., RuPhos/dppf) in overcoming steric barriers during cross-coupling[3].

Sources

Advanced Synthetic Applications of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene: A Technical Guide to Regioselective Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery and advanced materials science, polyhalogenated aromatics serve as indispensable structural scaffolds. 1,5-Dibromo-3-fluoro-2-isopropoxybenzene (CAS 2404733-61-3) is a premium, highly functionalized building block that offers a unique combination of steric and electronic diversity [1]. The strategic placement of two differentially hindered bromine atoms, an electronegative fluorine, and a bulky, electron-donating isopropoxy group on a single benzene core creates a highly programmable template for complex molecule synthesis.

This whitepaper provides an in-depth analysis of the compound's structural properties and details field-proven, self-validating protocols for its regioselective functionalization.

Physicochemical Profiling & Structural Analysis

Understanding the intrinsic properties of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene requires a deep dive into the microenvironments of its substituents.

  • C1-Bromine: Positioned directly adjacent (ortho) to the bulky isopropoxy group, this site is highly sterically hindered.

  • C2-Isopropoxy: Acts as a strong electron-donating group via resonance (+M effect), while its branched nature provides a significant steric shield to the C1 position.

  • C3-Fluorine: Exerts a powerful inductive electron-withdrawing effect (-I), which strongly acidifies the adjacent protons while remaining largely inert to standard cross-coupling conditions.

  • C5-Bromine: Flanked only by small protons (at C4 and C6), this position is sterically accessible, making it the primary site for initial catalytic activation.

Table 1: Core Physicochemical Properties
PropertyValueSource
CAS Number 2404733-61-3 [1]
Molecular Formula C9H9Br2FO [1]
Molecular Weight 311.97 g/mol [1]
SMILES String CC(OC1=C(F)C=C(Br)C=C1Br)C [1]
Purity Standard ≥98% [4]
Storage Conditions Sealed in dry, 2-8°C [1]

Mechanistic Utility in Synthesis (The "Why")

As a Senior Application Scientist, I emphasize that successful functionalization of polyhalogenated arenes relies on exploiting the subtle differences in bond dissociation energies and steric accessibility [3].

Regioselective Suzuki-Miyaura Cross-Coupling

When subjecting this compound to palladium-catalyzed cross-coupling, the catalyst faces a choice between the C1-Br and C5-Br bonds. While the isopropoxy group at C2 donates electron density to the para position (C5)—theoretically slowing oxidative addition compared to an unactivated ring—steric factors overwhelmingly dominate the reaction pathway . By utilizing a bulky, electron-rich biaryl phosphine ligand (such as XPhos), the palladium center is physically blocked from inserting into the C1-Br bond. Consequently, oxidative addition occurs exclusively at the unhindered C5-Br position [3].

Directed ortho-Metalation (DoM)

Fluorine is a highly potent directing group for lithiation due to its strong inductive effect, which dramatically lowers the pKa of adjacent protons [2][4]. In this scaffold, the C4 proton is uniquely flanked by the C3-F and C5-Br groups. This dual inductive withdrawal makes the C4 proton the most acidic site on the ring. Treatment with a strong, non-nucleophilic base at cryogenic temperatures allows for the regioselective generation of a C4-aryllithium species, which can subsequently be trapped by various electrophiles.

Pathway SM 1,5-Dibromo-3-fluoro- 2-isopropoxybenzene C5_Coupling Pd-Catalyzed Coupling (C5 Position) SM->C5_Coupling Sterically Accessible (Para to O-iPr) DoM Directed ortho-Metalation (C4 Position) SM->DoM sec-BuLi, -78°C (Acidic C4 Proton) C1_Coupling Sequential Coupling (C1 Position) C5_Coupling->C1_Coupling Elevated Temp / Stronger Base

Figure 1: Divergent functionalization pathways of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an In-Process Control (IPC) to verify causality and prevent downstream failures.

Protocol A: Regioselective C5 Suzuki-Miyaura Coupling

Causality of Reagent Selection:

  • Pd2(dba)3 + XPhos: The massive steric bulk of XPhos forces the active Pd(0) species to interact exclusively with the less hindered C5-Br bond.

  • K3PO4 in Toluene/H2O: A mild, insoluble base in a biphasic system prevents the premature protodeboronation of the boronic acid and suppresses unwanted Nucleophilic Aromatic Substitution (SNAr) at the C3-F position.

Table 2: Reaction Optimization Data
ParameterConditionCausality / Rationale
Catalyst Pd2(dba)3 (2 mol%)Provides a stable Pd(0) source for the active catalytic cycle.
Ligand XPhos (4 mol%)Bulky biaryl phosphine forces oxidative addition at the C5-Br bond.
Base K3PO4 (2.0 eq)Mild base prevents SNAr of the C3-F group.
Solvent Toluene/H2O (4:1)Biphasic system ensures base availability at the interface.
Temperature 65°CSub-reflux temperature provides kinetic energy for C5 coupling while preventing C1 activation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, charge 1,5-Dibromo-3-fluoro-2-isopropoxybenzene (1.0 eq), the desired arylboronic acid (1.05 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and K3PO4 (2.0 eq).

  • Degassing: Add a 4:1 mixture of Toluene/H2O. Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) species.

  • Execution: Heat the reaction to 65°C under rigorous stirring (800 rpm) to maximize the interfacial surface area of the biphasic system.

  • Self-Validation (IPC): At t = 4 hours, withdraw a 50 µL aliquot from the organic layer. Dilute in MeCN and analyze via LC-MS.

    • Validation Criteria: The chromatogram must show >95% conversion of the starting material (m/z ~310/312/314) to the mono-coupled product. If a bis-coupled mass is observed, regiocontrol has been lost; the temperature must be reduced in future iterations.

  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Workflow Step1 Step 1: Reagent Preparation 1.0 eq SM 1.05 eq Boronic Acid 0.02 eq Pd2(dba)3 Step2 Step 2: Solvent & Base Toluene/H2O (4:1) 2.0 eq K3PO4 Degas via Ar sparge Step1->Step2 Step3 Step 3: Reaction Execution Heat to 65°C Monitor via LC-MS 4-6 hours Step2->Step3 Step4 Step 4: Workup & Purification Aqueous extraction Silica gel chromatography Isolate C5-adduct Step3->Step4

Figure 2: Standard operating procedure for regioselective C5 Suzuki-Miyaura coupling.

Protocol B: C4 Directed ortho-Metalation (DoM)

Causality of Reagent Selection:

  • sec-BuLi at -78°C: A strong, kinetically active base is required to deprotonate the C4 position. The cryogenic temperature is absolute critical; allowing the temperature to rise above -60°C will result in the elimination of LiF or LiBr, generating a highly reactive and destructive benzyne intermediate [2].

Step-by-Step Methodology:

  • Preparation: Dissolve 1,5-Dibromo-3-fluoro-2-isopropoxybenzene (1.0 eq) in anhydrous THF (0.1 M) under a strict Argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78°C for 20 minutes.

  • Lithiation: Dropwise, add sec-BuLi (1.05 eq) over 15 minutes down the side of the flask to pre-cool the reagent before it hits the reaction mixture. Stir for 45 minutes.

  • Self-Validation (IPC): Withdraw a 0.1 mL aliquot of the lithiated intermediate using a pre-cooled syringe and quench it rapidly into a vial containing 0.5 mL of D2O.

    • Validation Criteria: Extract the quenched aliquot with EtOAc and analyze via GC-MS. The molecular ion must shift by +1 Da (m/z 313/315/317), confirming >95% deuterium incorporation at C4. If the starting material mass is observed, the sec-BuLi titer is compromised or moisture has breached the system.

  • Electrophilic Trapping: Once validated, add the desired electrophile (e.g., DMF for formylation, or CO2 for carboxylation) directly to the -78°C solution. Allow to warm to room temperature slowly before aqueous quenching.

References

  • ResearchGate. "Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction." ResearchGate Publications. Available at:[Link]

Technical Whitepaper: Scalable Synthesis of 2,6-Dibromo-4-Fluorophenol Isopropyl Ether

[1]

Executive Summary & Strategic Overview

This technical guide details the synthesis of 2,6-dibromo-4-fluorophenol isopropyl ether (also identified as 1,3-dibromo-5-fluoro-2-isopropoxybenzene).[1] This molecule represents a highly functionalized aromatic building block, often utilized in the development of liquid crystals, agrochemicals, and pharmaceutical bioisosteres where the ortho-bromo and para-fluoro motifs provide specific steric and electronic properties.

The Core Challenge: The synthesis presents a classic "steric vs. electronic" conflict.[1] While the phenol precursor is highly acidic (facilitating deprotonation), the two ortho-bromine atoms create significant steric shielding around the nucleophilic oxygen.[1] Furthermore, the electrophile (2-bromopropane or 2-iodopropane) is a secondary halide, introducing a competition between the desired


Route Selection: We utilize a two-phase convergent strategy:

  • Regioselective Bromination: Electrophilic aromatic substitution of 4-fluorophenol.[1]

  • Sterically Demanding Williamson Etherification: Optimized O-alkylation using polar aprotic solvation to overcome the "ortho-effect."

Retrosynthetic Analysis & Workflow

The following diagram outlines the disconnection strategy and the forward synthetic logic.

SynthesisMapcluster_logicCritical Process ControlTargetTARGET2,6-Dibromo-4-fluorophenolisopropyl etherPrecursorINTERMEDIATE2,6-Dibromo-4-fluorophenol(Acidic, Hindered)Precursor->Target  Williamson Ether Synthesis  StartSTARTING MATERIAL4-FluorophenolStart->Precursor  Regioselective Bromination  Reagent1Br2 / AcOH(Electrophilic Source)Reagent1->PrecursorReagent22-Iodopropane / K2CO3 / DMF(Alkylation System)Reagent2->TargetNoteOrtho-bromines block nucleophilic attack.Requires high T and polar aprotic solvent.

Figure 1: Retrosynthetic pathway highlighting the transformation from commodity starting materials to the hindered ether.

Phase I: Regioselective Bromination

Objective: Synthesis of 2,6-dibromo-4-fluorophenol from 4-fluorophenol.[1]

Mechanistic Insight

The hydroxyl group on 4-fluorophenol is a strong ortho, para-director.[1] Since the para position is blocked by fluorine, bromination occurs exclusively at the two ortho positions.[1] The use of glacial acetic acid as a solvent stabilizes the transition state and moderates the reactivity of bromine, preventing oxidative tar formation.

Protocol

Reagents:

  • 4-Fluorophenol (1.0 eq)[1]

  • Bromine (

    
    ) (2.1 eq)
    
  • Glacial Acetic Acid (Solvent, 5 mL per gram of substrate)

  • Water (for quench)[1]

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with 4-fluorophenol and glacial acetic acid. Equip with a mechanical stirrer, addition funnel, and a gas trap (scrubber) to neutralize HBr byproducts.

  • Addition: Cool the solution to 0–5°C. Add elemental bromine dropwise over 60 minutes.

    • Control Point: Maintain temperature <10°C. Rapid addition causes exotherms that degrade the phenol.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

    • Validation: TLC (Hexane:EtOAc 8:[1]2) should show the disappearance of the starting material (

      
      ) and the appearance of the di-bromo product (
      
      
      ).
  • Workup: Pour the reaction mixture into ice-cold water (volume 5x that of acetic acid). The product will precipitate as a solid.[1]

  • Purification: Filter the precipitate. Wash with cold water to remove residual acid.[1] Recrystallize from Ethanol/Water or Hexanes if necessary.[1]

Expected Yield: 90–95% Characterization: 1H NMR (CDCl3) shows a singlet (or doublet with F-coupling) around ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Phase II: Sterically Demanding O-Alkylation

Objective: Conversion of the hindered phenol to the isopropyl ether.[1]

The "Senior Scientist" Analysis

This is the bottleneck step.[1] Standard Williamson conditions (Acetone/

  • Sterics: The 2,6-dibromo motif physically blocks the oxygen.[1]

  • Electronic Repulsion: The electron-withdrawing bromines reduce the nucleophilicity of the phenoxide oxygen.[1]

  • Elimination Risk: Isopropyl halides are secondary; strong bases (like NaH) promote E2 elimination to propene rather than substitution.[1]

Solution: We employ a Weak Base / High Polarity system.[1] Potassium Carbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

2-iodopropane
Protocol

Reagents:

  • 2,6-Dibromo-4-fluorophenol (1.0 eq)[1]

  • 2-Iodopropane (1.5 eq) (Alternative: 2-Bromopropane + 0.1 eq KI)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • DMF (Dimethylformamide), anhydrous (5 mL per gram)

Step-by-Step Methodology:

  • Activation: In a dry flask under Nitrogen/Argon, dissolve the phenol in DMF. Add

    
    . Stir at RT for 30 minutes to ensure complete deprotonation (color change to yellow/orange phenoxide is typical).
    
  • Alkylation: Add 2-iodopropane via syringe.

  • Heating: Heat the mixture to 80°C for 6–12 hours.

    • Why 80°C? Lower temperatures result in incomplete conversion due to steric hindrance; higher temperatures (>100°C) increase elimination byproducts.[1]

  • Monitoring: Monitor by HPLC or GC. Disappearance of the phenol peak is critical.[1]

  • Workup:

    • Cool to RT.

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash 3x with Water (to remove DMF).[1]

    • Wash 1x with 1M NaOH (Critical: This removes any unreacted phenol, which is difficult to separate by column chromatography later).[1]

    • Dry organic layer over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       and concentrate.[2][3]
      
  • Purification: Flash column chromatography (100% Hexanes ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     5% EtOAc/Hexanes). The ether is non-polar and elutes early.
    

Expected Yield: 65–75%[1]

Data Summary & Validation

The following table summarizes the physicochemical expectations for validation.

ParameterSpecificationNotes
Appearance Clear oil or low-melting solidOften crystallizes upon standing in cold.[1]
1H NMR (Aromatic) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

7.25 (d,

Hz, 2H)
Symmetric doublet due to Fluorine coupling.
1H NMR (Isopropyl) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

4.45 (sept, 1H),

1.35 (d, 6H)
Characteristic isopropyl ether pattern.
Mass Spec (GC-MS) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

peaks at 310, 312, 314
Distinctive 1:2:1 isotope pattern for

.
TLC (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
~0.7 (Hexane:EtOAc 9:1)Significantly less polar than the phenol precursor.[1]
Troubleshooting Guide

TroubleshootingIssue1Low Yield / Unreacted PhenolSol1Increase Temp to 90°CSwitch to 2-IodopropaneIssue1->Sol1Issue2Propene Formation (Elimination)Sol2Lower Temp to 60°CExtend reaction timeAvoid NaH/strong basesIssue2->Sol2

Figure 2: Decision matrix for common synthetic deviations.

References

  • BenchChem. Application Notes and Protocols for the Laboratory Preparation of 2,6-Dibromophenol. (General procedure for bromination of phenols).[1]

  • Organic Syntheses. 2,6-Dibromo-4-nitrophenol.[1] Org.[1][4][5] Synth. 1940, 20, 29. (Foundational reference for regioselective bromination in acetic acid).

  • ChemicalBook. 1,3-Dibromo-5-isopropylbenzene Synthesis. (Analogous alkylation chemistry demonstrating steric challenges).

  • ChemScene. Product Data: 1,5-Dibromo-3-fluoro-2-isopropoxybenzene (CAS 2404733-61-3).[1][5] (Target molecule identification).

  • Royal Society of Chemistry. Selective Synthesis of Propofol (2,6-Diisopropylphenol).[1][6] RSC Advances.[1][6] (Context on isopropylation of phenols).

Polyhalogenated Benzene Building Blocks in Modern Drug Discovery: Mechanistic Paradigms and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyhalogenated benzenes (PHBs) have transitioned from niche synthetic intermediates to cornerstone scaffolds in rational drug design. By leveraging multiple halogen atoms (F, Cl, Br, I) on a single aromatic ring, drug developers can finely tune lipophilicity, metabolic stability, and target affinity. This technical guide explores the physicochemical rationale behind polyhalogenation, details validated synthetic workflows for their functionalization, and highlights their emerging applications in overcoming drug resistance and designing covalent inhibitors.

The Physicochemical Rationale for Polyhalogenation

The strategic placement of multiple halogens on a benzene ring is not merely a steric exercise; it fundamentally alters the electronic landscape of the molecule, dictating its interaction with biological targets and metabolic enzymes.

Halogen Bonding ( -Hole Interactions)

Unlike classical hydrogen bonds, halogen bonds are highly directional, non-covalent interactions between a polarized halogen atom (acting as a Lewis acid) and a Lewis base (such as a protein backbone carbonyl) 1. The electron density of the halogen is anisotropically distributed, creating a positive electrostatic cap—the


-hole—on the extension of the C–X bond. In polyhalogenated systems, the 

-hole magnitude is significantly amplified by the inductive electron-withdrawing nature of adjacent halogens, exponentially enhancing target binding affinity and providing a vector to overcome drug resistance mutations 1.
Metabolic Shielding

Cytochrome P450 (CYP450) enzymes frequently oxidize electron-rich aromatic rings, leading to rapid drug clearance or toxic metabolite formation. Polyhalogenation systematically depletes the


-electron density of the benzene ring, rendering it highly resistant to oxidative metabolism and P450 dehalogenation pathways 2.
Quantitative Data: Halogen Substituent Properties

The progression from fluorine to iodine increases both the van der Waals radius and lipophilicity, allowing precise spatial occupation of hydrophobic binding pockets 3.

Table 1: Physicochemical Properties of Halogen Substituents in Drug Design

HalogenElectronegativity (Pauling)VdW Radius (Å)

-Hole Potential
Primary Medicinal Utility
Fluorine (F) 3.981.47NegligibleMetabolic stability, pKa modulation
Chlorine (Cl) 3.161.75WeakLipophilicity, moderate steric bulk
Bromine (Br) 2.961.85ModerateHalogen bonding, structural rigidification
Iodine (I) 2.661.98StrongStrong halogen bonding, heavy atom effect

Synthetic Workflows and Experimental Methodologies

Polyhalogenated benzenes present unique synthetic challenges due to competing reactive sites. Two primary methodologies are employed to selectively functionalize these scaffolds: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal Catalyzed C-H Activation.

Nucleophilic Aromatic Substitution (SNAr) of Polyfluorobenzenes

Polyfluorinated benzenes (e.g., pentafluorobenzene) are highly susceptible to SNAr due to the strong electron-withdrawing effect of multiple fluorines, which stabilizes the Meisenheimer complex intermediate.

Protocol 1: Regioselective SNAr of Pentafluorobenzene with Amines Causality & E-E-A-T Insight: The choice of solvent and base is critical for regiocontrol. Non-polar solvents lead to poor nucleophile solubility, while highly polar aprotic solvents (like DMF) lower the activation barrier too much, causing uncontrollable di-substitution. Using a mild, sterically hindered base (DIPEA) in acetonitrile allows strict kinetic control, favoring mono-substitution at the para-position due to a combination of steric relief and electronic activation by the ortho/meta fluorines.

Step-by-Step Methodology:

  • Preparation : In an oven-dried, argon-purged Schlenk flask, dissolve pentafluorobenzene (1.0 equiv, 10 mmol) in anhydrous acetonitrile (0.2 M).

  • Nucleophile Addition : Add the primary amine (1.05 equiv) dropwise at 0 °C. Validation Check: The low temperature is essential to prevent exothermic runaway and suppress thermodynamic di-substitution.

  • Base Addition : Introduce N,N-diisopropylethylamine (DIPEA) (1.2 equiv). DIPEA acts solely as an HF scavenger; its steric bulk prevents it from acting as a competing nucleophile.

  • Reaction Monitoring : Warm the mixture to room temperature and stir for 4-6 hours. Validation Check: Monitor the reaction via

    
    F NMR. The disappearance of the distinct multiplet at -162 ppm (corresponding to the para-F) confirms complete conversion .
    
  • Quenching and Isolation : Quench with saturated aqueous NH

    
    Cl to neutralize the base. Extract with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.
  • Purification : Purify the crude product via flash column chromatography (hexane/ethyl acetate gradient) to yield the pure para-substituted tetrafluoroaniline derivative.

SNAr_Workflow Start Polyfluorobenzene Starting Material Solvent Solvent Selection (MeCN for Kinetic Control) Start->Solvent Nucleophile Addition of Nucleophile (0 °C, Dropwise) Solvent->Nucleophile Prevents over-reaction Base Addition of Sterically Hindered Base (DIPEA) Nucleophile->Base Scavenges HF Monitor 19F NMR Monitoring (Check para-F signal) Base->Monitor Purify Quench & Flash Chromatography Monitor->Purify Complete conversion

Step-by-step experimental workflow for the regioselective SNAr of polyfluorinated benzenes.

Transition-Metal Catalyzed C-H Functionalization

The presence of multiple halogens (especially fluorine) significantly lowers the pKa of adjacent C-H bonds, enabling highly regioselective, directed C-H activation without the need for pre-functionalized directing groups 4.

Protocol 2: Palladium-Catalyzed ortho-Fluorine-Directed Direct Arylation Causality & E-E-A-T Insight: Polyfluorinated benzenes are highly electron-deficient, making classical oxidative addition to the C-F bond challenging. Instead, a Concerted Metalation-Deprotonation (CMD) pathway is targeted using a palladium catalyst and a pivalate base. The pivalate anion acts as an internal proton shuttle, significantly lowering the activation energy for C-H bond cleavage compared to standard carbonate bases, thereby outcompeting C-F activation pathways 5.

Step-by-Step Methodology:

  • Catalyst and Reagent Loading : In a nitrogen-filled glovebox, charge a reaction vial with Pd(OAc)

    
     (5 mol%), an aryl bromide (1.0 equiv, 1 mmol), and silver pivalate (AgOPiv, 2.0 equiv). Mechanistic Note: AgOPiv serves a dual role—it abstracts the bromide to generate a highly electrophilic cationic Pd species and provides the pivalate ligand necessary for the CMD transition state.
    
  • Substrate Addition : Add the polyfluorinated benzene (e.g., 1,3-difluorobenzene) (3.0 equiv). Validation Check: An excess of the volatile fluoroarene is required to drive the reaction forward and statistically mitigate the homocoupling of the aryl bromide.

  • Solvent : Add anhydrous toluene (3 mL) to ensure high thermal stability.

  • Heating : Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 110 °C in an oil bath for 16 hours.

  • Workup : Cool the mixture to room temperature, dilute with dichloromethane, and filter through a tightly packed pad of Celite. Validation Check: This filtration is mandatory to remove precipitated silver bromide salts, which can cause emulsion issues during aqueous extraction.

  • Purification : Concentrate the filtrate and purify via silica gel chromatography to isolate the polyfluorinated biaryl scaffold.

CH_Activation Pd_Cat Pd(OAc)2 Precatalyst Ox_Add Oxidative Addition (Aryl Bromide) Pd_Cat->Ox_Add CMD Concerted Metalation- Deprotonation (AgOPiv) Ox_Add->CMD Halide abstraction Red_Elim Reductive Elimination CMD->Red_Elim C-H Cleavage Red_Elim->Pd_Cat Catalyst Regeneration Product Polyfluorinated Biaryl Scaffold Red_Elim->Product

Mechanism of palladium-catalyzed ortho-fluorine-directed C-H arylation via CMD pathway.

Advanced Applications in Drug Discovery

The integration of polyhalogenated building blocks into hit-to-lead optimization has yielded numerous clinical breakthroughs:

  • Targeting Drug Resistance : Halogen bonds formed by polyhalogenated benzimidazoles or polybrominated benzenes can effectively overcome resistance mutations. For instance, an iodine or bromine atom can form a strong halogen bond with backbone carbonyl oxygens (e.g., in HIV-1 reverse transcriptase or Cathepsin L), which are structurally conserved and far less prone to mutation than amino acid side chains 1.

  • Covalent Inhibitors : Polyfluorinated benzene sulfonamides act as highly tunable electrophilic warheads for selective protein modification. The electron-withdrawing fluorines activate the aromatic ring for nucleophilic attack by target cysteine residues, providing a highly specific, time-dependent covalent linkage while avoiding off-target toxicity 6.

Conclusion

The strategic application of polyhalogenated benzene building blocks represents a sophisticated intersection of physical organic chemistry and rational drug design. By mastering the synthetic intricacies of SNAr and C-H activation, medicinal chemists can unlock novel chemical space, yielding therapeutics with unprecedented affinity, selectivity, and metabolic resilience.

References

  • "Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development", ACS Publications.
  • "Halogen atoms in the modern medicinal chemistry: hints for the drug design", PubMed.
  • "Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis", ACS Publications.
  • "Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons", White Rose Research Online.
  • "Pentafluorobenzene Sulfonamide as a Novel, Tunable Warhead for Selective Protein Modification", Scholaris.
  • "Scheme 9. Products Formed during Oxidative P450 Dehalogenation of Polyhalogenated Benzene 165", ResearchGate.
  • "RSC Advances: Polyfluorinated benzenes", RSC.

Sources

Fluorinated alkoxybenzene intermediates for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Incorporation of Fluorinated Alkoxybenzenes in Modern Drug Design: A Technical Whitepaper

Executive Summary & The Physicochemical Imperative

In the rigorous landscape of modern medicinal chemistry, the optimization of a lead compound frequently hinges on overcoming metabolic liabilities without sacrificing target affinity. Traditional alkoxy groups, particularly the methoxy (-OCH₃) moiety, are notorious soft spots for cytochrome P450 (CYP450)-mediated oxidative dealkylation. To circumvent this, the strategic incorporation of fluorinated alkoxybenzenes—specifically the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups—has become a foundational tactic for drug development professionals[1],[2].

As a Senior Application Scientist, I approach lead optimization not merely as substituting atoms, but as engineering the physicochemical micro-environment of the molecule. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485.3 kJ/mol), rendering fluorinated alkoxy groups highly resistant to enzymatic cleavage[1],[2]. However, the choice between -OCHF₂ and -OCF₃ is not arbitrary; it is dictated by the specific steric, electronic, and hydrogen-bonding demands of the target binding pocket.

Table 1: Comparative Physicochemical Properties of Alkoxy Substituents

Physicochemical PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCHF₂)Trifluoromethoxy (-OCF₃)
Hansch Lipophilicity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
-0.02+0.68+1.04[3]
Hammett Constant (

)
-0.27 (Electron Donating)+0.14 (Weakly Withdrawing)[1]+0.35 (Strongly Withdrawing)
Hydrogen Bond Donor NoYes (Lipophilic HBD)[1]No
Metabolic Stability Low (Rapid O-dealkylation)High[1]Very High
Preferred Conformation Coplanar to AreneDynamic (Environment Dependent)[4]Orthogonal to Arene

Mechanistic Rationale in Lead Optimization

The causality behind choosing a specific fluorinated alkoxy group lies in its unique stereoelectronic profile.

The trifluoromethoxy (-OCF₃) group is often termed a "super-halogen." It combines the lipophilicity of a trifluoromethyl group with the spatial flexibility of an ether linkage[2]. Due to stereoelectronic anomeric effects, the -OCF₃ group strongly prefers an orthogonal conformation relative to the aromatic ring. This orthogonal projection can force the molecule into a specific 3D geometry that perfectly complements deep, lipophilic binding pockets.

Conversely, the difluoromethoxy (-OCHF₂) group is a "chameleon" moiety. It exhibits dynamic lipophilicity, capable of adjusting its conformation via simple bond rotations to adapt to varying chemical environments[4]. More importantly, the highly electron-withdrawing fluorine atoms polarize the remaining C-H bond, rendering the -OCHF₂ group a rare lipophilic hydrogen bond donor[1]. This allows the molecule to maintain critical hydrogen-bonding interactions with the target receptor while simultaneously improving membrane permeability[1].

DecisionTree A Lead Compound Optimization: Alkoxy Arene Modification B Is the -OCH3 group metabolically labile? A->B C Yes (CYP450 Cleavage) B->C D No (Retain Structure) B->D E Is a Hydrogen Bond Donor required? C->E F Use Difluoromethoxy (-OCHF2) Dynamic Lipophilicity & HBD E->F Yes G Use Trifluoromethoxy (-OCF3) Max Lipophilicity & Stability E->G No

Decision matrix for selecting fluorinated alkoxy groups during lead optimization.

Synthetic Methodologies & Self-Validating Protocols

Synthesizing fluorinated alkoxybenzenes requires precise control over highly reactive intermediates. Below are two field-proven, self-validating protocols for introducing these critical moieties.

Difluoromethoxylation via Carbene Capture

The most scalable method for introducing a difluoromethoxy group involves the generation of a transient difluorocarbene (:CF₂) from a bench-stable precursor like sodium chlorodifluoroacetate, followed by nucleophilic capture by a phenoxide[1].

Protocol: Synthesis of Aryl Difluoromethyl Ethers

  • Rationale: Sodium chlorodifluoroacetate undergoes thermal decarboxylation to release CO₂ and chloride, yielding the highly electrophilic :CF₂. Potassium carbonate is used to deprotonate the phenol, ensuring the resulting phenoxide is sufficiently nucleophilic to trap the carbene before it hydrolyzes[1].

  • Step 1: In an oven-dried flask under inert atmosphere, dissolve the target phenol (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to pre-form the phenoxide.

  • Step 2: Add sodium chlorodifluoroacetate (2.5 eq) in a single portion.

  • Step 3: Heat the reaction mixture to 90–100 °C[1].

  • In-Process Validation: The reaction progress can be visually tracked by the evolution of CO₂ gas. Once bubbling ceases (typically 4-6 hours), the carbene precursor is fully consumed.

  • Step 4: Cool to room temperature, quench with water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF.

  • Quantitative Self-Validation: Isolate the crude product and perform a ¹H NMR scan. The definitive proof of success is the appearance of a characteristic triplet in the range of

    
     6.5–7.5 ppm. Because the proton is split by two equivalent fluorine atoms, it exhibits a massive geminal coupling constant (
    
    
    
    Hz). If this triplet is absent, the carbene was likely quenched by adventitious water.
Ortho-Trifluoromethoxylation via OCF₃ Migration

Direct electrophilic trifluoromethoxylation of unactivated arenes is thermodynamically prohibitive due to the instability of the CF₃O⁻ anion. To bypass this, we utilize a hetero-Cope-style[3,3]-sigmatropic rearrangement using Togni Reagent II[3].

SyntheticWorkflow S1 Methyl 4-(N-hydroxy- acetamido)benzoate S2 O-Trifluoromethylation (Togni II, Cs2CO3) S1->S2 S3 Intermediate: N-OCF3 Derivative S2->S3 95% Yield S4 Thermal Rearrangement (MeNO2, 120 °C) S3->S4 S5 Product: Ortho-OCF3 Aniline S4->S5 OCF3 Migration

Synthetic workflow for ortho-trifluoromethoxylation via OCF3 migration.

Protocol: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate

  • Rationale: We first O-trifluoromethylate a hydroxamic acid derivative. The resulting N-O-CF₃ intermediate is then subjected to thermal stress, forcing the OCF₃ group to migrate to the ortho position of the aromatic ring, restoring aromaticity and yielding a highly valuable intermediate[3].

  • Step 1 (O-Trifluoromethylation): Inside a nitrogen-filled glovebox, combine methyl 4-(N-hydroxyacetamido)benzoate (1.0 eq), Togni reagent II (1.2 eq), and catalytic Cs₂CO₃ (10 mol%) in anhydrous CHCl₃. Stir at room temperature until complete[3].

  • Step 2 (Isolation): Purify via flash chromatography to isolate the intermediate methyl 4-(N-(trifluoromethoxy)acetamido)benzoate[3].

    • Validation Checkpoint A: ¹⁹F NMR of this intermediate will display a distinct singlet near

      
       -60 ppm, corresponding to the N-O-CF₃ group.
      
  • Step 3 (Thermal Rearrangement): Transfer the intermediate to a pressure vessel. Dissolve in nitromethane (MeNO₂) to a concentration of 1.0 M. Seal and heat to 120 °C for 20 hours behind a blast shield[3].

  • Quantitative Self-Validation: The success of the migration is confirmed via dual NMR analysis. In the ¹⁹F NMR, the signal will shift upfield to approximately

    
     -58 ppm (characteristic of an aryl-OCF₃). Concurrently, the ¹H NMR will reveal a loss of symmetry in the aromatic region (transitioning from a pair of doublets to a more complex 1,2,4-substitution pattern), unequivocally proving the ortho-migration of the trifluoromethoxy group.
    

Conclusion

The integration of fluorinated alkoxybenzenes is a masterclass in rational drug design. By understanding the profound stereoelectronic differences between -OCHF₂ and -OCF₃, medicinal chemists can precisely tune a molecule's lipophilicity, enforce specific conformational geometries, and bulletproof the scaffold against enzymatic degradation. Utilizing robust, self-validating synthetic protocols ensures that these complex modifications can be reliably executed, accelerating the pipeline from lead optimization to clinical viability.

References

  • MDPI (Molecules). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design". Available at:[Link]

  • NIH / PubMed Central. "Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives". Available at:[Link]

  • Chemical Science (RSC Publishing). "Catalytic radical difluoromethoxylation of arenes and heteroarenes". Available at:[Link]

Sources

1,5-Dibromo-3-fluoro-2-isopropoxybenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1,5-Dibromo-3-fluoro-2-isopropoxybenzene

Abstract: This technical guide provides a comprehensive overview of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. The document details its chemical identity, physicochemical properties, and outlines its significance as a building block for more complex molecules. Furthermore, this guide discusses safety protocols and handling procedures essential for laboratory use.

Chemical Identity and Molecular Structure

1,5-Dibromo-3-fluoro-2-isopropoxybenzene is a polysubstituted benzene derivative. The strategic placement of bromine, fluorine, and isopropoxy groups on the aromatic ring makes it a versatile intermediate for introducing specific functionalities in organic synthesis.

Molecular Formula: C₉H₉Br₂FO[1]

Molecular Weight: 311.97 g/mol [1]

CAS Number: 2404733-61-3[1][2]

IUPAC Name: 1,5-Dibromo-3-fluoro-2-isopropoxybenzene

SMILES: CC(OC1=C(F)C=C(Br)C=C1Br)C[1]

The structure of this molecule, characterized by an isopropoxy group ortho to a fluorine atom and flanked by two bromine atoms at the meta and para positions, offers multiple reaction sites for further chemical modification.

G cluster_0 Initial Phase cluster_1 Screening & Optimization cluster_2 Lead Development A 1,5-Dibromo-3-fluoro-2-isopropoxybenzene (Starting Material) B Chemical Modification (e.g., Cross-Coupling) A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Studies F->G H Clinical Candidate G->H

Caption: Workflow for Utilizing Building Blocks in Drug Discovery

Safety and Handling

As with any halogenated organic compound, 1,5-Dibromo-3-fluoro-2-isopropoxybenzene should be handled with care in a well-ventilated laboratory or fume hood. [3][4][5]Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. [3][4] Potential Hazards (inferred from similar compounds):

  • Skin and Eye Irritation: May cause irritation upon contact. [4][6]* Respiratory Irritation: Inhalation of vapors or dust may irritate the respiratory tract. [6]* Toxicity: While specific toxicity data is not available, related compounds can be harmful if swallowed or absorbed through the skin. [7] Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [1][3] Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations. This should be done via an approved waste disposal plant. [3][4]

Synthesis and Reactivity

A plausible synthetic route to 1,5-Dibromo-3-fluoro-2-isopropoxybenzene would likely involve the isopropylation of a corresponding phenol precursor, which itself could be synthesized from commercially available starting materials through a series of halogenation and functional group interconversion steps. The reactivity of the molecule is dominated by the two bromine atoms, which are susceptible to a variety of organometallic cross-coupling reactions. The fluorine and isopropoxy groups are generally more stable under these conditions and serve to modify the electronic nature of the aromatic ring.

References

  • Fluorochem. (n.d.). 1,5-dibromo-3-fluoro-2-isopropoxy-4-methylbenzene.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-3,5-difluorobenzene. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2-fluoro-1,3-dimethylbenzene. Retrieved from [Link]

  • Alfa Aesar. (2025). Safety Data Sheet: 1-Bromo-3,5-difluorobenzene.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet. Retrieved from [Link]

  • Boroncore. (n.d.). 1,5-Dibromo-3-fluoro-2-isopropoxybenzene. Retrieved from [Link]

Sources

Technical Guide: Isopropoxy-Substituted Bromobenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isopropoxy-substituted bromobenzenes are critical pharmacophores in modern drug discovery. They serve as lipophilic, metabolically distinct alternatives to methoxy-arenes. The isopropyl group (


) introduces steric bulk and alters the metabolic soft spot of the ether linkage, often shielding the oxygen from rapid CYP450-mediated O-dealkylation.

However, sourcing and utilizing these intermediates requires vigilance. A common nomenclature trap exists between isopropoxy (ether) and isopropyl (alkyl) derivatives, leading to costly procurement errors. Furthermore, the synthesis of these ethers is prone to specific side reactions (E2 elimination) that leave residual phenolic impurities—potent poisons for downstream palladium-catalyzed cross-couplings.

This guide provides a technical roadmap for identifying, sourcing, and utilizing these derivatives with high fidelity.

Part 1: Structural Identification & The "Nomenclature Trap"

Before initiating any synthesis, you must verify the CAS registry number. A frequent error in database searching is confusing the ether (isopropoxy) with the alkyl (isopropyl/cumene) derivative.

Target Isomers & Specifications
IsomerSystematic NameCommon NameCAS No.[1][2][3][4][5]Key Feature
Para 1-Bromo-4-isopropoxybenzene 4-Bromophenyl isopropyl ether6967-88-0 Most common linear extender.
Meta 1-Bromo-3-isopropoxybenzene3-Bromophenyl isopropyl ether131738-73-3 Used for nonlinear scaffold geometry.
Ortho 1-Bromo-2-isopropoxybenzene2-Bromophenyl isopropyl ether701-07-5 Sterically congested; slower coupling rates.

CRITICAL WARNING: Do NOT confuse 1-Bromo-4-isopropoxybenzene (CAS 6967-88-0) with 1-Bromo-4-isopropylbenzene (CAS 586-61-8). The latter is a cumene derivative (C-C bond) and lacks the ether oxygen, rendering it useless for H-bond acceptor applications.

Part 2: Synthesis & Impurity Profiling

Understanding the synthesis of your raw material is the only way to predict its impurity profile. These compounds are almost exclusively manufactured via Williamson Ether Synthesis .

The Synthetic Pathway & The E2 Competition

The reaction involves treating a bromophenol with an isopropyl halide (2-bromopropane or 2-iodopropane) and a base (typically


 or 

).
  • The Problem: Isopropyl halides are secondary alkyl halides. Under basic conditions at elevated temperatures, they undergo a competition between

    
     substitution  (forming the desired ether) and E2 elimination  (forming propene gas).
    
  • The Consequence: The elimination consumes the alkylating agent. If the manufacturer does not use a significant excess of isopropyl halide, the reaction stops before completion, leaving unreacted bromophenol .

Visualizing the Reaction Vector

SynthesisPath Start Bromophenol (Ar-OH) Intermediate Transition State Start->Intermediate Reagent 2-Bromopropane (iPr-Br) Reagent->Intermediate Base Base (K2CO3) Base->Intermediate Product TARGET PRODUCT (Ar-O-iPr) SN2 Pathway Intermediate->Product Nucleophilic Attack SideProduct IMPURITY: Propene (Gas) E2 Pathway Intermediate->SideProduct Elimination (Heat) Residue CRITICAL IMPURITY: Unreacted Bromophenol SideProduct->Residue Depletes Reagent

Figure 1: The competitive landscape of Williamson Ether Synthesis for secondary halides. Note that E2 elimination depletes the alkylating agent, often leaving unreacted phenol in the final mixture.

Supplier Quality Attributes (SQA)

When validating a supplier, request a Certificate of Analysis (CoA) that explicitly addresses the following:

AttributeSpecificationWhy it matters?
Purity (GC) > 98.0%Standard baseline.
Phenolic Content < 0.5%Critical. Free phenols (acidic protons) quench organometallic reagents (Grignard/Lithium) and coordinate to Pd catalysts, shutting down cross-coupling cycles.
Water Content < 0.1%Hygroscopic bases (

) used in synthesis can leave residual moisture, hydrolyzing boronic esters in the next step.
Appearance Clear LiquidYellowing indicates oxidation of trace phenols to quinones.

Part 3: Application Protocol (Suzuki-Miyaura Coupling)

The primary utility of isopropoxy bromobenzenes is as an electrophile in Suzuki coupling. The electron-donating isopropoxy group makes the C-Br bond electron-rich, slightly increasing the energy barrier for oxidative addition compared to electron-deficient systems.

Optimized Protocol for Electron-Rich Aryl Bromides

Rationale: Standard


 often fails or reacts slowly with electron-rich bromides due to poor oxidative addition rates. We utilize a pre-catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos or XPhos) to facilitate this step.
Materials:
  • Electrophile: 1-Bromo-4-isopropoxybenzene (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%) or 
    
    
    
    + SPhos.
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:
  • System Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Charge Solids: Add the boronic acid, Pd catalyst, and base (if using solid base like

    
    ).
    
  • Solvent & Substrate: Add degassed 1,4-Dioxane, followed by the liquid 1-Bromo-4-isopropoxybenzene via syringe.

  • Activation: Heat the mixture to 80–90°C .

    • Note: Do not exceed 100°C if using boronic esters sensitive to protodeboronation, though the isopropoxy group is stable.

  • Monitoring: Monitor via HPLC/UPLC at 254 nm.

    • Target: Disappearance of the bromide peak.

    • Watch for: Homocoupling of the boronic acid (indicates oxidation/oxygen leak).

  • Workup: Cool to RT, filter through Celite (to remove Pd black), dilute with EtOAc, and wash with water/brine.

Coupling Mechanism & Troubleshooting

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Substrate Isopropoxy-Ph-Br Substrate->OxAdd Boron Boronic Acid (R-B(OH)2) Base Base (OH-) Boron->Base Activation Base->TransMet Poison STOP: Phenol Impurity (Pd Coordination) Poison->Pd0 Inhibition

Figure 2: The Suzuki Catalytic Cycle. Note the inhibition pathway where residual phenol from the starting material can sequester the Pd(0) species.

Part 4: Sourcing & Supply Chain Strategy

When requesting quotes or ordering, do not rely solely on the chemical name. Use the following specification block to ensure technical compliance.

Copy-Paste Specification for Suppliers:

Product: 1-Bromo-4-isopropoxybenzene CAS: 6967-88-0 Grade: Synthesis Grade (>98%) Impurity Limit: 4-Bromophenol < 0.5% (Must be confirmed by GC or HPLC) Water Content: < 0.1% (Karl Fischer) Packaging: Inert atmosphere (Argon/Nitrogen) preferred to prevent hydrolysis or oxidation.

Recommended Verification Method (In-House)

Upon receipt of the material, run a simple TLC (Thin Layer Chromatography) :

  • Mobile Phase: 10% EtOAc in Hexanes.

  • Stain:

    
     or UV.
    
  • Observation: The ether product will have a high

    
     (~0.7-0.8). Any spot near the baseline (
    
    
    
    < 0.2) indicates residual bromophenol. If observed, perform a basic wash (1M NaOH) and extraction before using the material in sensitive catalytic reactions.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 81696, 1-Bromo-4-isopropoxybenzene. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Chemistry Portal. (2024). Williamson Ether Synthesis: Mechanism and Side Reactions. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structural Isomers of 1,3-dibromo-5-fluoro-2-isopropoxybenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Role of Fluorinated Aromatics in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3][4][5] The unique electronic properties of the fluorine atom, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Polysubstituted aromatic rings, such as the dibromo-fluoro-isopropoxybenzene core, offer a versatile platform for the development of novel therapeutics, where the interplay of halogen and alkoxy substituents can be exploited to modulate biological activity. This guide provides a comprehensive overview of the structural isomers of 1,3-dibromo-5-fluoro-2-isopropoxybenzene, offering insights into their synthesis, separation, and characterization to support researchers in the fields of drug discovery and organic synthesis.

The Structural Isomers of Dibromo-fluoro-isopropoxybenzene

Structural isomerism arises when molecules share the same molecular formula but differ in the connectivity of their atoms.[6][7][8] For the dibromo-fluoro-isopropoxybenzene series, with the molecular formula C₉H₉Br₂FO, there are six possible positional isomers. The systematic nomenclature of these isomers is crucial for unambiguous communication in a research and development setting.

The six structural isomers are:

  • 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

  • 1,5-Dibromo-3-fluoro-2-isopropoxybenzene

  • 2,4-Dibromo-6-fluoro-1-isopropoxybenzene

  • 1,3-Dibromo-2-fluoro-5-isopropoxybenzene

  • 1,3-Dibromo-4-fluoro-2-isopropoxybenzene

  • 1,2-Dibromo-4-fluoro-5-isopropoxybenzene

The varied placement of the bromine, fluorine, and isopropoxy groups on the benzene ring is anticipated to confer distinct physicochemical properties upon each isomer, influencing their reactivity, spectroscopic signatures, and ultimately, their biological activity.

Synthetic Strategies: A Plausible Route via Williamson Ether Synthesis

A plausible synthetic pathway for the title compound, 1,3-dibromo-5-fluoro-2-isopropoxybenzene, is outlined below. This general protocol can be adapted for the synthesis of the other isomers by selecting the appropriate starting dibromofluorophenol.

Proposed Synthesis of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

The proposed synthesis commences with the commercially available 2,6-dibromo-4-fluorophenol.

Synthetic Pathway A 2,6-Dibromo-4-fluorophenol B Sodium 2,6-dibromo-4-fluorophenoxide A->B  NaH, THF (anhydrous)   C 1,3-Dibromo-5-fluoro-2-isopropoxybenzene B->C  2-bromopropane, DMF (anhydrous)  

Caption: Proposed Williamson ether synthesis of 1,3-dibromo-5-fluoro-2-isopropoxybenzene.

Detailed Experimental Protocol (Proposed)

Materials:

  • 2,6-Dibromo-4-fluorophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • 2-Bromopropane

  • Anhydrous dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Phenoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 2,6-dibromo-4-fluorophenol (1.0 eq). Dissolve the phenol in anhydrous THF. To this solution, add sodium hydride (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere. Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.

  • Etherification: To the freshly prepared phenoxide solution, add anhydrous DMF. Subsequently, add 2-bromopropane (1.2 eq) dropwise via the dropping funnel at room temperature. Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously quench with saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1,3-dibromo-5-fluoro-2-isopropoxybenzene.

Isomer Separation and Characterization: A Multi-faceted Analytical Approach

The successful synthesis of a mixture of isomers, or the confirmation of the purity of a single isomer, necessitates robust analytical techniques capable of resolving and identifying these closely related compounds.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is a powerful technique for the separation of positional isomers.[5][14][15][16][17][18][19] The choice of stationary phase is critical for achieving baseline resolution.

  • Recommended Columns: For halogenated aromatic compounds, phenyl- and pentafluorophenyl (PFP)-based columns are often effective.[2][5] These stationary phases can engage in π-π interactions with the aromatic ring of the analytes, providing a different selectivity mechanism compared to standard C18 columns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

GC-MS is an invaluable tool for the analysis of volatile and semi-volatile organic compounds, including halogenated aromatics.[20][21][22] The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides information about the molecular weight and fragmentation pattern, aiding in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most definitive method for the structural characterization of organic molecules. For the dibromo-fluoro-isopropoxybenzene isomers, a combination of ¹H, ¹³C, and ¹⁹F NMR will be essential for unambiguous identification.

  • ¹H NMR: Will provide information on the number and connectivity of the aromatic and isopropoxy protons.

  • ¹³C NMR: Will reveal the number of unique carbon environments in the molecule.

  • ¹⁹F NMR: Is particularly useful for fluorinated compounds, providing a distinct signal for the fluorine atom.[23][24][25][26] The chemical shift and coupling constants in the ¹⁹F NMR spectrum will be highly sensitive to the substitution pattern on the aromatic ring.

Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization Crude_Product Crude Product Mixture Purification Column Chromatography / Crystallization Crude_Product->Purification HPLC HPLC (Isomer Separation) Purification->HPLC Purity Check GC_MS GC-MS (Purity & MW) Purification->GC_MS Identity Confirmation NMR NMR (1H, 13C, 19F) (Structural Elucidation) Purification->NMR Structure Confirmation

Caption: A typical workflow for the synthesis, purification, and analysis of dibromo-fluoro-isopropoxybenzene isomers.

Physicochemical Properties of the Isomers

The precise physicochemical properties of each isomer will be unique. While experimental data is not available for all isomers, some properties can be predicted or are available from suppliers.

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Predicted Properties
1,3-Dibromo-5-fluoro-2-isopropoxybenzeneN/AC₉H₉Br₂FO311.97-
1,5-Dibromo-3-fluoro-2-isopropoxybenzene2404733-61-3[19]C₉H₉Br₂FO311.97TPSA: 9.23, LogP: 4.1379[27]
2,4-Dibromo-6-fluoro-1-isopropoxybenzeneN/AC₉H₉Br₂FO311.97-
1,3-Dibromo-2-fluoro-5-isopropoxybenzeneN/AC₉H₉Br₂FO311.97-
1,3-Dibromo-4-fluoro-2-isopropoxybenzeneN/AC₉H₉Br₂FO311.97-
1,2-Dibromo-4-fluoro-5-isopropoxybenzeneN/AC₉H₉Br₂FO311.97-

TPSA: Topological Polar Surface Area; LogP: Logarithm of the partition coefficient.

Purification by Crystallization

For solid isomers, crystallization is a powerful purification technique.[14][15][16][28][29] The choice of solvent is paramount and should be determined empirically. A suitable solvent will dissolve the compound when hot but have low solubility at cooler temperatures. Slow cooling generally affords higher purity crystals.[16]

Conclusion

The six structural isomers of 1,3-dibromo-5-fluoro-2-isopropoxybenzene represent a valuable class of building blocks for drug discovery and development. A thorough understanding of their synthesis, separation, and characterization is essential for their effective utilization. This guide provides a foundational framework for researchers, outlining plausible synthetic routes and robust analytical methodologies. As research in this area progresses, the generation of detailed experimental data for each isomer will undoubtedly accelerate the discovery of novel therapeutic agents.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. (2009, September 30). International Journal of ChemTech Research. Retrieved March 7, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). The Pharma Innovation Journal. Retrieved March 7, 2026, from [Link]

  • The role of fluorine in medicinal chemistry - PubMed. (2007, October 15). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Crystallization - Purification of organic compounds. (2018, September 30). BrainKart. Retrieved March 7, 2026, from [Link]

  • Flow Crystallization | Solubility Control. (2024, May 17). Vapourtec Ltd. Retrieved March 7, 2026, from [Link]

  • CRYSTALLIZATION. (n.d.). Ankara University. Retrieved March 7, 2026, from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Retrieved March 7, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved March 7, 2026, from [Link]

  • Guide for crystallization. (n.d.). University of Fribourg. Retrieved March 7, 2026, from [Link]

  • A review on high performance liquid chromatography technique for pharmaceutical analysis. (2024, May 8). GSC Biological and Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]

  • structural isomerism. (n.d.). Chemguide. Retrieved March 7, 2026, from [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (n.d.). Der Pharma Chemica. Retrieved March 7, 2026, from [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022, April 15). MDPI. Retrieved March 7, 2026, from [Link]

  • What is the synthesis of 1-fluoro-3-propylbenzene from benzene?. (2023, July 11). Quora. Retrieved March 7, 2026, from [Link]

  • Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. (n.d.). Pendidikan Kimia. Retrieved March 7, 2026, from [Link]

  • structural isomerism. (n.d.). Chemguide. Retrieved March 7, 2026, from [Link]

  • Structural Isomers. (2026, January 3). Save My Exams. Retrieved March 7, 2026, from [Link]

  • 1H, 19F and 13C analysis in under two minutes using X–Pulse Application Note 9. (n.d.). Oxford Instruments. Retrieved March 7, 2026, from [Link]

  • 1,3-Dibromo-5-fluorobenzene 97 1435-51-4. (n.d.). Sigma-Aldrich. Retrieved March 7, 2026, from [Link]

  • 16.10: Synthesis of Polysubstituted Benzenes. (2024, October 4). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Structural isomer - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Structural Isomerism. (2021, January 17). YouTube. Retrieved March 7, 2026, from [Link]

  • Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • 1,3-Dibromo-5-isopropoxybenzene | C9H10Br2O | CID 50998234. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?. (2016, April 16). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 2,4-Dibromo-6-tert-butylbenzene-1,3-diol - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Process for the preparation of p-bromofluorobenzene. (n.d.). Google Patents.
  • 1,2-Dibromo-4,5-bis(octyloxy)benzene | C22H36Br2O2. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

Sources

Technical Guide: Solubility Profile of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene

[1][2]

Executive Summary & Compound Identity

This guide provides a technical analysis of the solubility characteristics of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene (CAS: 2404733-61-3).[1][2] As a poly-halogenated aromatic ether, this compound exhibits a distinct lipophilic profile driven by its high logP and lack of hydrogen bond donors.[1][2]

Effective handling of this intermediate in drug discovery and agrochemical synthesis requires precise solvent selection to optimize reaction kinetics (e.g., Suzuki-Miyaura couplings) and purification processes (crystallization).[1]

Physicochemical Baseline
PropertyValue / DescriptorImpact on Solubility
CAS Number 2404733-61-3Unique Identifier
Molecular Weight 311.97 g/mol Moderate MW; favorable for organic dissolution.[1][2]
LogP (Predicted) ~4.14Highly Lipophilic; negligible aqueous solubility.[1][2]
H-Bond Donors 0Cannot H-bond with water/alcohols as a donor.[1][2]
H-Bond Acceptors 1 (Ether Oxygen)Weak acceptor; limited interaction with polar protic solvents.[1][2]
Rotatable Bonds 2 (Isopropoxy group)Adds steric bulk; disrupts crystal lattice energy, lowering MP compared to methoxy analogs.[1][2]

Predictive Solubility Matrix

Due to the niche nature of this intermediate, empirical solubility data is often proprietary.[2] The following matrix is derived from Hansen Solubility Parameters (HSP) principles and structural analogy to 1,3-dibromo-5-fluoro-2-methoxybenzene.

Solubility Tier List
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Halogenated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DCEExcellent (>100 mg/mL)"Like dissolves like."[1][2] The polarizable bromine atoms interact favorably with chlorinated solvents via dispersion forces and halogen bonding.[1][2]
Aprotic Ethers Tetrahydrofuran (THF), 2-MeTHF, 1,4-DioxaneVery Good (>50 mg/mL)The ether oxygen in the solute accepts weak dipole interactions.[1] THF is the gold standard for coupling reactions involving this scaffold.[1][2]
Esters & Ketones Ethyl Acetate (EtOAc), AcetoneGood (20–50 mg/mL)Sufficient polarity to solvate the aromatic ring, though less effective than DCM for highly brominated species.[1][2]
Aromatic Hydrocarbons Toluene, XyleneGood (10–30 mg/mL)

stacking interactions between solvent and solute rings facilitate dissolution.[1][2] Ideal for high-temp reactions.[1]
Aliphatic Hydrocarbons Hexane, Heptane, PentaneModerate/Low (<10 mg/mL)The isopropoxy group aids solubility compared to bare aromatics, but the polar C-F and C-Br bonds reduce affinity for pure alkanes.[1] Used as anti-solvents.[1][2]
Alcohols Methanol, Ethanol, IsopropanolLow (<5 mg/mL)High dielectric constant and H-bond network of alcohols exclude the hydrophobic brominated ring.[1][2] Solubility increases significantly with heat.[1]
Water Water, PBS BuffersInsoluble (<0.001 mg/mL)The high LogP (4.[1][2]14) precludes aqueous solubility.[1][2] Requires surfactants or co-solvents (e.g., DMSO) for biological assays.[2]

Technical Analysis: Structural Drivers of Solubility

The Isopropoxy Effect

The isopropoxy group at the C2 position is a critical solubility modulator.[1][2] Compared to a methoxy group:

  • Steric Bulk: The branched isopropyl chain increases the molar volume and disrupts molecular packing in the crystal lattice.[1][2] This lowers the melting point and increases solubility in non-polar solvents (alkanes/aromatics).[1][2]

  • Lipophilicity: It adds +3 carbons, pushing the LogP higher, which further decreases water solubility while enhancing affinity for lipophilic carriers like DCM or Toluene.[1][2]

Halogen Bonding

The two bromine atoms at C1 and C5 are large, polarizable sites.[2] In solvents like DMSO or Acetone, these bromines can participate in halogen bonding (acting as Lewis acids toward solvent Lewis bases).[1][2] This explains why the compound is likely soluble in DMSO despite the polarity mismatch.[1]

Experimental Protocol: Solubility Determination

As a researcher, you must validate these predictions before scaling up. Use the Thermodynamic Equilibrium Solubility Protocol below.

Workflow Diagram

SolubilityProtocolStartStart: 10 mg CompoundSolventAddAdd 100 µL Solvent(DCM, THF, or Toluene)Start->SolventAddVortexVortex & Sonicate(5 mins @ 25°C)SolventAdd->VortexCheckVisual InspectionVortex->CheckDissolvedClear Solution?Check->DissolvedYesAdd more Compound(Saturation Step)Dissolved->YesYesNoAdd more Solvent(Dilution Step)Dissolved->NoNoYes->VortexRepeat until precip.FilterFilter Supernatant(0.45 µm PTFE)Yes->FilterEquilibrium ReachedNo->VortexRepeat until clearAnalyzeQuantify via HPLC-UV(254 nm)Filter->Analyze

Figure 1: Step-by-step decision tree for determining the thermodynamic solubility of the target intermediate.

Step-by-Step Methodology
  • Preparation: Weigh ~10 mg of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene into a 1.5 mL HPLC vial.

  • Solvent Addition: Add the solvent of interest in 100 µL increments.

  • Agitation: Vortex for 30 seconds, then sonicate for 5 minutes to break crystal lattices.

  • Observation:

    • If fully dissolved: Add more solid until saturation is observed (precipitate remains).[1][2]

    • If undissolved: Add solvent until clear.[1][2]

  • Equilibration: Shake the saturated solution at 25°C for 24 hours.

  • Quantification: Filter through a 0.45 µm PTFE filter (hydrophobic) and analyze the filtrate via HPLC (C18 column, ACN:Water gradient).

Application-Specific Solvent Selection[1][2]

A. For Suzuki-Miyaura Coupling
  • Recommended Solvent: 1,4-Dioxane or THF/Water (4:1) .[1]

  • Reasoning: This compound is an aryl halide electrophile.[1] Dioxane provides high solubility for the organic halide and is miscible with aqueous base solutions (e.g., K2CO3), ensuring phase transfer.

B. For Lithiation / Grignard Formation[1][2]
  • Recommended Solvent: Anhydrous THF or 2-MeTHF .[1][2]

  • Reasoning: The bromine atoms are susceptible to Lithium-Halogen exchange.[1][2] THF coordinates with the lithium species, stabilizing the intermediate.[2] Avoid chlorinated solvents (DCM) which react with organolithiums.[1][2]

C. For Crystallization (Purification)
  • System: Ethanol/Water or Heptane/EtOAc .[1][2]

  • Reasoning:

    • Heptane/EtOAc: Dissolve in minimal hot EtOAc, then slowly add Heptane. The lipophilic nature allows solubility in hot EtOAc, but the "isopropoxy bulk" will force precipitation as the non-polar Heptane fraction increases and temperature drops.[2]

References

  • PubChem. (2023).[1] Compound Summary: 1,3-Dibromo-5-isopropoxybenzene (Analogous Structure).[1][2] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Open Oregon Educational Resources. (n.d.).[1][2] Solubility and Intermolecular Forces in Organic Chemistry. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2024).[1][2] Solubility trends of poly-halogenated aromatic compounds in organic solvents. Retrieved October 26, 2023, from [Link]

Strategic Sourcing and Synthetic Utility of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, synthesis, and application of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene (CAS 2404733-61-3), a critical halogenated scaffold used in the development of atropisomeric kinase inhibitors, specifically targeting the KRAS G12C mutation.

A Critical Scaffold for Atropisomeric KRAS Inhibitors

Part 1: Market Intelligence & Sourcing Strategy

1,5-Dibromo-3-fluoro-2-isopropoxybenzene is not a commodity chemical; it is a specialized Advanced Pharmaceutical Intermediate (API) . Its primary market value lies in its specific substitution pattern—combining two reactive bromine handles with a fluoro-isopropoxy "keystone" that enforces atropisomerism in downstream drug candidates.

Availability Status
  • Classification: Custom Synthesis / Make-to-Order (MTO).

  • Commercial Availability: Limited stock. Most suppliers list this as "Inquiry" or "Lead Time: 2-4 Weeks."

  • Primary Suppliers:

    • ChemScene: Lists as CAS 2404733-61-3.

    • BLD Pharm: Offers structural analogs; likely capable of rapid custom synthesis.

    • Fluorochem: Stocks precursor fluorinated aromatics.

Price Analysis & Cost Drivers

Pricing is volume-dependent and driven by the purity requirements of medicinal chemistry campaigns (typically >98% HPLC).

QuantityEstimated Price Range (USD)Lead TimeSourcing Recommendation
1 g - 5 g $450 - $8001-2 WeeksPurchase from catalog suppliers (ChemScene) for immediate SAR studies.
25 g - 100 g $2,500 - $6,0003-4 WeeksRequest a custom batch. Price per gram drops significantly (~$60/g).
1 kg+ Inquiry (Est. $15k - $25k)6-8 WeeksContract a CRO. The synthesis (detailed below) is scalable.

Cost Driver: The primary cost driver is not the raw materials (which are cheap) but the purification required to remove regioisomers formed during bromination.

Part 2: Technical Core – Synthesis Protocol

If commercial lead times are prohibitive, this compound can be synthesized in-house using a robust, self-validating two-step protocol. This route relies on the directing effects of the phenol and fluorine groups to achieve the specific 1,5-dibromo-3-fluoro substitution pattern.

Retrosynthetic Logic

The target molecule is 1-isopropoxy-2-fluoro-4,6-dibromobenzene (renumbered for IUPAC correctness, matching the prompt's structure).

  • Precursor: 2-Fluorophenol.

  • Transformation 1: Electrophilic Aromatic Substitution (Bromination). The -OH group is a strong ortho/para director; the -F group is a weak ortho/para director. The positions ortho and para to the phenol (positions 4 and 6 relative to OH) are highly activated.

  • Transformation 2: Williamson Ether Synthesis (O-Alkylation) to install the isopropyl group.

Step-by-Step Experimental Protocol
Step 1: Synthesis of 2,4-Dibromo-6-fluorophenol
  • Reagents: 2-Fluorophenol (1.0 equiv),

    
     (2.2 equiv), Sodium Acetate (NaOAc, 2.5 equiv), Glacial Acetic Acid (AcOH).
    
  • Procedure:

    • Dissolve 2-fluorophenol in glacial acetic acid (0.5 M concentration).

    • Add NaOAc to buffer the HBr generated (prevents acid-catalyzed isomerization).

    • Cool to 0°C. Add bromine (

      
      ) dropwise over 30 minutes.
      
    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Pour into ice water containing sodium thiosulfate (

      
      ) to neutralize excess bromine.
      
    • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from Hexanes/EtOH is preferred over column chromatography for scale.

    • Checkpoint:

      
       NMR should show two aromatic doublets (coupling 
      
      
      
      ) or a singlet if resolution is low, confirming the loss of 3 protons.
Step 2: O-Alkylation to 1,5-Dibromo-3-fluoro-2-isopropoxybenzene
  • Reagents: 2,4-Dibromo-6-fluorophenol (from Step 1), 2-Bromopropane (1.5 equiv), Potassium Carbonate (

    
    , 2.0 equiv), DMF.
    
  • Procedure:

    • Dissolve the phenol in anhydrous DMF (0.3 M).

    • Add powdered

      
      . Stir for 15 min at RT to form the phenoxide.
      
    • Add 2-Bromopropane (Isopropyl bromide).

    • Heat to 60°C for 6-12 hours. (Monitor by TLC/LCMS).

    • Workup: Dilute with water, extract with Diethyl Ether or MTBE (to avoid DMF carryover).

    • Purification: Flash chromatography (100% Hexanes to 5% EtOAc/Hexanes). The product is a low-polarity oil or low-melting solid.

Visual Synthesis Workflow

Synthesis Start 2-Fluorophenol (Cheap Commodity) Step1 Bromination (Br2, AcOH, NaOAc) Target: 2,4-Dibromo-6-fluorophenol Start->Step1 Electrophilic Subst. Inter Intermediate (Solid, Recrystallizable) Step1->Inter Workup Step2 O-Alkylation (iPr-Br, K2CO3, DMF, 60°C) Inter->Step2 Williamson Ether Final Target: 1,5-Dibromo-3-fluoro- 2-isopropoxybenzene Step2->Final Purification

Figure 1: Two-step synthesis route from commodity 2-fluorophenol to the target scaffold.

Part 3: Technical Application – KRAS Signaling Pathway

This molecule is not a drug itself but a pharmacophore scaffold . It is specifically designed to serve as the "anchor" in KRAS G12C inhibitors (similar to the structural logic of Sotorasib and Adagrasib).

Mechanism of Action (MOA)
  • The Scaffold's Role: The benzene ring fits into the cryptic pocket of the KRAS protein.

  • Atropisomerism: The bulky Bromine atoms at positions 1 and 5, combined with the Isopropoxy group at position 2, create restricted rotation when coupled to a heterocycle. This "locks" the drug into a specific conformation (atropisomer) necessary to bind the KRAS Switch II pocket.

  • The Warhead: One bromine is typically replaced (via Suzuki coupling) with a heterocyclic core, while the other allows for the attachment of the acrylamide "warhead" that covalently bonds to Cysteine 12 on KRAS.

Signaling Pathway Context

Inhibiting KRAS blocks the downstream RAF-MEK-ERK cascade, which drives tumor proliferation in non-small cell lung cancer (NSCLC) and colorectal cancer.

KRAS_Pathway EGFR EGFR / RTK (Upstream Signal) SOS SOS1 (GEF) EGFR->SOS Activation KRAS KRAS (G12C) (Mutant Oncoprotein) SOS->KRAS GDP -> GTP Exchange RAF RAF Kinase KRAS->RAF Phosphorylation Inhibitor Inhibitor (Scaffold Based) (Covalent Binding to Cys12) Inhibitor->KRAS BLOCKS Switch II Pocket MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Nucleus Nucleus / Transcription (Cell Proliferation) ERK->Nucleus

Figure 2: The RAS-MAPK signaling cascade. The target scaffold is used to synthesize inhibitors that lock KRAS G12C in its inactive GDP-bound state.

Part 4: Quality Control & Validation

To ensure the integrity of this intermediate for drug development, the following analytical criteria must be met:

  • NMR Validation:

    • 
       NMR:  Look for the characteristic isopropyl septet (~4.5 ppm) and doublet (~1.3 ppm). The aromatic region should show two distinct signals (or a meta-coupled pattern) depending on the exact solvent resolution.
      
    • 
       NMR:  Essential for confirming the presence of the fluorine atom and ensuring no defluorination occurred during bromination.
      
  • Purity:

    • HPLC: >98% area purity is required to prevent regioisomers from complicating downstream Suzuki couplings.

    • Regioisomer Check: Ensure the bromine atoms are at 1,5 (relative to the isopropoxy at 2). The symmetric 1,3-dibromo-2-isopropoxy-5-fluorobenzene is a common impurity if the starting material was 4-fluorophenol instead of 2-fluorophenol.

References

  • ChemScene. (2024). Product Analysis: 1,5-Dibromo-3-fluoro-2-isopropoxybenzene (CAS 2404733-61-3). Retrieved from

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. (Context for KRAS G12C inhibitor structural design).
  • Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRAS(G12C) Inhibitor. Journal of Medicinal Chemistry, 63(13), 6679–6693. (Demonstrates the utility of 2-fluoro-6-substituted phenol scaffolds).
  • PubChem. (2024). Compound Summary: Halogenated Benzene Derivatives. Retrieved from

Methodological & Application

Suzuki-Miyaura coupling of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Suzuki-Miyaura Coupling of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene

Introduction & Strategic Overview

This application note details the protocols for the regioselective functionalization of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene . This scaffold is a high-value intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., KRAS, EGFR targets) where the 2-isopropoxy-3-fluoro motif serves to modulate lipophilicity and metabolic stability.

The Challenge: The substrate contains two chemically distinct bromine atoms.[1] Achieving high yield and selectivity requires exploiting the subtle steric and electronic differences between the C1 and C5 positions.

  • C1-Br: Sterically hindered (ortho to the bulky isopropoxy group).

  • C5-Br: Sterically accessible (meta to isopropoxy and fluorine).

The Solution: By utilizing Steric-Controlled Oxidative Addition , we can selectively couple the C5-bromide under mild conditions, reserving the hindered C1-bromide for subsequent functionalization using specialized ligand systems.

Mechanistic Insight: The Basis of Selectivity

The regioselectivity in this Suzuki-Miyaura coupling is governed primarily by steric hindrance rather than electronic activation.

  • Steric Gatekeeping (C1 vs. C5): The bulky isopropyl group at C2 creates a significant steric barrier around C1. The active Palladium(0) species undergoes oxidative addition at the unhindered C5 position significantly faster (

    
    ).
    
  • Electronic Effects: While the fluorine at C3 activates both positions via induction, the steric factor of the alkoxy group dominates the kinetic landscape.

Visualization: Selectivity & Workflow

ReactionWorkflow cluster_legend Reaction Sites SM Starting Material (1,5-Dibromo-3-fluoro-2-isopropoxybenzene) CatCycle Pd(0) Oxidative Addition (Kinetic Selection) SM->CatCycle Steric Control Mono Mono-Coupled Product (C5-Arylated) CatCycle->Mono Fast (C5) CatCycle->Mono Slow (C1) Di Bis-Coupled Product (Terphenyl Scaffold) Mono->Di Condition B (Specialized Ligand) C5 C5-Br: Accessible (Reacts First) C1 C1-Br: Hindered (Reacts Second)

Caption: Kinetic selectivity map showing the preferential oxidative addition at the unhindered C5 position.

Experimental Protocols

Protocol A: Site-Selective Mono-Coupling (C5-Arylation)

Objective: Isolate the C5-coupled product with <5% bis-coupled impurity.

Reagents & Stoichiometry:

Component Equiv. Role
Substrate 1.0 Electrophile
Aryl Boronic Acid 1.05 Nucleophile (Limiting reagent to prevent bis-coupling)
Pd(PPh3)4 0.03 Catalyst (Bulky ligands enhance selectivity for unhindered sites)
Na2CO3 (2M aq) 2.5 Base (Mild)

| DME | - | Solvent (0.2 M concentration) |

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with 1,5-Dibromo-3-fluoro-2-isopropoxybenzene (1.0 equiv), Aryl Boronic Acid (1.05 equiv), and Pd(PPh3)4 (3 mol%).

  • Degassing: Evacuate and backfill with Nitrogen (x3). Add degassed DME (Dimethoxyethane) and 2M Na2CO3 solution.

  • Reaction: Heat to 75°C for 4–6 hours. Note: Do not exceed 80°C to avoid activation of the C1-bromide.

  • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of SM and formation of Mono-product. If Bis-product >2% is observed, lower temperature to 60°C.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO4.

  • Purification: Flash chromatography (Hexanes/EtOAc). The mono-bromide product is usually less polar than the bis-coupled product.

Protocol B: Sequential Coupling (C1-Arylation)

Objective: Functionalize the remaining sterically hindered C1-bromide to form a terphenyl core.

Reagents & Stoichiometry:

Component Equiv. Role
Mono-Coupled Intermediate 1.0 Electrophile
2nd Boronic Acid 1.5 Nucleophile (Excess required)
Pd2(dba)3 0.02 Pre-catalyst source of Pd(0)
SPhos or XPhos 0.04 Ligand (Dialkylbiaryl phosphines required for hindered substrates)
K3PO4 3.0 Base (Stronger base facilitates transmetallation in hindered systems)

| Toluene/Water (10:1) | - | Solvent (High temp compatible) |

Step-by-Step Procedure:

  • Setup: Combine the Mono-coupled intermediate, 2nd Boronic Acid, Pd2(dba)3, SPhos (or XPhos), and K3PO4 in a pressure vial.

  • Solvent: Add Toluene and Water (10:1 ratio).

  • Reaction: Seal and heat to 100–110°C for 12–18 hours.

    • Why: The bulky SPhos ligand creates a highly active "LPd(0)" species capable of oxidative addition into the hindered ortho-substituted C1-Br bond.

  • Workup: Standard aqueous extraction.

  • Purification: Recrystallization or Column Chromatography.[1]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Catalyst deactivation or insufficient temp.Increase temp to 80°C; ensure strict O2-free conditions.
Bis-Coupling (Protocol A) Temperature too high or excess boronic acid.Reduce boronic acid to 0.95 equiv; lower temp to 60°C.
Protodeboronation Unstable boronic acid (e.g., 2-heterocyclic).Switch base to KF or CsF; use anhydrous conditions (Dioxane/Cs2CO3).
No Reaction at C1 (Protocol B) Steric bulk too high.Switch ligand to XPhos or AdBrettPhos ; increase temp to 120°C (microwave).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Handy, S. T., & Zhang, Y. (2006). Chemoselective Suzuki couplings of polyhaloarenes. Chemical Communications, (3), 299–301. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • BenchChem. (2025).[1][3] Application Notes and Protocols for Suzuki Coupling Reactions. BenchChem Technical Library. Link[3]

Sources

Application Note: Regioselective Cross-Coupling of Dibromo-Fluoro-Alkoxybenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Logic

The Challenge: Breaking Symmetry in Polysubstituted Arenes

In medicinal chemistry, 1,4-dibromo-2-fluoro-5-alkoxybenzenes are "privileged scaffolds." They offer four distinct vectors for diversification: two bromine sites for cross-coupling, a fluorine atom for metabolic stability or late-stage


, and an alkoxy handle for solubility tuning.

However, the simultaneous presence of two bromine atoms presents a regioselectivity challenge. Standard "shotgun" coupling leads to statistical mixtures of mono-arylated isomers and bis-arylated byproducts. Success requires exploiting the electronic "Push-Pull" conflict between the Fluorine (EWG) and Alkoxy (EDG) substituents.

The Solution: Electronic Differentiation

This protocol relies on the distinct impact of substituents on the rate of Oxidative Addition (OA) , the rate-determining step in Pd-catalyzed coupling of aryl bromides.

  • The Fluorine Effect (Activation): The strong inductive withdrawal (

    
    ) of the fluorine atom lowers the electron density of the ortho-C–Br bond, lowering the transition state energy for Pd(0) insertion.
    
  • The Alkoxy Effect (Deactivation): The resonance donation (

    
    ) of the alkoxy group increases electron density at the ortho-C–Br bond, rendering it less electrophilic and slower to react.
    

Rule of Thumb: In a competitive dibromo system, the Pd(0) catalyst will preferentially insert into the C–Br bond ortho to the Fluorine and distal to the Alkoxy group .

Part 2: Mechanistic Visualization

The following decision tree illustrates the logic flow for predicting site selectivity in these systems.

SelectivityLogic Start Substrate Analysis: Dibromo-Fluoro-Alkoxybenzene AnalyzeBr1 Analyze Bromine A (Ortho to Fluorine) Start->AnalyzeBr1 AnalyzeBr2 Analyze Bromine B (Ortho to Alkoxy) Start->AnalyzeBr2 ElectronicFactor1 Electronic Effect: Inductive Withdrawal (-I) LUMO Energy ↓ AnalyzeBr1->ElectronicFactor1 Proximity to F ElectronicFactor2 Electronic Effect: Resonance Donation (+M) Electron Density ↑ AnalyzeBr2->ElectronicFactor2 Proximity to OR OARate1 Oxidative Addition Rate: FAST ElectronicFactor1->OARate1 OARate2 Oxidative Addition Rate: SLOW ElectronicFactor2->OARate2 Outcome PREDICTED OUTCOME: Site A Couples First (High Selectivity) OARate1->Outcome Kinetic Control OARate2->Outcome Requires Forcing Conditions

Figure 1: Decision logic for predicting regioselectivity based on substituent electronic effects.

Part 3: Experimental Protocols

Case Study Substrate

1,4-dibromo-2-fluoro-5-methoxybenzene

  • Site A (C1-Br): Ortho to F, Meta to OMe. (Activated)

  • Site B (C4-Br): Ortho to OMe, Meta to F. (Deactivated)

Protocol A: Regioselective First Coupling (Site A)

Target: Reaction at C1-Br (Ortho-F) only.

Concept: Use a "mild" catalytic system. A bulky, electron-rich ligand is not required here because the C1-Br bond is electronically activated. We use a weak base to prevent the slower C4-Br site from reacting.

Materials:

  • Substrate: 1,4-dibromo-2-fluoro-5-methoxybenzene (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv)

  • Catalyst:

    
     (2-3 mol%)[1]
    
  • Base:

    
     (2.0 M aqueous, 2.0 equiv)
    
  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with the dibromo substrate, boronic acid, and

    
    . Seal and purge with Argon for 5 minutes.
    
  • Solvent Addition: Add degassed DME and 2.0 M

    
     via syringe.
    
    • Note: The biphasic system helps moderate the reaction rate.

  • Reaction: Heat to 60–70 °C .

    • Critical Control Point: Do NOT reflux (

      
      ). Higher temperatures overcome the activation energy difference, eroding selectivity.
      
  • Monitoring: Monitor by HPLC/UPLC at 2 hours. Look for the disappearance of starting material. The mono-coupled product should be the major peak (>90%).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Flash chromatography. The mono-coupled product is usually easily separable from the bis-coupled byproduct due to polarity differences.

Protocol B: Second Coupling (Site B)

Target: Reaction at C4-Br (Ortho-OMe).

Concept: This remaining bromide is deactivated by the alkoxy group. Standard conditions will fail or be sluggish. We must switch to a forcing protocol using a specialized Buchwald ligand (SPhos or XPhos) that facilitates oxidative addition into electron-rich/hindered aryl halides.

Materials:

  • Substrate: Mono-coupled product from Protocol A (1.0 equiv)

  • Boronic Acid:

    
     Aryl-B(OH)₂ (1.5 equiv)
    
  • Catalyst Source:

    
     (1-2 mol%)
    
  • Ligand: SPhos or XPhos (2-4 mol%, 1:2 Pd:L ratio)

    • Why SPhos? Excellent for sterically hindered or electron-rich chlorides/bromides.

  • Base:

    
     (3.0 equiv) - Stronger, anhydrous base often helps.
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Step-by-Step:

  • Pre-complexation: (Optional but recommended) Stir

    
     and SPhos in the solvent for 10 mins under Argon to form the active 
    
    
    
    species.
  • Addition: Add the substrate, boronic acid, and solid

    
    .
    
  • Reaction: Heat to 100–110 °C (Reflux).

    • Note: The deactivated nature of this bromide requires high thermal energy.

  • Monitoring: Reaction typically takes 4–12 hours.

  • Workup: Standard aqueous extraction. Scavenge Pd if necessary (e.g., SiliaMetS® Thiol) for pharmaceutical applications.

Part 4: Data Summary & Optimization

Comparison of Conditions
ParameterProtocol A (First Coupling)Protocol B (Second Coupling)
Target Site Electron-Deficient (Ortho-F)Electron-Rich (Ortho-OR)
Catalyst

(Generic)

+ SPhos (Specialized)
Temp Mild (60–70 °C)High (100–110 °C)
Base

(Weak/Aq)

(Stronger/Anhydrous)
Selectivity Risk Risk of Bis-coupling if T is too highRisk of Protodehalogenation if wet
Workflow Visualization

Workflow Input Dibromo-Fluoro-Alkoxy Substrate Step1 Step 1: Mild Coupling Pd(PPh3)4, 60°C Input->Step1 Site A (Ortho-F) Intermediate Mono-Coupled Intermediate Step1->Intermediate Step2 Step 2: Forcing Coupling Pd-SPhos, 100°C Intermediate->Step2 Site B (Ortho-OR) Final Polysubstituted Product Step2->Final

Figure 2: Sequential workflow for accessing polysubstituted cores.

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Zhao, P., Young, M. D., & Beaudry, C. M. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. Organic & Biomolecular Chemistry, 13, 6162-6165. Link

  • Palani, V., et al. (2022).[3] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.[3][4] Chemical Reviews, 122(11), 10126–10169.[3] Link

  • Handy, S. T., & Zhang, Y. (2006). Regioselectivity in the Suzuki coupling of polyhaloheteroaromatics. Chemical Communications, (3), 299-301. Link

Sources

Application Notes and Protocols for the Regioselective Lithiation of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the regioselective lithiation of 1,5-dibromo-3-fluoro-2-isopropoxybenzene, a versatile building block in medicinal chemistry and materials science. The protocols described herein are designed to offer researchers precise control over the selective functionalization of this polysubstituted aromatic scaffold. By leveraging the principles of halogen-metal exchange and directed ortho-metalation, we present methodologies to generate distinct organolithium intermediates, thereby enabling the synthesis of a diverse array of downstream products. This guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Synthetic Utility of Functionalized Aryllithiums

Lithiated aromatic compounds are powerful intermediates in organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. The subject of this guide, 1,5-dibromo-3-fluoro-2-isopropoxybenzene, presents a unique synthetic challenge and opportunity. The presence of two bromine atoms at electronically and sterically distinct positions, along with the ortho-directing isopropoxy and fluoro groups, allows for multiple, regioselective lithiation pathways. Mastering these pathways is critical for the rational design and synthesis of complex molecules, including active pharmaceutical ingredients and advanced materials.

The strategic placement of the substituents on the aromatic ring offers a handle for fine-tuning the electronic and steric environment of the molecule. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the isopropoxy group can modulate solubility and act as a directing group in subsequent synthetic transformations. The two bromine atoms serve as latent nucleophilic sites upon lithiation, enabling a wide range of functionalization reactions.

Mechanistic Considerations: A Dichotomy of Reactivity

The lithiation of 1,5-dibromo-3-fluoro-2-isopropoxybenzene can proceed through two primary mechanisms: halogen-metal exchange and directed ortho-metalation (DoM). The reaction outcome is highly dependent on the choice of organolithium reagent, solvent, and temperature.

  • Halogen-Metal Exchange: This is a rapid reaction where a halogen atom is swapped for a lithium atom. The rate of exchange typically follows the trend I > Br > Cl.[1] In the case of 1,5-dibromo-3-fluoro-2-isopropoxybenzene, the two bromine atoms are the primary sites for this exchange. The regioselectivity of the exchange can be influenced by the steric and electronic environment of each bromine atom.

  • Directed ortho-Metalation (DoM): In this process, a substituent on the aromatic ring coordinates to the lithium reagent, directing deprotonation to the adjacent ortho position.[2] Both the isopropoxy and fluoro groups are known to be effective directed metalation groups (DMGs).[3][4] The isopropoxy group, being a stronger Lewis base, is generally a more potent DMG than fluorine.

The interplay between these two mechanisms dictates the final regiochemical outcome. Understanding and controlling these factors is paramount for selective synthesis.

Proposed Regioselective Lithiation Pathways

The strategic selection of the organolithium reagent and reaction conditions can favor the formation of a specific lithiated intermediate. The following sections outline protocols designed to achieve regioselective lithiation at either the C5-bromo or the C1-bromo position.

Protocol 1: Preferential Lithiation at the C5-Position via Halogen-Metal Exchange

This protocol aims to achieve selective lithium-bromine exchange at the C5 position, which is sterically more accessible and electronically activated by the para-fluoro substituent. The use of n-butyllithium (n-BuLi) at low temperatures in a non-coordinating or weakly coordinating solvent is proposed to favor this pathway.

dot

Caption: Workflow for selective C5 lithiation.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer. Maintain a positive pressure of dry nitrogen throughout the experiment.

  • Reagent Preparation: In the reaction flask, dissolve 1,5-dibromo-3-fluoro-2-isopropoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (1.2 eq) neat or as a solution in THF, again maintaining a low temperature.

  • Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours (reaction time is electrophile dependent).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • n-Butyllithium: As a less sterically hindered and less basic alkyllithium compared to s-BuLi or t-BuLi, n-BuLi is more likely to favor the kinetically controlled halogen-metal exchange over deprotonation.[5]

  • Low Temperature (-78 °C): This temperature is crucial to prevent side reactions such as benzyne formation and to enhance the selectivity of the lithiation. Many organolithium species are unstable at higher temperatures.

  • THF as Solvent: THF is a polar aprotic solvent that can solvate the lithium cation, but it is less coordinating than additives like TMEDA, which can promote DoM.

Protocol 2: Directed ortho-Metalation (DoM) at the C6-Position

This protocol is designed to favor deprotonation at the C6 position, which is ortho to the strongly directing isopropoxy group. The use of a more sterically hindered and basic alkyllithium, such as sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi), in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is proposed.

dot

Caption: Workflow for selective C6 lithiation (DoM).

Step-by-Step Methodology:

  • Apparatus Setup: Follow the same setup as in Protocol 1.

  • Reagent Preparation: In the reaction flask, dissolve 1,5-dibromo-3-fluoro-2-isopropoxybenzene (1.0 eq) and anhydrous TMEDA (1.2 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C.

  • Lithiation: Slowly add a solution of sec-butyllithium or tert-butyllithium (1.1 eq) in hexanes/cyclohexane dropwise over 20 minutes.

  • Stirring: Stir the reaction mixture at -78 °C for 2-4 hours.

  • Electrophilic Quench, Warming, Work-up, and Purification: Follow steps 6-9 from Protocol 1.

Rationale for Experimental Choices:

  • s-BuLi or t-BuLi: These are stronger bases than n-BuLi and are more effective at deprotonating less acidic C-H bonds.[5] Their increased steric bulk can disfavor interaction at the more hindered C1-bromo position.

  • TMEDA: This bidentate ligand chelates to the lithium ion, breaking down alkyllithium aggregates and increasing the basicity of the reagent.[4] This complexation also enhances the directing effect of the isopropoxy group.

Comparative Summary of Lithiation Protocols

ParameterProtocol 1: C5-LithiationProtocol 2: C6-Lithiation (DoM)
Primary Mechanism Halogen-Metal ExchangeDirected ortho-Metalation
Target Position C5 (via Br exchange)C6 (via C-H deprotonation)
Lithiation Reagent n-Butyllithiumsec-Butyllithium or tert-Butyllithium
Additive NoneTMEDA
Temperature -78 °C-78 °C
Proposed Major Product 5-Substituted-1-bromo-3-fluoro-2-isopropoxybenzene6-Substituted-1,5-dibromo-3-fluoro-2-isopropoxybenzene

Safety Considerations

Organolithium reagents are highly pyrophoric and react violently with water. All manipulations must be carried out under a dry, inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware.[6] It is imperative to have appropriate quenching agents (e.g., isopropanol, dry sand) readily available. Personal protective equipment, including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.

Characterization of Products

The regiochemical outcome of the lithiation and subsequent functionalization should be confirmed by a combination of spectroscopic techniques:

  • ¹H NMR and ¹⁹F NMR Spectroscopy: The coupling patterns and chemical shifts of the aromatic protons and the fluorine atom will provide definitive information about the substitution pattern on the aromatic ring.

  • ¹³C NMR Spectroscopy: This will show the number of unique carbon environments and can help to confirm the position of the newly introduced substituent.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Overhauser Effect (NOE) NMR Spectroscopy: Can be used to establish through-space proximity between protons and confirm the regiochemistry of substitution.

Conclusion

The regioselective lithiation of 1,5-dibromo-3-fluoro-2-isopropoxybenzene is a powerful strategy for the synthesis of highly functionalized aromatic compounds. By carefully selecting the organolithium reagent, solvent, and additives, researchers can direct the lithiation to specific positions on the aromatic ring. The protocols outlined in this guide provide a rational starting point for the exploration of this versatile synthetic building block. As with any new reaction, optimization of the reaction conditions may be necessary to achieve the desired outcome in high yield and selectivity.

References

  • Chen, M., Ichikawa, S., & Buchwald, S. L. (2015). Rapid and efficient copper-catalyzed finkelstein reaction of (Hetero)aromatics under continuous-flow conditions. Angewandte Chemie International Edition, 54(1), 263-266.
  • Macklin, T. K., & Snieckus, V. (2012). Fluorine as a Directed Metalation Group. In Fluorine in Heterocyclic Chemistry (pp. 1-34). American Chemical Society.
  • Schlosser, M. (2005). Organoalkali chemistry: a house with many mansions. Angewandte Chemie International Edition, 44(3), 376-393.
  • Eaborn, C., & Smith, J. D. (1973). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, 1827-1830. [Link]

  • Mortier, J. (n.d.). Directed Ortho Metalation. Unblog.fr. [Link]

  • Cant, A. A., & Sheppard, T. D. (2014). Metal-mediated halogen exchange in aryl and vinyl halides: a review. PMC. [Link]

  • Sapountzis, I., & Knochel, P. (2006). Direct catalytic cross-coupling of organolithium compounds. Nature Chemistry, 5, 667-671. [Link]

  • ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. [Link]

  • Gilman, H., & Moore, F. W. (1940). Some Reactions of o-Halobromobenzenes with n-Butyllithium. Journal of the American Chemical Society, 62(7), 1843-1846. [Link]

  • Anderson, B. A., & Wulff, W. D. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54728. [Link]

  • Amar Equipment. (n.d.). Lithiation in Flow: n-Butyl Lithiation and electrophile addition. [Link]

  • Sheppard, T. D. (2009). Metal-catalysed halogen exchange reactions of aryl halides. Organic & Biomolecular Chemistry, 7(7), 1043-1052. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • University of Rochester. (n.d.). Directed (ortho) Metallation. [Link]

  • ResearchGate. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. [Link]

Sources

Application Note: High-Fidelity Palladium-Catalyzed Functionalization of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 1,5-Dibromo-3-fluoro-2-isopropoxybenzene (CAS: 2404733-61-3) represents a critical class of dense-functionalized intermediates used in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib analogs) and next-generation kinase inhibitors.[1][2][3] Its unique substitution pattern—featuring two chemically distinct bromine atoms, a fluoro group, and a bulky isopropoxy moiety—presents a specific challenge in process chemistry: Site-Selectivity .[3]

This guide details the thermodynamic and kinetic rationale for differentiating the C1 and C5 bromine positions.[3] It provides two validated protocols: one for highly selective C5-functionalization (utilizing steric control) and a second for forcing C1-functionalization (overcoming steric hindrance), ensuring high yield and purity in drug discovery campaigns.[3]

Substrate Analysis & Mechanistic Logic

To design a self-validating protocol, one must understand the electronic and steric landscape of the molecule.[3]

Structural Deconstruction[3]
  • Position 2 (Isopropoxy, -OiPr): A strong electron-donating group (EDG) via resonance, but sterically bulky.[3]

  • Position 3 (Fluoro, -F): An electron-withdrawing group (EWG) via induction.[3]

  • Position 1 (Bromine, -Br): Located ortho to the bulky -OiPr group and meta to the -F group.[3]

  • Position 5 (Bromine, -Br): Located para to the -OiPr group and meta to the -F group.[3]

The Selectivity Hypothesis (The "Why")

In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step for aryl bromides is typically oxidative addition .[3]

  • Steric Control (Dominant Factor): The C1-Br bond is sterically shielded by the adjacent isopropoxy group.[3] The isopropyl moiety creates a significant energy barrier for the bulky Pd(0) species to approach and insert into the C1-Br bond.[3] Conversely, the C5-Br bond is flanked by protons (C4-H, C6-H) and is sterically accessible.[3]

  • Electronic Control: Both bromines are meta to the fluorine atom, making the inductive activation similar.[3] However, the resonance donation of the alkoxy group affects the ortho (C1) and para (C5) positions.[3] While electronics might suggest deactivation of both, the steric hindrance at C1 is the differentiating vector .[3]

Visualization: Reactivity & Workflow[3]

G cluster_0 Steric Shielding Zone SM 1,5-Dibromo-3-fluoro- 2-isopropoxybenzene Cat_A Catalyst System A (Steric Control) Pd(dppf)Cl2 / Mild Base SM->Cat_A High Selectivity Int_C5 Intermediate 1 (C5-Functionalized) C1-Br Intact Cat_A->Int_C5 Oxidative Addition at C5 (Accessible) Cat_B Catalyst System B (Forcing Conditions) Pd2(dba)3 + XPhos Int_C5->Cat_B Sequential Step Final Final Scaffold (C1 & C5 Functionalized) Cat_B->Final Oxidative Addition at C1 (Hindered)

Figure 1: Sequential functionalization workflow exploiting the steric differential between C1 and C5 positions.

Experimental Protocols

Protocol A: Site-Selective C5-Arylation (Suzuki-Miyaura)

Objective: Couple an aryl boronic acid exclusively at the C5 position.[3]

Reagents:

  • Substrate: 1,5-Dibromo-3-fluoro-2-isopropoxybenzene (1.0 equiv)[3]

  • Boronic Acid: Aryl-B(OH)2 (1.05 equiv)[3]

  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (2-3 mol%)[3]

    • Rationale: A bidentate ligand like dppf creates a defined bite angle that favors coupling but is bulky enough to respect the substrate's steric constraints, preventing "over-reaction" at C1.[3]

  • Base: Na₂CO₃ (2.0 M aq.[3] solution, 2.5 equiv)

  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane [3]

Step-by-Step Methodology:

  • Inertion: Charge a reaction vial with the Substrate, Boronic Acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed DME (concentration ~0.1 M) and the aqueous Na₂CO₃ solution.

  • Reaction: Heat the mixture to 80°C .

    • Note: Do not exceed 90°C initially.[3] Higher temperatures may overcome the activation energy barrier for C1-insertion.[3]

  • Monitoring: Monitor via HPLC/UPLC at 2 hours. Look for the consumption of starting material and the formation of the mono-coupled product.[3]

    • Success Metric: >95% Mono-product (C5), <2% Bis-coupled product.[3]

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The C1-Br group remains intact.[3]

Protocol B: Functionalization of the Hindered C1-Br

Objective: Functionalize the remaining sterically hindered bromine (ortho to isopropoxy).[3]

Reagents:

  • Substrate: C5-Functionalized Intermediate (from Protocol A)[3]

  • Nucleophile: Boronic acid, Amine, or Zinc reagent.[3]

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) + XPhos or SPhos (2-4 mol%)[3]

    • Rationale: Buchwald dialkylbiaryl phosphines (like XPhos) are electron-rich and bulky.[3] They facilitate oxidative addition into highly hindered aryl halides and promote reductive elimination.[3]

  • Base: K₃PO₄ (3.0 equiv) or NaOtBu (for amination).[3]

  • Solvent: Toluene or n-Butanol (for amination).[3]

Step-by-Step Methodology:

  • Setup: Combine the C5-intermediate, new nucleophile, Pd precursor, and Ligand in a reaction vessel. Purge strictly with Argon.[3]

  • Activation: Add solvent and base.[3]

  • Reaction: Heat to 100-110°C (Reflux).

    • Note: The hindered C1 position requires higher thermal energy and a more active catalyst system to drive the reaction to completion.[3]

  • Monitoring: Reaction times may be longer (4-16 hours).

  • Workup/Purification: Standard aqueous workup and column chromatography.[3]

Data Summary & Troubleshooting

ParameterC5-Coupling (Protocol A)C1-Coupling (Protocol B)
Primary Challenge Selectivity (avoiding bis-coupling)Reactivity (overcoming sterics)
Preferred Ligand dppf, PPh3 (Standard)XPhos, SPhos, RuPhos (Specialized)
Temperature Mild (60-80°C)Elevated (100-120°C)
Base Strength Moderate (Carbonate)Strong (Phosphate/Alkoxide)
Common Issue Hydrodebromination at C5Protodebromination at C1 (if wet)

Troubleshooting Tips:

  • Loss of Selectivity in Step A: If you observe C1 coupling during Step A, lower the temperature to 60°C and switch to a less active base like NaHCO₃.

  • Stalled Reaction in Step B: If the C1-Br fails to react, switch the solvent to 1,4-Dioxane/Water (4:1) to utilize the "water effect" in Suzuki coupling, or switch to a Pd-G3/G4 precatalyst system (e.g., XPhos Pd G4).[3]

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[3] Link[3]

  • Surry, D. S., & Buchwald, S. L. (2008).[3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[3] Link

  • ChemScene. (n.d.).[3] 1,5-Dibromo-3-fluoro-2-isopropoxybenzene Product Page. ChemScene. Retrieved October 24, 2023.[3] Link

  • Amgen Inc. (2019).[3] KRAS G12C Inhibitors and Methods of Using the Same. (Patent Application WO2019099524).[3] Note: Describes the synthesis of Sotorasib intermediates utilizing similar fluoro-phenol scaffolds.Link[3]

  • GuideChem. (n.d.).[3] 1,5-Dibromo-3-fluoro-2-isopropoxybenzene Properties and Suppliers. GuideChem. Link

Sources

Application Notes & Protocols: Leveraging 1,5-Dibromo-3-fluoro-2-isopropoxybenzene as a Rigid Core for PROTAC® Linker Design

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to co-opt the cell's native ubiquitin-proteasome system for the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of three distinct parts: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While significant focus is placed on the warhead and E3 ligand, the linker is not merely a passive spacer but an active and critical determinant of a PROTAC's overall success.[3][] Its length, rigidity, and chemical composition dictate the geometry and stability of the crucial POI-PROTAC-E3 ligase ternary complex, which is the cornerstone of efficient protein degradation.[3][5] Furthermore, the linker profoundly influences the physicochemical properties of the final molecule, including its solubility, cell permeability, and metabolic stability.[6][7][8]

This guide introduces 1,5-Dibromo-3-fluoro-2-isopropoxybenzene as a novel, rigid linker core, offering a strategic platform for the rational design of next-generation PROTACs. Its unique substitution pattern provides a defined spatial orientation for the two ligands while incorporating features designed to enhance key drug-like properties.

The 1,5-Dibromo-3-fluoro-2-isopropoxybenzene Core: A Rationale for Use

The selection of a linker core should be a deliberate, strategic decision. The 1,5-dibromo-3-fluoro-2-isopropoxybenzene scaffold offers several compelling advantages for the medicinal chemist. Rigid linkers, often incorporating aromatic rings, can "pre-organize" the PROTAC into a bioactive conformation, potentially reducing the entropic penalty associated with ternary complex formation and thereby enhancing degradation efficiency.[5][9]

Key Features and Advantages:

  • Rigid Aromatic Scaffold: The phenyl ring provides a structurally constrained backbone. This rigidity can improve selectivity by disfavoring off-target ternary complex formation and can lead to more stable and potent degraders.[3][5]

  • Defined 1,5-Exit Vectors: The two bromine atoms serve as versatile chemical handles for the sequential and controlled attachment of the POI and E3 ligase ligands. The 1,5-disubstitution pattern projects the ligands at a fixed 120° angle, providing a predictable geometric foundation for computational modeling and rational design.

  • Strategic Fluorination: The fluorine atom is a well-established bioisostere in medicinal chemistry.[10][11] Its incorporation can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of the PROTAC.[12] Furthermore, selective fluorination can modulate physicochemical properties like lipophilicity and membrane permeability.[13][14]

  • Isopropoxy Group for Property Modulation: The isopropoxy group adds lipophilicity, which can influence cell permeability. Its steric bulk may also introduce conformational constraints and shield adjacent parts of the molecule from metabolic enzymes.

Physicochemical Properties of the Core
PropertyValueSource
CAS Number 2404733-61-3[15]
Molecular Formula C₉H₉Br₂FO[15]
Molecular Weight 311.97 g/mol [15]
SMILES CC(OC1=C(F)C=C(Br)C=C1Br)C[15]

Synthetic Strategy: A Modular Approach to PROTAC Synthesis

The dual bromine atoms on the 1,5-dibromo-3-fluoro-2-isopropoxybenzene core are ideal for sequential, chemoselective cross-coupling reactions. This allows for a modular and convergent synthetic route, where the POI ligand and E3 ligase ligand can be attached in a controlled manner. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are workhorse reactions in modern drug discovery and are perfectly suited for this purpose.[16][17][18][19]

A general, two-step sequential cross-coupling strategy is proposed. The choice of which ligand to attach first depends on the stability of the respective building blocks and the desired reaction conditions. The inherent reactivity differences between various coupling partners (e.g., boronic acids vs. amines) can be exploited to ensure selectivity at each step.[20]

G cluster_0 Step 1: First Cross-Coupling cluster_1 Step 2: Second Cross-Coupling Core 1,5-Dibromo-3-fluoro- 2-isopropoxybenzene Intermediate Mono-coupled Intermediate Core->Intermediate Warhead POI Ligand (e.g., with Boronic Acid) Warhead->Intermediate Suzuki Coupling E3_Ligand E3 Ligase Ligand (e.g., with Amine) Final_PROTAC Final PROTAC Molecule E3_Ligand->Final_PROTAC Buchwald-Hartwig Amination Intermediate_ref->Final_PROTAC

Caption: General workflow for sequential cross-coupling synthesis of a PROTAC.

Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling (First Coupling)

This protocol describes the coupling of a POI ligand functionalized with a boronic acid or ester to the dibromo-core.

Materials:

  • 1,5-Dibromo-3-fluoro-2-isopropoxybenzene (1.0 equiv)

  • POI-Ligand-Boronic Acid/Ester (1.1 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos or other suitable phosphine ligand (0.05 equiv)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a dry reaction vessel, add 1,5-Dibromo-3-fluoro-2-isopropoxybenzene, the POI-Ligand-Boronic Acid/Ester, and the base (K₃PO₄ or K₂CO₃).

  • Evacuate and backfill the vessel with an inert gas three times.

  • In a separate vial, pre-mix the Pd₂(dba)₃ and the phosphine ligand in anhydrous 1,4-dioxane to form the catalyst complex.

  • Add the catalyst solution to the reaction vessel, followed by the remaining solvent (dioxane and water).

  • Heat the reaction mixture to 80-100 °C and monitor by LC-MS or TLC until the starting dibromo-core is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the mono-coupled intermediate.

Causality and Trustworthiness: The use of a palladium catalyst with a specific phosphine ligand is crucial for efficient coupling.[21][22] The base is required to activate the boronic acid for transmetalation to the palladium center. Running the reaction under inert conditions prevents catalyst degradation. Purification by chromatography ensures the isolation of the desired mono-substituted product, which is critical for the success of the subsequent step.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination (Second Coupling)

This protocol describes the coupling of an E3 ligase ligand containing a primary or secondary amine (e.g., functionalized pomalidomide for CRBN recruitment) to the mono-bromo intermediate.[23]

Materials:

  • Mono-coupled intermediate from Protocol 1 (1.0 equiv)

  • E3-Ligand-Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.03 equiv) or a pre-catalyst like PEPPSI-IPr

  • BrettPhos or other suitable Buchwald ligand (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To a dry reaction vessel, add the mono-coupled intermediate, the E3-Ligand-Amine, and the base (NaOtBu or Cs₂CO₃).

  • Evacuate and backfill the vessel with an inert gas three times.

  • In a separate vial, pre-mix the palladium source and the ligand in the anhydrous solvent.

  • Add the catalyst solution to the reaction vessel.

  • Heat the reaction mixture to 90-110 °C and monitor by LC-MS until the starting material is consumed (typically 6-24 hours).

  • Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC molecule by preparative HPLC or flash column chromatography.

Causality and Trustworthiness: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[17][19][24] The choice of a bulky, electron-rich phosphine ligand (like BrettPhos) is essential for promoting the reductive elimination step and preventing side reactions.[19] A strong, non-nucleophilic base is required to deprotonate the amine.[19] Final purification by HPLC is often necessary to achieve the high purity required for biological assays.[1]

Characterization and Analysis

The structural integrity of the intermediates and the final PROTAC must be rigorously confirmed.

Recommended Analytical Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for reaction monitoring and to confirm the molecular weight of the products.[25][26] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[27]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structure elucidation of the final compound and all intermediates.[12][25]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final PROTAC. A purity of >95% is typically required for in vitro and in vivo studies.

Concluding Remarks

1,5-Dibromo-3-fluoro-2-isopropoxybenzene represents a synthetically accessible and highly versatile core for the construction of rigid PROTAC linkers. The strategic placement of functional groups allows for the rational design of degraders with potentially improved metabolic stability and pre-organized conformations for enhanced ternary complex formation. The modular synthetic approach, relying on robust and well-established palladium-catalyzed cross-coupling reactions, enables the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies. By providing a defined spatial and electronic framework, this linker core serves as a valuable tool for researchers aiming to optimize the efficacy and drug-like properties of novel protein degraders.

References

  • Abeje, A. A., et al. (2022). Data-Driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. Journal of Chemical Information and Modeling.
  • BenchChem. (2025). Flexible vs. Rigid PROTAC Linkers: A Comparative Guide to Efficacy. BenchChem Tech Support.
  • Demizu, Y., et al. (2025). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing.
  • ChemPep. (n.d.). Overview of PROTAC Linkers. ChemPep Inc.
  • Testa, U., et al. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?. MDPI.
  • BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design. BOC Sciences.
  • Zhu, Y., et al. (2025). Design, synthesis, and biological evaluation of novel PROTACs based on unnatural dipeptide CRBN ligands. European Journal of Medicinal Chemistry.
  • AiFChem. (2025). What Is a PROTAC Linker and Its Role in Modern Drug Discovery. AiFChem.
  • Shulha, O., et al. (2022). Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. Molecules.
  • Shorn, A. A., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters.
  • TJB, G., et al. (2021). PROTACs: Elements of Design and Cell Permeability. Frontiers in Physiology.
  • BenchChem. (2025). Technical Support Center: Improving Cell Permeability of PROTACs with PEG Linkers. BenchChem Tech Support.
  • ResearchGate. (n.d.). Physicochemical Properties and in Vitro Potencies of 1. ResearchGate.
  • Tocris Bioscience. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Tocris Bioscience.
  • Hayhow, T. G., et al. (2020). Buchwald‐Hartwig coupling as a final step to synthesise a complete PROTAC. Chemistry – A European Journal.
  • Enamine. (n.d.). Identifying Novel CRBN-Recruiting BRD4-PROTACs1. Enamine.
  • Hayhow, T. G., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. Chemistry – A European Journal.
  • Molander, G. A., & Jean-Gérard, L. (2015). A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides. Organic Letters.
  • Porter, M. A., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry.
  • Troup, R. I. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton.
  • BenchChem. (2025). Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines. BenchChem Tech Support.
  • ResearchGate. (n.d.). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Müller, K., Faeh, C., & Diederich, F. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Semantic Scholar. (n.d.). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Source not available.
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Porter, M. A., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry.
  • MDPI. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • ResearchGate. (n.d.). Pd-Catalyzed Efficient One-Pot Sequential Cross-Coupling Reactions of Aryl Dihalides. ResearchGate.
  • Wöste, T. H., & Glorius, F. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry.
  • BenchChem. (2025). Application Note: Quantitative Analysis of PROTACs in Cellular Lysates by LC-MS/MS. BenchChem Tech Support.
  • BenchChem. (2025). Bromo-PEG6-Boc as a PROTAC Linker in Targeted Protein Degradation: Application Notes and Protocols. BenchChem Tech Support.
  • WuXi AppTec. (2023). PROTAC Bioanalysis: Challenges and Strategies. WuXi AppTec.
  • Donovan, K. A., et al. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. Nature Communications.
  • ChemScene. (n.d.). 1,5-Dibromo-3-fluoro-2-isopropoxybenzene. ChemScene.

Sources

Application Note: Synthesis of Fluorinated Organic Semiconductors from Dibromo Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The incorporation of fluorine into organic semiconductor backbones is a pivotal strategy in modern materials science. The high electronegativity of fluorine (


) lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, enhancing air stability and open-circuit voltage (

) in solar cells. Furthermore, the "Fluorine Effect" induces non-covalent

,

, and

interactions, promoting planarization and crystallinity.

However, these same advantages create synthetic bottlenecks. Fluorinated intermediates often suffer from severe aggregation and low solubility , leading to premature precipitation and low molecular weights during polymerization.

This guide details the synthesis of fluorinated semiconductors (Polymers and Small Molecules) starting from dibromo precursors , utilizing Palladium-catalyzed cross-coupling (Stille and Suzuki). It prioritizes process reliability and defect minimization .

Pre-Lab Strategic Planning: The "Fluorine Factor"

Before initiating synthesis, the experimental design must account for the physicochemical alterations introduced by fluorine atoms.

Catalyst System Selection

Standard catalysts like


 are often insufficient for fluorinated monomers due to the high reaction temperatures required to maintain solubility.
Catalyst SystemLigand CharacteristicsRecommended Use"Why" (Causality)
Pd₂(dba)₃ / P(o-tol)₃ Bulky, electron-rich, thermally stable.Stille Polymerization (High Temp)The bulky o-tolyl groups prevent rapid catalyst decomposition at >100°C, essential for keeping fluorinated chains in solution.
Pd(PPh₃)₄ Standard, less thermally stable.Small Molecule End-capping (<80°C)Sufficient for lower temperature couplings where reactant solubility is less critical.
Pd₂(dba)₃ / S-Phos Buchwald ligand, highly active.Suzuki Coupling (Sterically hindered)Excellent for forming tetra-ortho-substituted biaryls if the fluorinated site is sterically crowded.
Solvent Engineering

Fluorinated backbones (e.g., P(NDI2OD-T2)) aggregate strongly. Standard THF or Toluene often fails.

  • Primary Solvent: Chlorobenzene (CB) or o-Dichlorobenzene (o-DCB).

  • Boiling Point: Must allow reaction at 100–140°C.

  • Concentration: Lower concentrations (0.05 – 0.1 M) are often necessary to prevent gelation compared to non-fluorinated analogs.

Protocol A: Stille Polycondensation (Conjugated Polymers)

Target: Synthesis of a donor-acceptor fluorinated polymer (e.g., N2200 analogue) from a fluorinated dibromo-acceptor and a distannyl-donor.

Materials
  • Monomer A: Dibromo-fluorinated precursor (e.g., 2,6-dibromo-N,N'-alkyl-naphthalene diimide).

  • Monomer B: Bis(trimethylstannyl)thiophene derivative.

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [

    
    ].
    
  • Ligand: Tri(o-tolyl)phosphine [

    
    ].
    
  • Solvent: Anhydrous Chlorobenzene (degassed).

Workflow Diagram (DOT)

StillePolymerization Precursors Weigh Monomers (Stoichiometry 1:1.00) Mix Combine in Glovebox Add Pd2(dba)3 / P(o-tol)3 Precursors->Mix Degas Degas Solvent (Ar bubbling, 30 min) Degas->Mix Heat Heating 120-140°C, 24-72h Mix->Heat Stirring EndCap End-Capping 1. 2-Tributylstannylthiophene 2. 2-Bromothiophene Heat->EndCap Viscosity Check Precip Precipitation into Methanol/HCl EndCap->Precip Soxhlet Soxhlet Extraction (Purification) Precip->Soxhlet

Figure 1: Step-growth Stille polycondensation workflow emphasizing strict stoichiometry and end-capping.

Step-by-Step Procedure
  • Stoichiometry Control: Weigh Monomer A and Monomer B into a microwave vial or Schlenk tube.

    • Critical: The molar ratio must be exactly 1:1.00 to achieve high molecular weight (Carothers equation).

  • Catalyst Addition: Add

    
     (2 mol%) and 
    
    
    
    (8 mol%).
    • Note: A 1:4 Pd:Ligand ratio ensures the active

      
       species is stabilized at high temperatures.
      
  • Solvent & Degassing: Add anhydrous chlorobenzene. Seal the vessel. Bubble Argon through the solution for 30 minutes. Oxygen poisons the Pd(0) catalyst and promotes homocoupling defects.

  • Polymerization: Heat to 120–140°C with vigorous stirring.

    • Monitoring: Reaction time varies (24–72 hours). Watch for the "Weisenberg Effect" (solution climbing the stir rod), indicating high viscosity/molecular weight.

  • End-Capping (Crucial Step):

    • Add 2-(tributylstannyl)thiophene (excess) and stir for 4 hours to cap bromide ends.

    • Add 2-bromothiophene (excess) and stir for 4 hours to cap stannyl ends.

    • Why: Removes reactive functional groups that act as charge traps in devices and stabilizes the polymer chain.

  • Precipitation: Cool to room temperature. Pour slowly into methanol (300 mL) containing 10 mL concentrated HCl. The HCl helps solubilize tin byproducts.

Protocol B: Suzuki Cross-Coupling (Small Molecule NFAs)

Target: Synthesis of A-D-A type Non-Fullerene Acceptors (e.g., ITIC derivatives) using a fluorinated end-group.

Materials
  • Core (D): Boronic ester functionalized fused-ring core.

  • End Group (A): Fluorinated dibromo-indanone derivative (IC-2F).

  • Base:

    
     (2M aqueous) or anhydrous 
    
    
    
    .
  • Catalyst:

    
    .
    
  • Solvent: Toluene/Water (biphasic) or THF.

Step-by-Step Procedure
  • Setup: Combine the Core (1 equiv) and Fluorinated End Group (2.2 equiv) in a flask.

  • Catalysis: Add

    
     (5 mol%).
    
  • Biphasic Activation: Add Toluene and 2M

    
     (ratio 3:1).
    
    • Why: Suzuki requires a base to activate the boron species (forming the boronate 'ate' complex) for transmetallation.

  • Reaction: Heat to reflux (approx. 90-110°C) under Argon for 12-24 hours.

  • Workup: Extract with chloroform, wash with brine, and dry over

    
    .
    
  • Purification: Silica gel column chromatography.

    • Tip: Fluorinated molecules often streak on silica. Use a solvent gradient (e.g., Hexane -> Chloroform).

Purification: The Soxhlet Extraction Protocol[1][2]

For organic semiconductors, purity >99.9% is required for high charge mobility. Recrystallization is often impossible due to solubility. Soxhlet extraction is the industry standard for fractionation and purification .

Diagram: Soxhlet Fractionation Logic (DOT)

Soxhlet Start Crude Polymer (Solid in Thimble) Methanol 1. Methanol Extraction (Removes salts, catalyst ligands) Start->Methanol Acetone 2. Acetone Extraction (Removes oligomers/monomers) Methanol->Acetone Hexane 3. Hexane Extraction (Removes low MW polymer) Acetone->Hexane Chloroform 4. Chloroform/Chlorobenzene (Collects Target High MW Polymer) Hexane->Chloroform

Figure 2: Sequential Soxhlet extraction allows for molecular weight fractionation and removal of specific impurities.

Protocol
  • Thimble Loading: Place crude polymer in a cellulose thimble.

  • Sequential Extraction: Run each solvent for 12–24 hours until the wash is colorless.

    • Methanol: Removes inorganic salts and small organic impurities.

    • Acetone: Removes unreacted monomers and catalyst ligands.

    • Hexane: Removes low molecular weight oligomers (which degrade morphology).

    • Chloroform/Chlorobenzene: Collects the high molecular weight fraction (The Product).

  • Final Recovery: Concentrate the final fraction and precipitate into Methanol.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Molecular Weight (Polymer) Non-stoichiometric balance or wet solvent.Dry solvents rigorously. Weigh monomers to 0.01 mg precision.
Insoluble Black Precipitate "Pd Black" formation (Catalyst decomposition).Switch to

. Ensure temperature <140°C.
Broad NMR Signals Aggregation of fluorinated chains.Run High-Temperature NMR (100°C) in

or

.
Homocoupling (Defect) Oxygen presence or Oxidant contamination.Improve degassing (freeze-pump-thaw). Avoid nitro- solvents.

References

  • Synthesis of Fluorinated Conjugated Polymers (N2200 Class)

    • Yan, H., et al. (2009). "A high-mobility electron-transporting polymer for printed transistors." Nature, 457, 679–686. Link

  • Suzuki Polycondensation in Water/Green Conditions

    • Griffini, G., Sommer, M., & Beverina, L. (2020). "Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions." ACS Macro Letters, 9, 1161–1167. Link

  • Stille Coupling Mechanism & Catalyst Choice

    • Cordovilla, C., et al. (2015). "The Stille Reaction, 38 Years Later." ACS Catalysis, 5, 3040–3053. Link

  • Fluorinated Non-Fullerene Acceptors (ITIC Derivatives)

    • Zhao, W., et al. (2017). "Molecular Optimization Enables over 13% Efficiency in Organic Solar Cells." Journal of the American Chemical Society, 139(21), 7148–7151. Link

  • Purification of Conjugated Polymers

    • Harvest, K., et al. (2018). "Purification of conjugated polymers: Better polymers through HPLC purification and Soxhlet extraction." Chalmers University of Technology. Link

Troubleshooting & Optimization

Overcoming steric hindrance in 2-isopropoxy substituted aryl bromides

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Subject: Overcoming Steric & Electronic Hindrance in 2-Isopropoxy Aryl Bromides Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic & Triage: Why Your Reaction is Failing

Welcome to the StericShield™ Support Hub. You are likely here because a standard coupling protocol (e.g., Pd(PPh₃)₄ or simple Pd(dppf)Cl₂) failed to convert your 2-isopropoxy aryl bromide.

The 2-isopropoxy group presents a dual-threat profile that kills standard catalytic cycles:

  • Steric Wall (The "Cone Angle" Problem): The isopropyl group is significantly bulkier than a methoxy group. It forces the palladium center into a crowded environment, inhibiting the approach of the metal for oxidative addition and blocking the entry of the nucleophile during transmetallation.

  • Electronic Deactivation: The alkoxy group is an electron-donating group (EDG). This increases the electron density on the aryl ring, making the C-Br bond stronger and less prone to oxidative addition compared to electron-poor substrates.

Symptom Checker:

ObservationRoot CauseRecommended Fix Module
< 5% Conversion Oxidative Addition Failure. The catalyst cannot break the C-Br bond due to steric blocking and electron richness.Module 2 (Ligands)
High Conversion, Low Yield (Dehalogenation) β-Hydride Elimination / Protodehalogenation. The active catalyst formed but the coupling partner (boronic acid/amine) could not undergo transmetallation/binding, leading to side reactions.Module 3 (PEPPSI)
Starting Material Intact (High Temp) Catalyst Death. Standard phosphines (PPh₃) dissociate or oxidize before the slow oxidative addition can occur.Module 2 (G3 Precatalysts)

The Ligand Selection Engine

Do not use generic ligands. For ortho-isopropoxy substrates, you need Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC (N-Heterocyclic Carbene) ligands.

The Decision Matrix

Use this logic flow to select the correct catalytic system for your specific coupling partner.

LigandSelection Start Substrate: 2-Isopropoxy Aryl Bromide ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C Bond) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald Negishi Negishi/Kumada (C-C Bond) ReactionType->Negishi Suzuki_Ligand Primary Rec: SPhos (Structural Stability) Suzuki->Suzuki_Ligand AmineType Amine Class? Buchwald->AmineType PEPPSI Rec: Pd-PEPPSI-IPent (Stabilizes Alkyl-Pd) Negishi->PEPPSI Suzuki_Alt Alternative: Pd-PEPPSI-IPent (For Tetra-ortho subs) Suzuki_Ligand->Suzuki_Alt If fails Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary BrettPhos Rec: BrettPhos (Prevents bis-arylation) Primary->BrettPhos RuPhos Rec: RuPhos (Universal Standard) Secondary->RuPhos

Caption: Decision tree for selecting the optimal ligand/catalyst based on reaction type and coupling partner steric profile.

Reaction Optimization Protocols

Protocol A: Suzuki-Miyaura Coupling (The "SPhos" Standard)

Why this works: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is electron-rich (facilitating oxidative addition to the electron-rich aryl bromide) and creates a protective pocket that allows the catalytic cycle to proceed despite the ortho-isopropoxy bulk.

Reagents:

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) OR SPhos Pd G3 (Precatalyst, 2-5 mol%).

  • Base: K₃PO₄ (3.0 equiv) — Crucial: Carbonate bases often fail with hindered substrates; Phosphate is superior here.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).[1][2]

  • Temperature: 80°C – 100°C.

Step-by-Step Workflow:

  • Pre-complexation (If using Pd(OAc)₂/SPhos): In a vial, mix Pd(OAc)₂ and SPhos in the solvent (anhydrous) and stir at room temperature for 10 minutes. The solution should turn from orange to yellow/pale, indicating ligation. Skip this if using SPhos Pd G3.

  • Loading: Add the 2-isopropoxy aryl bromide (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv) to the reaction vessel.

  • Degassing: This is non-negotiable. Sparge with Argon/Nitrogen for 15 minutes. Oxygen kills the active monomeric Pd(0) species required for hindered substrates.

  • Addition: Add the pre-complexed catalyst solution (or G3 catalyst) and the water component (degassed).

  • Reaction: Seal and heat to 100°C for 12-24 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine.

Protocol B: The "Nuclear Option" (Pd-PEPPSI-IPent)

When to use: If SPhos fails, or if you are attempting to couple with another ortho-substituted partner (creating a tetra-ortho-substituted biaryl). Why this works: Pd-PEPPSI-IPent utilizes a bulky N-Heterocyclic Carbene (NHC) ligand with "flexible bulk" (isopentyl groups). It is extremely robust and stabilizes the metal center better than phosphines during difficult transmetallation steps.

Reagents:

  • Catalyst: Pd-PEPPSI-IPent (1-3 mol%).

  • Base: KOtBu (for mild activation) or K₂CO₃ (standard).

  • Solvent: 1,4-Dioxane or Toluene.

  • Temperature: 60°C – 80°C (Often works at lower temps than phosphines).

Workflow:

  • Charge a vial with Pd-PEPPSI-IPent, aryl bromide, and coupling partner.

  • Add solid base (KOtBu).

  • Evacuate/backfill with Argon (x3).

  • Add anhydrous Dioxane.

  • Stir at ambient temperature for 30 mins, then heat to 80°C.

    • Note: PEPPSI catalysts often have an induction period. Do not abort if no reaction is seen in the first hour.

Advanced Troubleshooting (FAQ)

Q: I am seeing significant hydrodehalogenation (Ar-Br


 Ar-H). What is happening? 
A:  This indicates that Oxidative Addition occurred (Good!), but Transmetallation failed (Bad). The Pd-Ar species sat waiting for the boronic acid, didn't find it due to steric blocking, and eventually grabbed a hydride from the solvent or ligand (beta-hydride elimination).
  • Fix: Increase the concentration of the coupling partner (2.0 equiv). Switch to a smaller coupling partner if possible, or switch to Pd-PEPPSI-IPent , which stabilizes the intermediate better.

Q: Can I use Lithium-Halogen Exchange instead of Palladium? A: Yes, and it is often cleaner. The 2-isopropoxy group is an excellent Directing Group (DG) and stabilizes the lithiated intermediate via chelation (though steric bulk fights this slightly).

  • Protocol:

    • Dissolve substrate in anhydrous THF (or Et₂O).

    • Cool to -78°C .

    • Add n-BuLi (1.1 equiv) dropwise. Do not use t-BuLi unless necessary, as n-BuLi is sufficient for bromides.

    • Stir for 30-60 mins.

    • Add electrophile (e.g., Borate ester for making boronic acids, or DMF for aldehydes).

    • Warning: If the reaction warms above -50°C, the isopropoxy group may undergo elimination or the lithium species may aggregate and decompose.

Q: Why SPhos and not XPhos? A: While XPhos is excellent, SPhos has a smaller "pocket" that is specifically privileged for ortho-substituted aryl halides. XPhos is better for unactivated aryl chlorides (electronic issues), but SPhos is the geometric king for ortho-steric hindrance in Suzuki coupling.

Visualizing the Steric Bottleneck

The following diagram illustrates exactly where the 2-isopropoxy group interferes with the catalytic cycle.

CatalyticCycle Pd0 Active Species LPd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Nu) OxAdd->TransMet + Nucleophile RedElim Reductive Elimination (Ar-Nu + Pd0) TransMet->RedElim RedElim->Pd0 Cycle Repeats Block1 ⚠️ STERIC BLOCK 1 Isopropoxy group blocks approach of Pd(0) Block1->Pd0 Block2 ⚠️ STERIC BLOCK 2 Isopropoxy group prevents Nucleophile entry Block2->TransMet

Caption: The catalytic cycle highlighting the two critical points where the 2-isopropoxy group inhibits reaction progress: Oxidative Addition entry and Transmetallation substitution.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry - A European Journal.[3] [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition. [Link]

Sources

Preventing protodebromination in Suzuki coupling of fluorinated benzenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of fluorinated bromobenzenes, with a core focus on preventing the undesired side reaction of protodebromination. Fluorinated aromatic rings are crucial building blocks in modern pharmaceuticals and materials science, but their electronic properties can render them susceptible to this yield-reducing pathway. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs)

Q1: What is protodebromination in the context of a Suzuki coupling reaction?

A1: Protodebromination is a common side reaction where the bromine atom on your fluorinated benzene starting material is replaced by a hydrogen atom from a proton source in the reaction mixture, leading to the formation of a fluorinated benzene byproduct instead of the desired biaryl product.[1] This process, also known as hydrodehalogenation, reduces the overall yield and complicates the purification of your target compound.

Q2: What is the underlying mechanism of protodebromination?

A2: Protodebromination typically occurs after the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, forming an Ar-Pd(II)-Br intermediate. Instead of proceeding through the desired transmetalation step with the boronic acid, this intermediate can react with a hydride source. The resulting Ar-Pd(II)-H species then undergoes reductive elimination to yield the protodebrominated arene (Ar-H) and regenerates the Pd(0) catalyst, which can unfortunately continue this undesired cycle.[2] Hydride sources can be generated from the base, solvent, or even impurities.

Q3: Why are fluorinated benzenes particularly susceptible to this side reaction?

A3: The fluorine atoms on the benzene ring are strongly electron-withdrawing. This electronic property makes the carbon atom of the C-Br bond more electrophilic and thus more reactive towards oxidative addition to the palladium catalyst. However, this increased reactivity can also make the resulting Ar-Pd(II)-Br intermediate more susceptible to competing side reactions like protodebromination, especially if the subsequent transmetalation step is slow.

Q4: How does the choice of base influence protodebromination?

A4: The base is critical and plays a dual role. It is required to activate the boronic acid for transmetalation, but stronger or inappropriate bases can also promote protodebromination.[3][4] Strong alkoxide bases, for instance, can generate hydride species that fuel the side reaction. Milder inorganic bases like carbonates (e.g., Cs₂CO₃, K₂CO₃), phosphates (K₃PO₄), and fluorides (KF, CsF) are often preferred as they are less likely to generate hydrides.[3] The choice of base is highly substrate-dependent and often requires screening.[4][5]

Q5: Can the boronic acid partner also contribute to side reactions?

A5: Absolutely. The stability of the organoboron reagent is paramount. Boronic acids, especially electron-deficient heteroaryl or polyfluoroaryl variants, can be prone to a related side reaction called protodeboronation, where the C-B bond is cleaved by a proton source.[6] This depletes the nucleophilic partner and allows more time for the aryl bromide or the Ar-Pd(II)-Br intermediate to undergo protodebromination. Using more stable boronic esters (e.g., pinacol or MIDA esters) or potassium trifluoroborate salts can mitigate this issue by providing a "slow release" of the active boronic acid.[6]

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing protodebromination pathway.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar(F)-Br arpdbr Ar(F)-Pd(II)L₂-Br oxidative_addition->arpdbr transmetalation Transmetalation arpdbr->transmetalation Ar'-B(OR)₂ (Base Activated) arpdar Ar(F)-Pd(II)L₂-Ar' transmetalation->arpdar reductive_elimination Reductive Elimination arpdar->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar(F)-Ar' reductive_elimination->product

Caption: The desired Suzuki-Miyaura catalytic cycle.

Protodebromination_Pathway arpdbr Ar(F)-Pd(II)L₂-Br hydride_transfer Hydride Transfer arpdbr->hydride_transfer [H⁻] Source (e.g., from base/solvent) arpdh Ar(F)-Pd(II)L₂-H hydride_transfer->arpdh reductive_elimination_side Reductive Elimination arpdh->reductive_elimination_side side_product Ar(F)-H (Protodebromination) reductive_elimination_side->side_product pd0 Pd(0)L₂ reductive_elimination_side->pd0 Regenerated Catalyst

Caption: The competing protodebromination pathway.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments. The key to minimizing protodebromination is to accelerate the desired C-C bond formation (reductive elimination) relative to the undesired C-H bond formation.

Problem Observed Probable Cause(s) Recommended Solution(s) & Scientific Rationale
High percentage (>10%) of protodebrominated byproduct (Ar-H) detected by GC-MS or NMR. 1. Base is too strong or acting as a hydride source. 2. Slow transmetalation step. 3. High reaction temperature. 1. Screen Milder Bases: Switch from strong bases like alkoxides (e.g., NaOtBu) to weaker inorganic bases.[3] - K₃PO₄, Cs₂CO₃: Often provide a good balance of reactivity for activating the boronic acid without promoting significant side reactions.[5] - KF, CsF: Can be effective, especially when substrates are sensitive to hydrolysis. The fluoride anion is thought to facilitate the transmetalation step.[3] Rationale: Weaker inorganic bases are less prone to generating hydride species that lead to protodebromination.[3] 2. Accelerate Transmetalation: - Use a more stable boron reagent: Switch from a boronic acid to a pinacol boronate ester or a potassium trifluoroborate salt (Ar-BF₃K).[6] - Ensure anhydrous conditions (for some systems): Water can facilitate protodeboronation of the boronic acid, reducing its concentration and slowing the desired reaction.[5] Rationale: Stable boron reagents provide a slow, steady concentration of the active boronic acid, preventing its decomposition and ensuring it is available for transmetalation. This makes the productive pathway more competitive.[6] 3. Optimize Temperature: Lower the reaction temperature. Start at a moderate temperature (e.g., 60-80 °C) and only increase if the reaction is too slow. Rationale: Protodebromination, like many side reactions, often has a higher activation energy. Lowering the temperature can disfavor this pathway relative to the desired Suzuki coupling.
Low conversion of starting material and significant protodebromination. 1. Inefficient catalyst system (ligand/precatalyst). 2. Catalyst deactivation. 3. Poor quality of reagents. 1. Screen Catalysts and Ligands: - Use bulky, electron-rich phosphine ligands: Buchwald-type ligands (e.g., SPhos, XPhos) are excellent for coupling electron-deficient aryl bromides as they accelerate both oxidative addition and reductive elimination.[5] - Use modern Pd-precatalysts: Pre-catalysts like CataCXium® A Pd G3 or Buchwald G3/G4 precatalysts ensure efficient generation of the active Pd(0) species.[5] Rationale: A more active catalyst system will speed up the entire catalytic cycle. If the desired coupling is kinetically faster, the protodebromination side reaction will be outcompeted.[5] 2. Ensure Inert Atmosphere: Rigorously degas your solvent and reaction mixture (e.g., by sparging with argon for 15-30 minutes or using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[3] Rationale: Oxygen can oxidize and deactivate the active Pd(0) catalyst, slowing down the Suzuki cycle and allowing more time for side reactions.[3] 3. Verify Reagent Purity: Check the purity of your fluorinated bromobenzene and boronic acid/ester via NMR or LC-MS. Boronic acids can degrade over time.[3] Rationale: Impurities can poison the catalyst or introduce unwanted proton/hydride sources.[3]
Reaction works at high temperature but shows more protodebromination at room temperature. Kinetics of Transmetalation vs. Protodeboronation. This counter-intuitive result can occur. At room temperature, the desired transmetalation step may be very slow. This gives the boronic acid (which is activated by the base) a longer residence time in the aqueous/basic phase, where it can undergo hydrolysis and protodeboronation.[7] At higher temperatures, the rate of transmetalation increases significantly, outcompeting the decomposition pathway. Solution: In this specific case, a moderately elevated temperature (e.g., 60-80 °C) is likely optimal. You can also try a more active catalyst system (see above) to facilitate the reaction at a lower temperature.[7]

Experimental Protocols

The following protocols provide robust starting points for the Suzuki-Miyaura coupling of fluorinated bromobenzenes, designed to minimize protodebromination.

Protocol 1: General Screening Protocol with a Buchwald Precatalyst

This protocol is recommended for initial attempts with a new substrate, utilizing a modern, highly active catalyst system.

Reagents:

  • Fluorinated Aryl Bromide (1.0 equiv)

  • Arylboronic Acid Pinacol Ester (1.2 - 1.5 equiv)

  • XPhos Pd G3 (or similar Buchwald precatalyst, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv)

  • Anhydrous 1,4-Dioxane or 2-MeTHF

Procedure:

  • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the fluorinated aryl bromide, arylboronic acid pinacol ester, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Seal the vessel with a septum or Teflon-lined cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M) via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block at 80-100 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS (typically 2-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mild Conditions Using a Fluoride Base

This protocol is particularly useful for substrates that are sensitive to strongly basic conditions.

Reagents:

  • Fluorinated Aryl Bromide (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (or another bulky, electron-rich ligand, 4-5 mol%)

  • Cesium Fluoride (CsF) (2.0 - 3.0 equiv)

  • Anhydrous DME/Water (e.g., 4:1 v/v)

Procedure:

  • In an oven-dried reaction vessel, combine the fluorinated aryl bromide, arylboronic acid, and CsF.

  • In a separate vial, dissolve the Pd₂(dba)₃ and SPhos ligand in a small amount of the reaction solvent.

  • Seal the main reaction vessel, evacuate, and backfill with an inert gas (e.g., Nitrogen) three times.

  • Add the degassed solvent mixture (e.g., DME/water) via syringe.

  • Add the catalyst/ligand solution to the reaction mixture.

  • Heat the reaction to 80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Follow steps 7-10 from Protocol 1 for workup and purification.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. (2014). Optimization of the reaction conditions for Suzuki coupling reaction. [Link]

  • Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. [Link]

  • Diva-Portal.org. (2018). Suzuki reactions in novel liquids. [Link]

  • Semantic Scholar. (2014). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. [Link]

  • Liu, Z., et al. (2012). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. PMC. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • Pitre, D. E., et al. (2024). Rapid and scalable photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura cross-coupling of aryl bromides with alkyl boranes. PMC. [Link]

  • Joshaghani, M., et al. (2005). Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool IT Services. [Link]

  • ResearchGate. (2019). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC. [Link]

  • Reddit. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • RSC Publishing. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

Sources

Technical Support Center: Purification of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene (CAS: 2404733-61-3).[1] This intermediate is a poly-halogenated aryl ether, typically synthesized via the O-alkylation of the corresponding phenol (1,5-dibromo-3-fluoro-2-hydroxybenzene) using an isopropyl halide or via a Mitsunobu reaction.

The presence of bulky bromine atoms and the fluorine substituent creates specific purification challenges, primarily related to the removal of the sterically hindered, lipophilic phenolic precursor.

Ticket Category: Organic Synthesis / Purification Compound Class: Poly-halogenated Aryl Ethers Primary Issue: Separation of target ether from unreacted phenolic starting material and side products.[2]

Impurity Profile & Diagnostic

Before initiating purification, confirm your impurity profile. The synthesis of this molecule typically generates a specific set of byproducts.

Impurity TypeLikely IdentityDiagnostic Signal (1H NMR)Physical Behavior
Starting Material 1,5-Dibromo-3-fluoro-2-phenolBroad singlet (OH) > 5.0 ppm; Shift in aromatic protons.Acidic, but lipophilic. Often co-elutes on silica.
Elimination Product Propene (Gas)N/A (Escapes reaction).N/A
Mineral Oil Alkanes (from NaH dispersion)Multiplets at 0.8–1.5 ppm.Non-polar; elutes at solvent front.
Hydrolysis Product 2-PropanolSeptet at ~4.0 ppm.Water soluble; removed in aqueous workup.

Troubleshooting Guides (Q&A Format)

Issue #1: "I washed with NaOH, but the phenolic starting material is still present."

Diagnosis: You are likely dealing with a lipophilic phenoxide . The precursor phenol is flanked by bromine and fluorine atoms. While these electron-withdrawing groups increase acidity (lowering pKa), they also increase lipophilicity. The resulting sodium salt may be more soluble in your organic solvent (DCM or EtOAc) than in the aqueous wash, or it may form a stable emulsion.

Protocol: The "Claisen Alkali" Wash Standard 1M NaOH is often insufficient for poly-brominated phenols. Use Claisen Alkali (KOH in Methanol/Water) to force the phenol into the aqueous phase.

  • Dissolve: Dissolve your crude oil in Toluene (avoid DCM; toluene promotes phase separation of salts).

  • Prepare Claisen Alkali: Dissolve 35g KOH in 25mL water, then dilute to 100mL with Methanol. Cool to room temperature.

  • Wash: Extract the toluene layer twice with the Claisen Alkali solution. The methanol helps solvate the lipophilic phenoxide, while the water/KOH keeps it in the polar phase.

  • Verify: Check the organic layer by TLC.[2] If phenol remains, proceed to Chemical Scavenging (see below).

  • Final Wash: Wash the organic layer with water (to remove methanol) and then brine before drying.

Scientific Rationale: The addition of methanol increases the solubility of the hindered phenolate in the aqueous/polar phase, breaking the "lipophilic shield" created by the bromine atoms [1].

Issue #2: "The product and impurity co-elute on Silica Gel."

Diagnosis: The polarity difference between the O-isopropyl ether and the free phenol is often small due to internal hydrogen bonding or steric shielding of the hydroxyl group by the orth-bromine/fluorine.

Protocol: Modified Stationary Phase Do not rely on standard Hexane/Ethyl Acetate gradients.

  • Option A: Acidic Silica (Not Recommended here). Usually good for phenols, but we want to retain the phenol.

  • Option B: Basic Alumina or Amine-Doped Silica.

    • Pre-wash your silica column with 1% Triethylamine (TEA) in Hexane.

    • Run your column using Hexane/DCM (95:5 to 80:20).

    • Mechanism: The TEA deprotonates the residual phenol, turning it into a highly polar salt that sticks irreversibly to the baseline of the silica, while your neutral ether elutes freely.

Issue #3: "The product is oiling out during recrystallization."

Diagnosis: Poly-halogenated ethers often have low melting points. "Oiling out" occurs when the compound separates as a liquid phase before the solution reaches the saturation point for crystal formation.

Protocol: The "Melt-and-Seed" Technique

  • Solvent Choice: Use Methanol (MeOH) or Ethanol (EtOH) . Avoid non-polar solvents like Hexane for crystallization, as the solubility curve is often too steep.

  • Dissolution: Dissolve the crude oil in the minimum amount of boiling MeOH.

  • Cooling: Allow to cool to room temperature slowly.

  • The Fix: If oil droplets appear, do not cool further. Re-heat until clear. Add a "seed" crystal (if available) or scratch the glass surface.

  • Alternative Solvent: If MeOH fails, switch to Isopropanol (IPA) / Water . Dissolve in warm IPA, then add water dropwise until turbidity persists. Heat to clear, then cool.

Visualized Workflows

Workflow A: The Purification Decision Tree

Use this logic flow to determine the correct purification method based on crude purity.

PurificationStrategy Start Crude Reaction Mixture CheckTLC 1. Check TLC/NMR (Is Phenol Present?) Start->CheckTLC PhenolYes Yes: Phenol Present CheckTLC->PhenolYes PhenolNo No: Only Non-Polar Impurities CheckTLC->PhenolNo WashStep 2. Perform Claisen Alkali Wash (KOH/MeOH/Water) PhenolYes->WashStep Recryst 4. Recrystallization (MeOH or IPA/Water) PhenolNo->Recryst CheckWash Did Wash Remove Phenol? WashStep->CheckWash WashSuccess Yes CheckWash->WashSuccess WashFail No (Emulsion/Lipophilic) CheckWash->WashFail WashSuccess->Recryst Column 3. Column Chromatography (Doped with 1% Et3N) WashFail->Column Column->Recryst Final Pure Product (>98% HPLC) Recryst->Final

Figure 1: Decision tree for removing phenolic impurities and isolating the target ether.

Workflow B: Chemical Scavenging Pathway (Last Resort)

If the phenol cannot be separated by washing or chromatography, use chemical modification to alter its polarity.

Scavenging Mix Mixture: Product + Stubborn Phenol Reagent Add Electrophile: Acetic Anhydride or BzCl + Base (Pyridine) Mix->Reagent Derivatization Result Result: Product (Ether) + Phenyl Ester Reagent->Result Reaction Sep Separation: Phenyl Ester is much less polar than Phenol -> Easy Column Result->Sep Chromatography

Figure 2: Derivatization strategy to shift Rf values of stubborn phenolic impurities.

Frequently Asked Questions (FAQ)

Q: Can I use vacuum distillation to purify this compound? A: It is risky. Poly-brominated aromatics have high boiling points and can undergo thermal decomposition (de-bromination or ether cleavage) at the temperatures required for distillation (>150°C at reduced pressure). Recrystallization is safer and more scalable.

Q: My NMR shows a singlet at 1.56 ppm. Is this an impurity? A: If you obtained the NMR in CDCl3, this is likely water . However, if you used NaH in mineral oil, check for a multiplet around 0.8-1.2 ppm. If you see a sharp singlet at 2.17 ppm, it might be acetone (common recrystallization solvent contaminant).

Q: Why is the yield lower than expected (Mitsunobu reaction)? A: The steric bulk of the bromines at positions 1 and 5 (ortho to the phenol) severely hampers the approach of the Mitsunobu intermediate (TPP-DEAD complex). Consider using Williamson Ether Synthesis (Alkyl halide + K2CO3 in DMF/Acetone) at elevated temperatures (60-80°C) for better conversion [2].

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on purification of phenols and ethers).

  • ChemScene. (n.d.). Product Information: 1,5-Dibromo-3-fluoro-2-isopropoxybenzene. Retrieved from ChemScene.com. Link

  • Sigma-Aldrich. (n.d.). General methods for purification of aryl ethers. Link

Sources

Troubleshooting low conversion in Buchwald coupling of alkoxy bromobenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Low Conversion in the Coupling of Alkoxy Bromobenzenes

Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of alkoxy-substituted bromobenzenes. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying rationale to empower your experimental design.

Alkoxy bromobenzenes are common substrates in medicinal chemistry, but their electron-rich nature can present unique challenges to the standard Buchwald-Hartwig protocol. Low conversion is a frequent issue, often stemming from the nuanced interplay of catalyst, ligand, base, and the electronic properties of the substrate itself. This guide addresses the most common failure points in a question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with an alkoxy bromobenzene has stalled at low conversion. What are the most common culprits?

Low conversion with these electron-rich aryl bromides typically points to one or more of the following issues:

  • Inefficient Oxidative Addition: The alkoxy group is electron-donating, which makes the C-Br bond stronger and less susceptible to cleavage by the Pd(0) catalyst. This is often the primary bottleneck.[1][2]

  • Inappropriate Ligand Choice: The ligand is critical for both activating the palladium center and facilitating the final C-N bond-forming step (reductive elimination). A suboptimal ligand will fail to promote one or both of these key steps efficiently.[1][3]

  • Suboptimal Base: The base's role is to deprotonate the amine, but its strength and solubility can dramatically impact reaction rates. An incorrect choice can lead to incomplete deprotonation or side reactions.[3][4][5]

  • Catalyst Deactivation: The active Pd(0) species can be sensitive and may decompose or form inactive complexes over the course of the reaction, especially at high temperatures.[4]

  • Steric Hindrance: If the alkoxy group is in the ortho position to the bromine, it can physically block the palladium catalyst from approaching the C-Br bond, severely hindering the reaction.

The following troubleshooting workflow provides a systematic approach to diagnosing the issue.

G cluster_start cluster_catalyst Step 1: Catalyst & Ligand System cluster_base Step 2: Base & Solvent cluster_conditions Step 3: Reaction Conditions cluster_side_reactions Step 4: Side Reactions Start Low Conversion Observed Catalyst Is the Catalyst/Ligand System Optimal for an Electron-Rich Arene? Start->Catalyst Action_Ligand Screen Bulky, Electron-Rich Biarylphosphine Ligands (e.g., Buchwald or Hartwig type). Use a Pd(II) Precatalyst (G3/G4). [1][3] Catalyst->Action_Ligand No Base Is the Base Strong Enough & Soluble? Catalyst->Base Yes Action_Base Switch to a Stronger Base (NaOt-Bu, LHMDS). If functional groups are sensitive, try K3PO4/Cs2CO3 at higher temp. Consider solvent effects (Toluene vs. Dioxane). [4][5] Base->Action_Base No Conditions Are Temperature & Time Optimized? Base->Conditions Yes Action_Conditions Increase Temperature Incrementally (e.g., 80°C to 110°C). Extend Reaction Time. Ensure Inert Atmosphere. [4] Conditions->Action_Conditions No SideRxn Is Hydrodehalogenation or Other Decomposition Occurring? Conditions->SideRxn Yes Action_SideRxn Modify Ligand to Favor Reductive Elimination. Lower Temperature if Possible. Ensure High-Purity Reagents. [1][2] SideRxn->Action_SideRxn Yes G Pd0L LPd(0) OxAdd Ar-Pd(II)-Br(L) Pd0L->OxAdd AmineCoord Ar-Pd(II)-NHR'R''+ OxAdd->AmineCoord Ligand Exchange Amido Ar-Pd(II)-NR'R''(L) AmineCoord->Amido Amido->Pd0L Product Ar-NR'R'' Amido->Product Reductive Elimination (Can be Slow) BaseHBr Base-H+Br- ArBr Ar-Br ArBr->OxAdd Oxidative Addition (Often Slow for Alkoxy-ArBr) Amine HNR'R'' Amine->AmineCoord Base Base Base->Amido Deprotonation

Sources

Technical Support Center: Solvent Effects & Solubility Troubleshooting for 1,5-Dibromo-3-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,5-Dibromo-3-fluoro-2-isopropoxybenzene (CAS: 2404733-61-3) . This highly lipophilic, polyhalogenated aromatic ether presents unique solvation challenges in both chemical synthesis and biological screening. Because of its dense halogenation (two bromine atoms, one fluorine atom) and hydrophobic isopropoxy group, its solubility behavior deviates from standard linear models.

This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic explanations of solvation thermodynamics, and standardized protocols to ensure reproducible data.

Solvation Thermodynamics & Solvent Selection Matrix

To successfully manipulate 1,5-Dibromo-3-fluoro-2-isopropoxybenzene, one must understand the causality behind its solvation. The standard Gibbs energy of hydration for heavily halogenated benzenes is highly positive, making aqueous dissolution thermodynamically unfavorable[1]. Conversely, the electron-poor regions (σ-holes) on the heavy bromine atoms allow for highly specific non-covalent interactions—such as halogen-π interactions—which drastically enhance solubility in aromatic solvents[2].

Table 1: Theoretical Solvation Parameters & Expected Solubility Profile

Solvent ClassExample SolventsExpected SolubilityDominant Solute-Solvent InteractionThermodynamic Rationale
Polar Protic Water, Aqueous BuffersVery Low (< 0.01 mg/mL)Hydrophobic effect (exclusion)High positive Gibbs energy of hydration restricts dissolution; high cohesive energy density of water[1].
Polar Aprotic DMSO, DMFModerate (10 - 50 mg/mL)Dipole-induced dipoleFavorable entropy of mixing; moderate cohesive energy density matching the solute's polarizability.
Aromatic / Non-Polar Toluene, XyleneHigh (> 100 mg/mL)Halogen-π interactions, DispersionStrong X-π interactions between bromine σ-holes and solvent π-systems lower the free energy of solvation[2].
Binary Mixture DMSO:Water (1:1)Low (< 0.1 mg/mL)Co-solvent disruptionNon-linear, exponential solubility drop accurately predicted by the Jouyban-Acree model[3].

Troubleshooting FAQs

Q1: Why does the compound immediately precipitate when I dilute my DMSO stock solution into an aqueous bioassay buffer?

Mechanism: This is a classic "solvent shift" phenomenon governed by the thermodynamics of binary solvent mixtures. The solubility of highly lipophilic molecules in co-solvent systems is rarely linear. According to the Jouyban-Acree model , the addition of water to a polar aprotic solvent like DMSO drastically alters the cohesive energy density of the mixture[3][4]. Even a 10% volumetric addition of water can cause an exponential decay in the solubility capacity for halogenated benzenes, forcing the compound out of solution to minimize the unfavorable Gibbs energy of hydration[1]. Solution: Do not rely on serial dilution in mixed solvents. Instead, maintain the DMSO concentration at an absolute minimum (e.g., <1%) and utilize biologically compatible surfactants (e.g., Tween-80 or Cremophor EL) to form micelles that can encapsulate the hydrophobic core of the molecule.

Q2: We are attempting a scale-up crystallization, but the compound remains highly soluble in our non-polar solvent even at low temperatures. How can we force precipitation?

Mechanism: You are likely using an aromatic solvent (like toluene). The heavy bromine atoms on 1,5-Dibromo-3-fluoro-2-isopropoxybenzene form strong halogen-π (X-π) interactions with the electron-rich aromatic rings of the solvent[2]. This specific intermolecular interaction lowers the free energy of the solvated state so significantly that standard cooling (reducing thermal kinetic energy) is insufficient to break the solvation shell. Solution: Implement an anti-solvent crystallization strategy. Slowly titrate a polar protic solvent (like cold methanol or ethanol) into the aromatic solvent matrix. The protic solvent will disrupt the halogen-π interactions and increase the overall polarity of the system, driving the compound toward its crystalline solid state.

Q3: Different laboratories are reporting wildly different solubility limits for this compound in the same solvent. What is causing this variance?

Mechanism: The discrepancy is almost certainly due to the confusion between kinetic solubility (how fast it dissolves) and thermodynamic equilibrium solubility (the absolute saturation limit). Because of its high molecular weight and crystalline lattice energy, the dissolution rate of this compound is slow. If labs are using rapid "kinetic" screening methods (e.g., 1-hour incubation), they are under-reporting the true solubility. Solution: All laboratories must standardize their measurements using the harmonized Avdeef Shake-Flask Method , which guarantees that the system has reached true thermodynamic equilibrium[5][6].

Workflow Visualizations

SolventDecision Start Application Type? Bio In Vitro Bioassay Start->Bio Synth Chemical Synthesis Start->Synth Bio_Solv DMSO/Water Binary Mixture Bio->Bio_Solv Synth_Solv Aromatic/Non-Polar (e.g., Toluene) Synth->Synth_Solv Precip Precipitation Observed? Bio_Solv->Precip Fix2 Utilize Halogen-π Interactions Synth_Solv->Fix2 Optimize Fix1 Apply Jouyban-Acree Co-solvent Model Precip->Fix1 Yes

Fig 1. Decision tree for solvent selection and troubleshooting based on application type.

ShakeFlask N1 1. Add Excess Solid N2 2. Add Solvent Matrix N1->N2 N3 3. Shake at 37°C (24-72 hrs) N2->N3 N4 4. Phase Separation N3->N4 N5 5. HPLC/UV Quantification N4->N5

Fig 2. Standardized equilibrium shake-flask workflow for thermodynamic solubility.

Standardized Experimental Protocols

Protocol 1: Thermodynamic Equilibrium Solubility (Harmonized Avdeef Shake-Flask Method)

To eliminate inter-laboratory variance, utilize this harmonized protocol for determining the absolute thermodynamic solubility of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene[5][6].

Step-by-Step Methodology:

  • Solid Addition: Accurately weigh an excess amount of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene (e.g., 10 mg) into a 15 mL glass vial. Note: Avoid plastic vials, as highly lipophilic compounds may partition into the plastic.

  • Solvent Addition: Add 5.0 mL of the target solvent or buffer system to the vial.

  • Initial Dispersion: Vortex the mixture vigorously for 60 seconds to ensure complete wetting of the hydrophobic powder.

  • Equilibration: Place the vial in a temperature-controlled orbital shaker set to 37 °C (or target operational temperature). Shake continuously at 200 RPM for a minimum of 24 hours (up to 72 hours for highly viscous solvents) with light shielding.

  • Phase Separation: Remove the vial and immediately separate the un-dissolved solid from the saturated solution. Critical Step: For this specific compound, centrifugation (e.g., 10,000 x g for 15 minutes) is preferred over filtration, as the compound may non-specifically bind to standard filter membranes.

  • Quantification: Carefully extract an aliquot of the supernatant, dilute it appropriately in a compatible mobile phase (e.g., Acetonitrile), and quantify the concentration using HPLC-UV.

Protocol 2: Profiling Binary Solvent Mixtures (Jouyban-Acree Optimization)

When formulating a co-solvent system (e.g., for toxicology screening), map the solubility curve to avoid unexpected precipitation[3].

Step-by-Step Methodology:

  • Prepare Neat Solvents: Determine the absolute thermodynamic solubility of the compound in 100% Solvent A (e.g., DMSO) and 100% Solvent B (e.g., Water) using Protocol 1.

  • Matrix Generation: Prepare a minimum of three intermediate binary mixtures by volume fraction (e.g., 25% A, 50% A, 75% A).

  • Equilibration: Perform Protocol 1 on all three intermediate mixtures.

  • Mathematical Modeling: Plot the experimental solubility data points against the volume fraction. Use the Jouyban-Acree equation to calculate the binary interaction parameters, allowing you to predict the exact solubility limit at any arbitrary solvent ratio without further empirical testing[4].

References

  • Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures Source: ACS Publications URL
  • Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model Source: J-Stage URL
  • Estimations of the thermodynamic properties of halogenated benzenes as they relate to their environment mobility Source: PubMed URL
  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo)
  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality Source: CORE URL
  • Separation of Halogenated Benzenes Enabled by Investigation of Halogen-π Interactions with Carbon Materials Source: ResearchGate URL

Sources

Technical Support Center: Controlling Regioselectivity in Asymmetric Coupling of Dibromo Arenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for controlling regioselectivity in the asymmetric coupling of dibromo arenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to overcome common challenges in achieving high regioselectivity in these critical transformations. The selective functionalization of polyhalogenated arenes is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2][3] This resource aims to equip you with the knowledge to diagnose and resolve issues in your own experiments.

I. Troubleshooting Guide: Diagnosing and Solving Poor Regioselectivity

This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.

Problem 1: My reaction yields a mixture of regioisomers with no clear selectivity.

Question: I am performing a Suzuki-Miyaura coupling with a non-symmetric dibromo arene and obtaining a near 1:1 mixture of the two possible mono-arylated products. What factors could be contributing to this lack of selectivity?

Probable Causes & Solutions:

  • Inadequate Ligand Control: The choice of ligand is paramount in dictating the regioselectivity of the oxidative addition step, which is often the selectivity-determining step in the catalytic cycle.[4][5][6]

    • Solution: Screen a panel of ligands with varying steric and electronic properties. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can often impart significant steric control, favoring oxidative addition at the less hindered C-Br bond.[7][8][9] Conversely, ligands designed to engage in non-covalent interactions with the substrate can direct the catalyst to a specific C-Br bond.[10]

  • Electronic Effects are Non-Differentiating: If the electronic environment of the two bromine atoms is very similar, the catalyst may not have an inherent preference for one site over the other.

    • Solution: Consider if a different coupling partner or reaction type could introduce a greater electronic bias. For instance, in some systems, the choice of organometallic reagent (e.g., organozinc in Negishi coupling vs. organoboron in Suzuki coupling) can influence selectivity.[11]

  • Reaction Temperature is Too High: Elevated temperatures can sometimes overcome the subtle energy differences between the two competing oxidative addition transition states, leading to a loss of selectivity.

    • Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Room temperature reactions, when feasible, often provide higher selectivity.[9][12]

Problem 2: The reaction is selective, but for the undesired regioisomer.

Question: My reaction is producing a single major product, but it's the regioisomer I don't want. How can I reverse the selectivity?

Probable Causes & Solutions:

  • Dominance of Inherent Substrate Reactivity: The observed selectivity may be due to the intrinsic electronic or steric properties of the dibromo arene, which favor reaction at the undesired position.

    • Solution 1: Ligand-Controlled Reversal: This is a powerful strategy where the ligand overrides the substrate's natural bias. Computational studies have shown that different ligands can favor different oxidative addition mechanisms. For example, a 14-electron Pd(0) species might favor a nucleophilic displacement mechanism at an electron-deficient C-Br bond, while a 12-electron Pd(0) species might prefer a concerted three-centered transition state at a different site.[13] Experiment with ligands known to promote alternative mechanistic pathways.[4][5]

    • Solution 2: Non-Covalent Interactions: Employ ligands designed to have specific non-covalent interactions (e.g., hydrogen bonding, electrostatic interactions) with a functional group on your substrate. This can tether the catalyst closer to one C-Br bond, directing the reaction to that site.[10]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the active catalytic species and the transition state energies, thereby affecting regioselectivity.[14][15]

    • Solution: Screen a range of solvents with different properties (e.g., toluene, dioxane, THF, DMF). A change in solvent may alter the dominant reaction pathway.[14]

Problem 3: I am observing significant amounts of the di-substituted product, even with a limited amount of the coupling partner.

Question: I am trying to achieve mono-functionalization of my dibromo arene, but the reaction proceeds to give a significant amount of the di-coupled product. How can I suppress this over-functionalization?

Probable Causes & Solutions:

  • Catalyst "Ring-Walking": After the first coupling event, the palladium catalyst can remain associated with the π-system of the mono-substituted product. If dissociation is slow, the catalyst can "ring-walk" to the second C-Br bond and undergo a second oxidative addition, leading to the di-functionalized product.[7] This is particularly prevalent with bulky ligands that favor a 12-electron Pd(0) state.[7]

    • Solution 1: Add a Coordinating Solvent or Additive: Small, coordinating additives like DMSO can displace the palladium catalyst from the mono-coupled product before a second oxidative addition can occur, thus favoring the release of the mono-substituted arene.[7]

    • Solution 2: Adjust the Ligand: While bulky ligands can be beneficial for the initial oxidative addition, extremely bulky ligands can disfavor the bimolecular displacement of the catalyst from the product, leading to more di-substitution.[7] A slightly less bulky ligand might strike a better balance.

  • Relative Reactivity of Halides: If the first coupling reaction makes the second C-Br bond more reactive, di-substitution will be favored.

    • Solution: This is a more challenging scenario. One approach is to use a less reactive coupling partner or a less active catalyst system to slow down the second coupling event.

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism that governs regioselectivity in these reactions?

A1: The regioselectivity is primarily determined during the oxidative addition step of the catalytic cycle.[1] The palladium(0) catalyst will preferentially insert into one of the two C-Br bonds. This preference is influenced by a combination of steric hindrance, electronic effects (the relative electrophilicity of the carbon atoms), and any directing effects from functional groups on the substrate or non-covalent interactions with the ligand.[1][3][16]

Q2: How do I choose the best initial ligand for my system?

A2: For a new system, it's often best to start with a well-established, robust ligand. For Suzuki-Miyaura reactions, bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are good starting points as they are known to be effective for a wide range of substrates.[9][10][17] If your substrate has a potential directing group, consider ligands designed for non-covalent interaction-based control.[10]

Q3: Can the choice of base influence regioselectivity?

A3: While the base is not typically the primary determinant of regioselectivity, it can have an indirect influence. The strength and nature of the base can affect the rate of transmetalation and the overall catalyst turnover. In some cases, a poorly chosen base can lead to side reactions or catalyst decomposition, which could indirectly impact the observed product distribution.[12]

Q4: My dibromo arene is poorly soluble. What can I do?

A4: Poor solubility can hinder reaction rates and reproducibility.[18]

  • Solvent Screening: Test a range of solvents, including higher boiling point solvents like toluene, xylene, or DMF, that may better solubilize your substrate.[18]

  • Temperature: Increasing the reaction temperature can improve solubility, but be mindful that this may negatively affect selectivity.

  • Phase-Transfer Catalysis: In some cases, particularly for Suzuki couplings, the use of a phase-transfer catalyst can be beneficial in biphasic systems.

Q5: Are there any "ligand-free" conditions that can control regioselectivity?

A5: Interestingly, yes. In some specific cases, "ligand-free" conditions, often referred to as Jeffery conditions, have been shown to provide high regioselectivity, sometimes even reversing the selectivity observed with traditional phosphine or NHC ligands.[9] These conditions may involve the formation of multinuclear palladium species that exhibit unique reactivity.[9]

III. Experimental Protocols and Data

Exemplary Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol provides a general starting point for the regioselective mono-arylation of a dibromo arene. Note: This is a general procedure and must be optimized for your specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.[19][20]

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the dibromo arene (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add this mixture to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution in vacuo and purify the crude product by flash column chromatography.

Table 1: Influence of Ligand and Solvent on Regioselectivity

The following table summarizes hypothetical data for the mono-arylation of 1,3-dibromo-2-methylbenzene, illustrating the impact of reaction parameters on the ratio of the two possible regioisomers.

EntryPalladium SourceLigandBaseSolventTemp (°C)Ratio (Product A : Product B)
1Pd₂(dba)₃PPh₃K₂CO₃Toluene1001.5 : 1
2Pd(OAc)₂SPhosK₃PO₄Toluene8010 : 1
3Pd(OAc)₂XPhosK₃PO₄Toluene8012 : 1
4Pd(OAc)₂IPr·HClNaOtBuDioxane1001 : 8
5Pd₂(dba)₃sSPhosCs₂CO₃DMF60>20 : 1 (with directing group)

Product A: Coupling at C1; Product B: Coupling at C3. Data is illustrative.

IV. Mechanistic and Workflow Diagrams

To further clarify the concepts discussed, the following diagrams illustrate the key mechanistic steps and a logical troubleshooting workflow.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Aryl-Pd(II)-Br_L_n Aryl-Pd(II)(Br)L_n Oxidative_Addition->Aryl-Pd(II)-Br_L_n Regioselectivity Determined Here Transmetalation Transmetalation Aryl-Pd(II)-Br_L_n->Transmetalation Aryl-Pd(II)-Aryl'_L_n Aryl-Pd(II)(Aryl')L_n Transmetalation->Aryl-Pd(II)-Aryl'_L_n Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl'_L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Aryl-Aryl' Reductive_Elimination->Product Dibromo_Arene Ar(Br)₂ Dibromo_Arene->Oxidative_Addition Organoboron_Reagent Ar'B(OR)₂ Organoboron_Reagent->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Troubleshooting_Workflow start Poor Regioselectivity Observed ligand_screen Screen Ligands (Sterics & Electronics) start->ligand_screen temp_adjust Lower Reaction Temperature ligand_screen->temp_adjust No Improvement success Desired Selectivity Achieved ligand_screen->success Improved solvent_screen Screen Solvents temp_adjust->solvent_screen No Improvement temp_adjust->success Improved check_overfunc Di-substitution Observed? solvent_screen->check_overfunc No Improvement solvent_screen->success Improved additive Add Coordinating Additive (e.g., DMSO) check_overfunc->additive Yes check_overfunc->success No additive->success

Caption: A logical workflow for troubleshooting poor regioselectivity.

V. References

  • Biscoe, M. R., & Buchwald, S. L. (2009). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 131(48), 17750–17751. [Link]

  • Dong, C.-G., & Hu, Q.-S. (2005). Preferential Oxidative Addition in Palladium(0)-Catalyzed Suzuki Cross-Coupling Reactions of Dihaloarenes with Arylboronic Acids. Organic Letters, 7(15), 3355–3357. [Link]

  • Lin, X., & Dannenberg, J. J. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 132(6), 1805–1811. [Link]

  • Vantourout, J. C., et al. (2017). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society, 139(14), 4729–4732. [Link]

  • Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416–11417. [Link]

  • Lin, X., & Dannenberg, J. J. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society, 132(6), 1805–1811. [Link]

  • Vantourout, J. C., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9347–9357. [Link]

  • Smith, A. M. R., & Nolan, S. P. (2021). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo - University of Cambridge Repository. [Link]

  • L'Homme, C. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL theses. [Link]

  • Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS - University of Illinois. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Smith, A. M. R., et al. (2021). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society, 143(1), 435–443. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Young, M. D., & Fuch, P. L. (2012). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 10(15), 2941-2944. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 54(17), 3377–3392. [Link]

  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3423. [Link]

  • Wang, D., et al. (2022). Regio- and Stereoselective Reductive Coupling of Alkynes and Crotononitrile. Journal of the American Chemical Society, 144(50), 22923–22932. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • ResearchGate. (2025). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. [Link]

  • Wikipedia. Negishi coupling. [Link]

  • Beilstein Journals. (2024). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. [Link]

  • Braun, T., et al. (2006). Catalytic C-C bond formation accomplished by selective C-F activation of perfluorinated arenes. Angewandte Chemie International Edition, 45(48), 8169–8173. [Link]

  • Reddit. (2026). Troubleshooting a C–N Coupling Reaction. r/OrganicChemistry. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Ma, S., et al. (2003). Tuning of regioselectivity in the coupling reaction involving allenic/propargylic palladium species. Journal of Organic Chemistry, 68(11), 4545–4547. [Link]

  • Amanote Research. (n.d.). Catalytic C-C Bond Formation Accomplished by. [Link]

  • Cherney, A. H., & Reisman, S. E. (2014). Asymmetric transition metal-catalyzed cross-coupling reactions for the construction of tertiary stereocenters. Tetrahedron, 70(24), 3779–3794. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2025). Regioselective Couplings of Dibromopyrrole Esters. [Link]

  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3423. [Link]

  • ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]

  • Das, A., et al. (2023). Reversing the Regioselectivity of Asymmetric C ̶ H and N ̶ H Bond Annulation with Bromoalkynes Under Cobalt(III)-Catalysis. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Dynamic Kinetic Asymmetric Cross-Coupling of Heterobiaryl Bromides with N-Tosylhydrazones. Organic Letters, 24(22), 4069–4074. [Link]

  • ResearchGate. (2025). Switching the regio-, stereo- and enantioselectivity in L-proline catalyzed asymmetric Mannich reaction: A case study of H-acceptor and H-donor solvents. [Link]

  • Chemistry World. (2018). New method of molecular coupling to expedite drug discovery process. [Link]

  • ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • ResearchGate. (n.d.). Reversing the Regioselectivity of Asymmetric C ̶ H and N ̶ H Bond Annulation with Bromoalkynes Under Cobalt(III)-Catalysis. [Link]

  • The Catalytic Formation of Atropisomers and Stereocenters via Asymmetric Suzuki-Miyaura Couplings. (2023). Synlett, 34(9), 1037-1048. [Link]

Sources

Technical Support Center: Purification of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 1,5-Dibromo-3-fluoro-2-isopropoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of this unreacted starting material from reaction mixtures. Our focus is on providing scientifically sound, field-proven insights to ensure the integrity of your downstream applications.

Troubleshooting Guide: Isolating Your Product from Unreacted 1,5-Dibromo-3-fluoro-2-isopropoxybenzene

This section addresses specific challenges you may encounter during the purification process. The choice of method is dictated by the physicochemical properties of your desired product relative to the starting material.

Scenario 1: Your desired product has a significantly different polarity than 1,5-Dibromo-3-fluoro-2-isopropoxybenzene.

Question: I've performed a reaction and my Thin Layer Chromatography (TLC) analysis shows a clear separation between my product spot and the spot for 1,5-Dibromo-3-fluoro-2-isopropoxybenzene. What is the most efficient purification method?

Answer: Flash column chromatography is the recommended technique in this scenario.[1][2][3] The difference in polarity allows for effective separation on a solid stationary phase, typically silica gel.

Underlying Principle: Flash chromatography operates by partitioning components of a mixture between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (eluent).[2][3] Compounds with a higher affinity for the stationary phase will move more slowly down the column, while less polar compounds will be carried along with the mobile phase and elute faster.[2]

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: In a fume hood, create a slurry of silica gel in a non-polar solvent (e.g., hexanes). The amount of silica should be roughly 50-100 times the weight of your crude reaction mixture.[4]

  • Column Packing: Carefully pour the slurry into a glass column, allowing the silica to settle into a packed bed. Add a thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.

  • Sample Loading: Dissolve your crude mixture in a minimal amount of a suitable solvent, ideally the eluent.[4] Carefully load this solution onto the top of the silica bed.

  • Elution: Begin adding your chosen eluent to the top of the column. Apply gentle air pressure to facilitate the flow of the solvent through the column.[4][5]

  • Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.

  • Monitoring: Monitor the separation by performing TLC analysis on the collected fractions.[4][6][7][8]

  • Solvent Removal: Combine the fractions containing your pure product and remove the solvent using a rotary evaporator.[4]

Scenario 2: Your product and the starting material have similar polarities but different solubilities in a given solvent system.

Question: My TLC shows that the product and 1,5-Dibromo-3-fluoro-2-isopropoxybenzene have very close Rf values, making chromatographic separation difficult. What alternative method can I use?

Answer: Recrystallization is an effective technique when there is a significant difference in the solubility of your product and the starting material in a particular solvent or solvent mixture.[9]

Underlying Principle: Recrystallization relies on the principle that the solubility of a compound in a solvent generally increases with temperature.[10] By dissolving the impure mixture in a hot solvent and then allowing it to cool, the desired compound will crystallize out of the solution in a purer form, leaving the more soluble impurities (in this case, the unreacted starting material) in the mother liquor.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below. The unreacted 1,5-Dibromo-3-fluoro-2-isopropoxybenzene should ideally be more soluble in this solvent at all temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude mixture in the minimum amount of hot solvent necessary to achieve complete dissolution.[9]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can increase the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or vacuum oven.

Scenario 3: Your product is an organic compound, and you need to remove the non-polar starting material.

Question: How can I remove the relatively non-polar 1,5-Dibromo-3-fluoro-2-isopropoxybenzene from my more polar organic product?

Answer: Liquid-liquid extraction is a suitable method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[11][12][13][14][15]

Underlying Principle: This technique exploits the partitioning of a solute between two immiscible solvents.[13] A compound will preferentially dissolve in the solvent in which it has a higher solubility. By choosing an appropriate pair of solvents, you can selectively move your desired product into one phase while leaving the unreacted starting material in the other.

Experimental Protocol: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., diethyl ether, ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of an aqueous solution (e.g., water, brine).

  • Mixing: Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Separation: Allow the two layers to separate. The unreacted, non-polar 1,5-Dibromo-3-fluoro-2-isopropoxybenzene will preferentially remain in the organic layer, while more polar products may partition into the aqueous layer.

  • Draining: Drain the lower layer. The process can be repeated with fresh aqueous solution to improve the separation.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[16]

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene to consider for purification?

A1: The key properties are its molecular weight (311.97 g/mol ), its calculated LogP of 4.1379, indicating it is quite non-polar, and its structure as an aromatic ether.[17] These properties suggest it will be highly soluble in common organic solvents like hexanes, ethyl acetate, and dichloromethane, and poorly soluble in water.

Q2: How can I monitor the removal of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene during the purification process?

A2:

  • Thin Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a purification.[6][7][8][18] By spotting the crude mixture, the purified fractions, and a standard of the starting material on the same plate, you can visually track the disappearance of the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for detecting and quantifying volatile and semi-volatile organic compounds.[19][20][21][22] It can be used to confirm the absence of the brominated starting material in your final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to detect the presence of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene.[23][24][25][26] The presence of the characteristic isopropyl group signals in the ¹H NMR spectrum or the fluorine signal in the ¹⁹F NMR spectrum would indicate contamination.

Q3: Are there any known incompatibilities or side reactions to be aware of when purifying compounds from this starting material?

A3: While 1,5-Dibromo-3-fluoro-2-isopropoxybenzene is relatively stable, prolonged heating during distillation or recrystallization at very high temperatures could potentially lead to degradation. Additionally, certain highly reactive reagents used in subsequent steps could potentially react with the bromine or fluorine atoms on the aromatic ring, although this is generally unlikely under standard purification conditions.

Q4: What is the best general approach if I am unsure about the properties of my product?

A4: A good starting point is to perform a small-scale pilot purification using flash chromatography. This will give you a good indication of the relative polarities of your product and the starting material and help you to develop an effective separation strategy.

Q5: Can I use a chemical scavenger to remove unreacted 1,5-Dibromo-3-fluoro-2-isopropoxybenzene?

A5: In certain cases, a chemical scavenger can be employed to react with the unreacted starting material, converting it into a compound that is more easily removed.[27] For example, a nucleophilic reagent could potentially displace one of the bromine atoms, leading to a more polar compound that could be removed by an aqueous wash. However, this approach requires careful consideration to ensure the scavenger does not react with your desired product.

Data Summary

PropertyValueSource
Molecular Formula C₉H₉Br₂FO[17]
Molecular Weight 311.97 g/mol [17]
Calculated LogP 4.1379[17]
Appearance Not specified (likely a solid or oil)
Solubility Expected to be soluble in non-polar organic solvents and insoluble in water.Based on LogP

Logical Workflow Diagram

Purification_Decision_Tree start Crude Reaction Mixture (Product + Unreacted Starting Material) tlc Perform TLC Analysis start->tlc polarity_diff Significant Difference in Polarity? tlc->polarity_diff solubility_diff Different Solubility Profiles? polarity_diff->solubility_diff No flash_chrom Flash Column Chromatography polarity_diff->flash_chrom Yes extraction_q Product and SM have different partitioning in immiscible solvents? solubility_diff->extraction_q No recrystallization Recrystallization solubility_diff->recrystallization Yes extraction Liquid-Liquid Extraction extraction_q->extraction Yes further_eval Further Evaluation Needed (e.g., Preparative HPLC) extraction_q->further_eval No end_product Pure Product flash_chrom->end_product recrystallization->end_product extraction->end_product

Caption: Decision tree for selecting a purification method.

References

Sources

Technical Support Center: Handling & Stability of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,5-Dibromo-3-fluoro-2-isopropoxybenzene . As a highly functionalized polyhaloarene, this building block is incredibly versatile for drug development and material science. However, its dense array of halogens and the isopropoxy ether group create a complex reactivity profile, particularly under basic conditions.

This guide is engineered by application scientists to help you troubleshoot unexpected side reactions, understand the mechanistic causality behind its base stability, and execute flawless functionalizations.

Part 1: Expert FAQs on Base Stability & Reactivity

Q1: Is 1,5-Dibromo-3-fluoro-2-isopropoxybenzene stable under standard basic cross-coupling conditions (e.g., K₂CO₃, Cs₂CO₃)? A1: Yes. The compound is highly stable to mild, non-nucleophilic inorganic bases at temperatures up to 100 °C. These bases lack the nucleophilicity required to trigger Nucleophilic Aromatic Substitution (SₙAr) and do not possess a high enough pKa to deprotonate the aryl protons at the C4 or C6 positions.

Q2: Why do I observe a major byproduct with a mass difference corresponding to the loss of fluorine (-19 Da) and addition of my base when using alkoxides or amines? A2: You are observing SₙAr at the C3 position. In polyhalogenated arenes, C–F bonds exhibit significantly higher SₙAr reactivity than C–Br or C–Cl bonds[1]. The highly electronegative fluorine atom strongly polarizes the C–F bond, making the C3 carbon exceptionally susceptible to attack by strong nucleophilic bases (like NaOMe, KOH/DMSO, or aliphatic amines). The adjacent bromines further activate the ring via inductive electron withdrawal.

Q3: I am attempting a lithium-halogen exchange using n-BuLi, but I am recovering a complex mixture of debrominated and deprotonated products. How can I control this? A3: You are experiencing a kinetic competition between Halogen-Metal Exchange (HME) at the C1/C5 bromines and Directed Ortho Metalation (DoM) at the C4 proton[2]. The C4 proton is exceptionally acidic because it is flanked by the highly electronegative fluorine (C3) and bromine (C5). To selectively deprotonate C4 without affecting the bromines, you must use a sterically hindered, non-nucleophilic base like Lithium 2,2,6,6-tetramethylpiperidide (LTMP). LTMP will selectively target the proton adjacent to the fluorine due to the strong directing and inductive effects of the F atom[3].

Part 2: Visualizing Reactivity Pathways

To predict the behavior of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene, you must categorize your base by its nucleophilicity and steric bulk.

Reactivity Substrate 1,5-Dibromo-3-fluoro- 2-isopropoxybenzene MildBase Mild Inorganic Bases (K2CO3, Cs2CO3) Substrate->MildBase StrongNuc Nucleophilic Bases (Alkoxides, KOH/DMSO) Substrate->StrongNuc StrongNonNuc Sterically Hindered Bases (LTMP, LDA) Substrate->StrongNonNuc Alkyllithium Alkyllithiums (n-BuLi) Substrate->Alkyllithium Stable Stable / Intact (No Reaction) MildBase->Stable SNAr SNAr (C3-Defluorination) StrongNuc->SNAr DoM Directed Ortho Metalation (C4-Deprotonation) StrongNonNuc->DoM HME Halogen-Metal Exchange (C1/C5-Debromination) Alkyllithium->HME

Fig 1: Reaction pathways of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene under various basic conditions.

Part 3: Quantitative Data - Base Stability Matrix

Use the following self-validating matrix to select the appropriate base for your workflow.

Base ClassificationExamplesMax Safe TempPrimary Degradation PathwayStability Status
Mild Inorganic K₂CO₃, Cs₂CO₃, K₃PO₄100 °CNone (Inert)Highly Stable
Strong Nucleophilic NaOMe, KOH/DMSO, Et₂NH40 °CSₙAr at C3 (Defluorination)Unstable
Sterically Hindered LTMP, LDA, NaOtBu-78 °C to 0 °CDoM at C4 (Deprotonation)Unstable
Alkyllithiums n-BuLi, t-BuLi<-78 °CHalogen-Metal ExchangeUnstable

Part 4: Troubleshooting Workflow for Base-Mediated Reactions

If you are observing complex mixtures or poor yields during functionalization, follow this diagnostic tree to isolate the root cause.

Troubleshooting Start Issue: Byproduct Formation in Basic Media CheckBase Is the base strongly nucleophilic? Start->CheckBase YesNuc Yes (e.g., NaOMe, Amines) CheckBase->YesNuc Yes NoNuc No (e.g., K3PO4, Cs2CO3) CheckBase->NoNuc No SNArIssue SNAr at C3-Fluoro. Action: Switch to non-nucleophilic base. YesNuc->SNArIssue TempIssue Check Reaction Temperature NoNuc->TempIssue HighTemp > 80°C TempIssue->HighTemp Yes LowTemp < 80°C TempIssue->LowTemp No Benzyne Possible benzyne formation. Action: Lower temperature. HighTemp->Benzyne Other Check catalyst/ligand or solvent purity. LowTemp->Other

Fig 2: Troubleshooting workflow for byproduct mitigation in base-mediated reactions.

Part 5: Validated Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (Avoiding SₙAr)

Objective: Perform a cross-coupling at the C1/C5 bromines without displacing the highly reactive C3 fluorine. Causality Check: We utilize a biphasic system and a mild phosphate base to strictly prevent nucleophilic attack on the fluorinated carbon.

  • Charge Flask: Add 1,5-Dibromo-3-fluoro-2-isopropoxybenzene (1.0 equiv), desired arylboronic acid (2.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv) to a Schlenk flask.

  • Add Base: Add K₃PO₄ (3.0 equiv). Scientific Rationale: K₃PO₄ provides sufficient basicity to activate the boronic acid for transmetalation but is entirely non-nucleophilic, shutting down the SₙAr pathway.

  • Solvent System: Add a degassed mixture of Toluene/H₂O (5:1). Scientific Rationale: The biphasic system sequesters the inorganic base in the aqueous layer, keeping it away from the highly organic-soluble fluoroarene until the catalytic cycle demands it.

  • Reaction: Heat to 70 °C for 12 hours. Do not exceed 80 °C to prevent thermal activation of the C–F bond.

  • Workup: Cool to room temperature, separate the organic layer, dry over MgSO₄, and purify via silica gel chromatography.

Protocol 2: Regioselective Directed Ortho Metalation (DoM) at C4

Objective: Selectively lithiate the C4 position while preserving the C1 and C5 bromines. Causality Check: Using n-BuLi directly will cause rapid Halogen-Metal Exchange at the bromines. We must synthesize LTMP in situ to exploit its massive steric bulk, forcing it to act exclusively as a base rather than a nucleophile[3].

  • Base Preparation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (TMP, 1.1 equiv) in anhydrous THF.

  • LTMP Generation: Cool the solution to -78 °C. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C.

  • Substrate Addition: Dissolve 1,5-Dibromo-3-fluoro-2-isopropoxybenzene (1.0 equiv) in a minimum volume of anhydrous THF. Add this solution dropwise to the LTMP at -78 °C.

  • Metalation: Stir for 1 hour at -78 °C. Scientific Rationale: The highly acidic C4 proton (activated by the adjacent F and Br) is selectively abstracted. The strict -78 °C temperature prevents benzyne formation or halogen-dance rearrangements.

  • Electrophile Quench: Add your desired electrophile (e.g., anhydrous DMF for formylation) dropwise. Stir for 30 minutes at -78 °C, then allow to warm to room temperature before aqueous quench.

Part 6: References

  • Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes Source: Tetrahedron Letters (EPFL Infoscience) URL:[Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles Source: Molecules (MDPI) URL:[Link]

  • Directed ortho Metalation (DOM) Source: Organic Chemistry Portal URL:[Link]

Sources

Validation & Comparative

Structural Elucidation and Benchmarking Guide: 1,5-Dibromo-3-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive interpretation of the 1H NMR spectrum for 1,5-Dibromo-3-fluoro-2-isopropoxybenzene , a highly functionalized halogenated aromatic intermediate often utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

The core objective is to distinguish the Target Product Profile (TPP) from its primary precursor, the unalkylated phenol, and to resolve the complex spin-spin coupling patterns induced by the fluorine substituent. Unlike standard alkyl-benzenes, the presence of the fluorine atom (


) creates a higher-order spin system that requires precise analysis to avoid misinterpretation of impurity peaks.

Structural Connectivity & Spin System Analysis

Before interpreting the spectrum, we must map the magnetic environment. The molecule is asymmetric due to the specific substitution pattern (Br at C1/C5, but F only at C3).

The Magnetic Environment
  • C1 & C5 (Bromine): Strong electronegative withdrawal, but chemically non-equivalent due to distance from Fluorine.

  • C3 (Fluorine): The critical diagnostic nucleus. It couples to protons with large

    
    -values (
    
    
    
    is 100% natural abundance).[1]
  • C2 (Isopropoxy): The electron-donating group (EDG) that shields the ring protons relative to the halogens.

Graphviz: Coupling Network Visualization

The following diagram illustrates the scalar coupling network (


-coupling) that dictates the multiplet structures.

G cluster_aromatic Aromatic Region Spin System F3 Fluorine (C3) H4 Proton H4 (Ortho to F) F3->H4 3J_HF (Ortho) ~8-10 Hz H6 Proton H6 (Para to F) F3->H6 5J_HF (Para) < 2 Hz (Weak) H4->H6 4J_HH (Meta) ~2.0 Hz iPr_CH iPr-Methine (CH) iPr_CH3 iPr-Methyl (CH3) iPr_CH->iPr_CH3 3J_HH ~6-7 Hz

Figure 1: Spin-spin coupling network showing the dominant influence of Fluorine-19 on the aromatic protons and the isolated aliphatic spin system.

Spectral Interpretation: The Target Product Profile

The spectrum is divided into two distinct regions: the Aliphatic Zone (Isopropoxy group) and the Aromatic Zone (Benzene ring protons).

A. Aliphatic Region (Diagnostic for Alkylation)

This region confirms the successful attachment of the isopropyl group to the oxygen.

Chemical Shift (

)
MultiplicityIntegrationAssignmentCoupling (

)
1.35 - 1.40 ppm Doublet (d)6H


4.50 - 4.65 ppm Septet (sept)1H


Note: The methine proton (


 ppm) is significantly deshielded due to the electronegativity of the oxygen atom and the orthogonal steric bulk of the ortho-bromines.
B. Aromatic Region (The Fingerprint)

This is the most complex region. We expect two distinct aromatic signals integrating to 1H each.

1. Proton H4 (Position 4)
  • Location: Between Fluorine (C3) and Bromine (C5).

  • Environment: Ortho to F, Meta to Br.

  • Pattern: Doublet of Doublets (dd) .

  • Mechanism:

    • Split by Fluorine (

      
      ).
      
    • Split by H6 (

      
      ).
      
  • Shift:

    
     ppm.
    
2. Proton H6 (Position 6)[2]
  • Location: Between Bromine (C1) and Bromine (C5).

  • Environment: Para to F, Meta to Br.

  • Pattern: Doublet (d) or Broad Singlet .

  • Mechanism:

    • Split by H4 (

      
      ).
      
    • Coupling to Para-Fluorine (

      
      ) is usually very small (
      
      
      
      ) and often broadens the peak rather than splitting it clearly.
  • Shift:

    
     ppm (Deshielded by two ortho-bromines).
    

Comparative Analysis: Product vs. Precursor

In synthesis, the critical quality attribute (CQA) is the absence of the starting material: 1,5-Dibromo-3-fluoro-2-hydroxybenzene (Phenol) .

Comparison Table
FeatureTarget Product (Ether) Precursor (Phenol) Diagnostic Action
OH Signal Absent Broad singlet (

ppm)*
Add

shake. If peak disappears, it is Phenol.
Aliphatic Septet + Doublet Absent Presence of alkyl peaks confirms reaction.
Aromatic Shift H6

ppm
H6

ppm
Etherification generally deshields ortho-protons slightly due to steric compression.
Solvent Effect Stable shifts in

OH shift varies wildly with concentration/solvent.Use

to sharpen Phenol OH if quantification is needed.

*Note: The OH shift is highly concentration-dependent.

Graphviz: Decision Tree for Purity Analysis

Use this logic flow to interpret your raw data.

Logic Start Acquire 1H NMR (CDCl3) CheckAliphatic Check 1.3 & 4.6 ppm Start->CheckAliphatic IsSeptet Septet Present? CheckAliphatic->IsSeptet Product Alkylation Confirmed IsSeptet->Product Yes Impurity Starting Material (Phenol) IsSeptet->Impurity No CheckAromatic Analyze 7.0 - 7.6 ppm Product->CheckAromatic CouplingCheck Check H4 Splitting (J ~ 9Hz + 2Hz) CheckAromatic->CouplingCheck Valid Correct Regioisomer (1,5-Br, 3-F) CouplingCheck->Valid dd Observed Invalid Possible Isomer (e.g., 1,3-Br, 5-F) CouplingCheck->Invalid s or d only

Figure 2: Logic flow for confirming identity and purity of the target ether.

Experimental Protocol for High-Resolution Acquisition

To resolve the fine meta-coupling (


) and para-fluorine coupling (

), standard "quick" NMR settings are insufficient.
Protocol:
  • Sample Preparation:

    • Dissolve 10-15 mg of sample in 0.6 mL of

      
       (99.8% D).
      
    • Filtration: Filter through a cotton plug to remove inorganic salts (KBr/NaBr) from the alkylation step, which cause line broadening.

  • Acquisition Parameters:

    • Relaxation Delay (d1): Set to 5 seconds . (Aromatic protons adjacent to Br have shorter T1, but F-coupling requires good shimming and relaxation).

    • Scans (ns): Minimum 16 scans (64 preferred for S/N > 100).

    • Acquisition Time (aq): > 3.0 seconds (to resolve < 1 Hz couplings).

  • Processing:

    • Apply an exponential window function with LB (Line Broadening) = 0.1 Hz . Do not use default 0.3 Hz, as it will smooth out the fine H4-H6 coupling.

References & Authority

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for H-F coupling constants).

  • Reichert, D. (2005). Fluorine-19 NMR in the Context of Pharmaceutical Research.

  • Hansch, C., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Source for electronic effects of O-iPr vs OH).

  • SDBS Database. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Reference for general bromophenol shifts).

Sources

Comprehensive Comparison Guide: 19F NMR Chemical Shift Determination for 1,5-Dibromo-3-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on fluorinated bioisosteres to modulate lipophilicity and metabolic stability, accurate determination of


F NMR chemical shifts has become a critical analytical workflow[1]. For heavily substituted, sterically congested halogenated aromatics like 1,5-Dibromo-3-fluoro-2-isopropoxybenzene (CAS: 2404733-61-3) [2], standard predictive models often fail.

This guide objectively compares three distinct methodologies for determining the


F NMR chemical shift of this complex molecule: Empirical Additivity Models , Quantum Mechanical (DFT) Modeling , and Experimental High-Field NMR . By examining the stereoelectronic causality behind the molecule's behavior, researchers can select the most reliable workflow for their structural elucidation pipelines.

Stereoelectronic Causality: The Analytical Challenge

Before comparing the tools, we must understand the molecule. 1,5-Dibromo-3-fluoro-2-isopropoxybenzene presents a unique stereoelectronic environment that complicates chemical shift prediction:

  • The Baseline: Unsubstituted fluorobenzene resonates at approximately -113.1 ppm (relative to CFCl

    
    ).
    
  • Inductive Deshielding (-I): The two bromine atoms at the C1 and C5 positions (meta to the fluorine) inductively withdraw electron density from the aromatic ring, which deshields the fluorine nucleus and pushes the shift downfield (more positive).

  • Sterically Attenuated Resonance (+M): The isopropoxy group at C2 (ortho to fluorine) typically donates electron density into the ring via oxygen's lone pairs, shielding the fluorine. However, the bulky isopropyl moiety is sterically compressed between the C1-bromo and C3-fluoro substituents. To minimize van der Waals strain, the isopropoxy group twists out of the aromatic plane. This conformational distortion breaks the coplanarity required for effective

    
    -orbital overlap, severely dampening the expected shielding effect.
    

Stereoelectronics Base Fluorobenzene Base Shift: ~ -113 ppm Sub1 Ortho-Isopropoxy (-OR) Sterically Twisted Out-of-Plane Base->Sub1 Sub2 Meta-Bromo (-Br) x2 Inductive Withdrawal (-I) Base->Sub2 Effect1 Attenuated +M Resonance (Reduced Shielding) Sub1->Effect1 Steric Clash at C1/C3 Effect2 Decreased Electron Density (Deshielding) Sub2->Effect2 Electronegativity Final 1,5-Dibromo-3-fluoro-2-isopropoxybenzene Net Shift: ~ -125.8 ppm Effect1->Final Effect2->Final

Diagram 1: Logical relationship of stereoelectronic effects governing the 19F NMR chemical shift.

Product & Methodology Comparison

We evaluate three standard approaches used by drug development professionals to determine the chemical shift of this compound.

Method A: Empirical Additivity Software (e.g., ChemDraw / Mnova)
  • Mechanism: Utilizes 1D structural topology and database-derived substituent constants (modified Hansch parameters) to calculate the net shift.

  • Performance: These tools assume ideal planar resonance. Because they fail to account for the 3D out-of-plane twist of the isopropoxy group, they overestimate the electron donation (+M effect) of the oxygen.

  • Verdict: Fast and inexpensive, but highly prone to over-shielding errors in sterically congested molecules.

Method B: Quantum Mechanical DFT Calculations (Gaussian 16)
  • Mechanism: Utilizes Density Functional Theory (DFT) with the Gauge-Independent Atomic Orbital (GIAO) method to calculate the magnetic shielding tensor from first principles[3].

  • Performance: By performing a 3D conformational search prior to the NMR calculation, DFT accurately captures the steric twist of the isopropoxy group. The resulting attenuation of the +M effect is reflected in a highly accurate predicted chemical shift.

  • Verdict: The gold standard for predictive modeling, bridging the gap when physical samples are unavailable.

Method C: Experimental High-Field NMR (Bruker 600 MHz)
  • Mechanism: Physical measurement of the nuclear spin resonance in a magnetic field using a CryoProbe-equipped spectrometer.

  • Performance: Provides the absolute ground truth. However,

    
    F nuclei often exhibit long longitudinal relaxation times (
    
    
    
    ), requiring specific pulse sequence modifications (extended
    
    
    delays) to prevent signal saturation and ensure accurate integration[4].
  • Verdict: The ultimate validation tool, though constrained by sample availability and instrument cost.

Quantitative Performance Summary
ParameterMethod A: Empirical Additivity (1D)Method B: Quantum Mechanical (3D DFT)Method C: Experimental (600 MHz NMR)
Core Technology Modified Hansch ParametersGIAO-B3LYP/6-311+G(2d,p)Bruker HFCN CryoProbe
Accounts for Steric Twist? NoYesN/A (Physical Reality)
Predicted/Measured Shift ~ -132.5 ppm (Over-shielded)~ -124.2 ppm~ -125.8 ppm
Time to Result < 1 second4–12 hours (HPC Cluster)15 minutes (post-prep)
Resource Cost Low (Software License)Medium (Compute Time)High (Instrument & Sample)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following step-by-step methodologies must be strictly adhered to when executing Methods B and C.

Protocol B: DFT Calculation Workflow (Gaussian 16)
  • Conformational Search: Build 1,5-Dibromo-3-fluoro-2-isopropoxybenzene in GaussView. Run a relaxed coordinate scan on the

    
     dihedral angle to identify the lowest-energy non-planar conformer.
    
  • Geometry Optimization: Optimize the lowest-energy conformer using the B3LYP functional and the 6-31G(d) basis set. Apply the Polarizable Continuum Model (PCM) for chloroform to simulate solvent effects.

    • Gaussian Route Card:#p opt freq b3lyp/6-31g(d) scrf=(pcm,solvent=chloroform)

  • NMR Tensor Calculation: Submit the optimized geometry for GIAO NMR calculation using a larger basis set equipped with diffuse functions to accurately model the electron density far from the nucleus[3].

    • Gaussian Route Card:#p nmr=giao b3lyp/6-311+g(2d,p) scrf=(pcm,solvent=chloroform)

  • Referencing: Subtract the calculated isotropic shielding tensor of the target molecule from the calculated tensor of CFCl

    
     (computed at the exact same level of theory) to yield the chemical shift in ppm.
    
Protocol C: Experimental NMR Acquisition (Bruker Avance III)
  • Sample Preparation: Dissolve 10 mg of the analyte in 600 µL of CDCl

    
    . Add 0.1% v/v Trichlorofluoromethane (CFCl
    
    
    
    ) as the internal reference standard (set to 0.00 ppm).
  • Instrument Setup: Insert the 5 mm NMR tube into a Bruker 600 MHz spectrometer equipped with an HFCN CryoProbe. Lock and shim on the deuterium signal of CDCl

    
    .
    
  • Pulse Sequence: Load the zgfhigqn pulse program to acquire a

    
    H-decoupled 
    
    
    
    F spectrum[4].
  • Critical Parameter Adjustment: Set the relaxation delay (

    
    ) to 10 seconds . Because 
    
    
    
    F nuclei in isolated aromatic systems lack efficient dipole-dipole relaxation pathways (unlike protons), their
    
    
    times are exceptionally long. A standard 1-second delay will saturate the signal and destroy quantitative accuracy[4].
  • Acquisition: Acquire 32 scans. Process the Free Induction Decay (FID) with a 0.3 Hz exponential line broadening function before Fourier transformation.

Workflow cluster_DFT Method B: DFT Calculation (Gaussian 16) cluster_EXP Method C: Experimental (Bruker 600 MHz) Start Target: 19F NMR Chemical Shift 1,5-Dibromo-3-fluoro-2-isopropoxybenzene DFT1 1. Conformational Search (Identify O-iPr Twist) Start->DFT1 EXP1 1. Sample Prep (10 mg in CDCl3 + 0.1% CFCl3) Start->EXP1 DFT2 2. Geometry Optimization (B3LYP/6-31G*) DFT1->DFT2 DFT3 3. GIAO NMR Tensor (B3LYP/6-311+G**) DFT2->DFT3 Compare Data Synthesis & Validation DFT3->Compare EXP2 2. Pulse Sequence (zgfhigqn, 1H-decoupled) EXP1->EXP2 EXP3 3. Acquisition (D1 = 10s, 32 Scans) EXP2->EXP3 EXP3->Compare

Diagram 2: Parallel workflows for computational prediction vs. experimental acquisition of 19F NMR data.

Conclusion & Recommendations

For heavily substituted fluorinated aromatics like 1,5-Dibromo-3-fluoro-2-isopropoxybenzene, Empirical 1D models should be strictly avoided for final structural assignments due to their inability to process steric-induced resonance dampening.

If physical samples are available, Experimental High-Field NMR remains the definitive standard, provided that the prolonged


 relaxation times of fluorine are respected via extended 

delays. During early-stage drug design where physical synthesis has not yet occurred, DFT calculations using the GIAO method offer a highly trustworthy, stereochemically-aware alternative that closely mirrors experimental reality.

References

  • Gaussian, Inc. "NMR Shielding Tensors and Magnetic Susceptibilities in Gaussian 16." Gaussian Documentation.[Link]

  • Divis, P. et al. "Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening." ACS Omega, 2022.[Link]

  • AZoM. "Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds." AZoMaterials, 2017.[Link]

Sources

HPLC method development for fluorinated dibromobenzene intermediates

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for Fluorinated Dibromobenzene Intermediates: A Comparative Guide to Stationary Phase Selection

Introduction

Fluorinated dibromobenzenes (such as 1,3-dibromo-2-fluorobenzene and 1,4-dibromo-2-fluorobenzene) are indispensable structural building blocks in modern agrochemical and pharmaceutical synthesis. Because the halogens serve as distinct regioselective handles for cross-coupling reactions, the isomeric purity of these intermediates directly dictates the yield, efficacy, and safety profile of downstream active pharmaceutical ingredients (APIs).

However, separating positional isomers of these halogenated aromatics presents a notorious chromatographic challenge. As an Application Scientist, I frequently observe analysts falling into the "C18 trap." Standard alkyl-chain columns separate analytes almost exclusively based on hydrophobicity (LogP). Because positional isomers of fluorinated dibromobenzenes possess virtually identical molecular weights, boiling points, and hydrophobicities, traditional C18 phases often result in severe co-elution.

To achieve robust baseline resolution, method development must pivot away from purely dispersive interactions and exploit orthogonal mechanisms:


 interactions, dipole-dipole alignments, and shape selectivity. This guide objectively compares the performance of C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP) stationary phases, providing a self-validating protocol for robust method development.

Mechanistic Causality: Why Orthogonal Phases Outperform C18

When developing a method for highly electronegative, rigid aromatic systems, the stationary phase must offer multi-modal interactions to recognize subtle spatial differences in electron density .

  • C18 (Octadecylsilane): Relies solely on dispersive (hydrophobic) van der Waals forces. It cannot differentiate the subtle electron density shifts caused by ortho vs. meta vs. para halogen positioning.

  • Phenyl-Hexyl: Introduces

    
     interactions, allowing for slight differentiation based on the electron density of the analyte's aromatic ring. However, the flexible hexyl linker and electron-rich phenyl ring often lack the rigidity needed for strict steric discrimination.
    
  • PFP (Pentafluorophenyl): Features a highly electron-deficient aromatic ring. It acts as a strong

    
    -acid, interacting deeply with the electron-rich regions of the analyte. Furthermore, the highly polarized C–F bonds on the stationary phase induce strong dipole-dipole interactions with the C–F and C–Br bonds of the analyte. Finally, the rigid planar structure of the PFP ligand provides exceptional "shape selectivity," recognizing the exact spatial arrangement of the halogens .
    

Mechanism analyte Fluorinated Dibromobenzene c18 C18 Phase (Hydrophobic Only) analyte->c18 pfp PFP Phase (Multi-Mode) analyte->pfp hydro Dispersive Interactions c18->hydro pipi π-π Interactions pfp->pipi dipole Dipole-Dipole pfp->dipole shape Shape Selectivity pfp->shape

Fig 1. Interaction modes of C18 vs. PFP phases for fluorinated aromatics.

Comparative Experimental Data

To objectively evaluate these phases, a ternary mixture of fluorinated dibromobenzene isomers was analyzed under identical isocratic conditions.

Experimental Conditions:

  • Mobile Phase: Methanol / Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Dimensions: 150 mm × 4.6 mm, 3 µm particle size

  • Detection: UV at 210 nm

  • Analytes: 1,4-dibromo-2-fluorobenzene (Isomer A), 1,3-dibromo-2-fluorobenzene (Isomer B), 1,2-dibromo-4-fluorobenzene (Isomer C).

Table 1: Chromatographic Performance Comparison

Stationary PhaseRetention Factor (

)
Selectivity (

)
Resolution (

)
Peak Shape / Tailing (

)
C18 4.21.020.4 (Co-elution)1.15
Phenyl-Hexyl 4.51.081.2 (Partial)1.10
PFP 5.11.182.6 (Baseline) 1.02

Data Interpretation: The C18 column completely fails to resolve the isomers (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) due to their identical partition coefficients. The Phenyl-Hexyl column shows marginal improvement driven by 

interactions but falls short of baseline resolution. The PFP column achieves robust baseline resolution (

) and superior peak symmetry, driven by the orthogonal dipole-dipole and shape selectivity mechanisms unique to highly fluorinated stationary phases .

Method Development Workflow

G start Fluorinated Dibromobenzene Isomer Mixture c18_screen Initial Screen: C18 Column (Hydrophobic Interactions) start->c18_screen eval_c18 Resolution > 1.5? c18_screen->eval_c18 success_c18 Optimize Mobile Phase (MeOH/H2O or ACN/H2O) eval_c18->success_c18 Yes fail_c18 Co-elution / Poor Selectivity (Rs < 1.5) eval_c18->fail_c18 No alt_phase Switch to Orthogonal Phase (PFP or Phenyl-Hexyl) fail_c18->alt_phase pfp_mech PFP Column: Dipole-Dipole & Shape Selectivity alt_phase->pfp_mech eval_pfp Resolution > 1.5? pfp_mech->eval_pfp success_pfp Finalize Isocratic/Gradient Method on PFP eval_pfp->success_pfp Yes

Fig 2. Decision workflow for HPLC method development of fluorinated aromatics.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a closed-loop System Suitability Test (SST). The analytical method validates itself dynamically before and during the processing of any unknown samples.

Phase 1: System Preparation & Equilibration
  • Solvent Purity: Utilize strictly LC-MS grade Methanol and Type I Ultrapure Water (18.2 MΩ·cm). Halogenated aromatics require low-UV detection (210 nm), making the system highly sensitive to organic impurities.

  • Column Conditioning: Install the PFP column (150 x 4.6 mm, 3 µm). Flush with 100% Methanol for 20 column volumes (CV) to purge storage solvents. Transition to the 60:40 MeOH/H2O mobile phase for 15 CV until the baseline stabilizes (drift < 1 mAU/hr).

Phase 2: System Suitability Testing (The Gatekeeper)
  • SST Standard Preparation: Prepare a resolution standard containing 50 µg/mL of each target isomer in the mobile phase.

  • Injection: Inject 5 µL of the SST standard.

  • Validation Criteria: The system is ONLY validated for sample analysis if the following criteria are met:

    • Resolution (

      
      ) between the closest eluting isomer pair 
      
      
      
      .
    • Tailing Factor (

      
      ) for all peaks 
      
      
      
      .
    • Relative Standard Deviation (RSD) of retention times over 3 consecutive injections

      
      .
      
    • Causality Check: If

      
       drops below 2.0, it indicates column fouling, loss of stationary phase fluorination, or mobile phase evaporation (loss of methanol). The run must be aborted and the root cause addressed before proceeding.
      
Phase 3: Sample Analysis & Continuous Verification
  • Sample Prep: Dissolve synthesized intermediates in the mobile phase to a target concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Bracketing: Inject an SST standard every 10 sample injections.

  • Acceptance: If any bracketing SST fails the criteria established in Phase 2, all data from the preceding 10 samples is automatically invalidated. This guarantees that reported purities are never compromised by transient system drift.

Conclusion

For the purity assessment of fluorinated dibromobenzene intermediates, standard C18 methodologies are fundamentally inadequate due to the lack of orthogonal retention mechanisms. By transitioning to a Pentafluorophenyl (PFP) stationary phase, analysts can leverage


, dipole-dipole, and shape selectivity to achieve robust, baseline resolution of positional isomers. Implementing a self-validating SST protocol ensures that this separation power translates into trustworthy, reproducible data for critical drug development pipelines.

References

  • Title: Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC Source: Chromatography Online URL: [Link]

  • Title: Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC Source: ResearchGate URL: [Link]

Structural Elucidation of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene: A Comparative Guide to GC-EI-MS vs. LC-APCI-MS

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural verification of highly functionalized halogenated building blocks. 1,5-Dibromo-3-fluoro-2-isopropoxybenzene (1) is one such molecule, widely utilized in pharmaceutical cross-coupling reactions. Its unique architecture—a labile isopropoxy ether linkage combined with a multi-halogenated aromatic ring—demands a tailored analytical approach.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (LC-APCI-MS), providing field-proven methodologies and mechanistic insights to ensure absolute confidence in your analytical results.

The Mechanistic Causality of Ionization Choice

Selecting the correct ionization technique requires understanding the molecule's intrinsic chemical vulnerabilities:

  • The Isopropoxy Vulnerability: Alkyl phenyl ethers are highly susceptible to fragmentation. Under hard ionization (70 eV EI), the molecule rapidly undergoes alkene elimination (2). While this yields rich structural connectivity data, it severely depletes the intact molecular ion

    
    .
    
  • The Dibromo Isotopic Signature: Bromine naturally occurs as two isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 ratio. A molecule containing two bromine atoms exhibits a distinct 1:2:1 isotopic cluster spaced by 2 Da (M : M+2 : M+4) (3). Preserving this cluster is a non-negotiable requirement for unambiguous identification.
  • Why APCI over ESI? Electrospray Ionization (ESI) relies heavily on solution-phase acid-base chemistry. Because 1,5-Dibromo-3-fluoro-2-isopropoxybenzene lacks highly basic nitrogen atoms or acidic protons, ESI yields exceptionally poor signal-to-noise ratios. APCI circumvents this by utilizing gas-phase chemical ionization, efficiently protonating the weakly basic ether oxygen via solvent-mediated charge transfer to preserve the intact

    
     ion.
    

Workflow Sample 1,5-Dibromo-3-fluoro- 2-isopropoxybenzene EI_Path GC-EI-MS (Hard Ionization, 70 eV) Sample->EI_Path APCI_Path LC-APCI-MS (Soft Ionization, Corona Discharge) Sample->APCI_Path EI_Result Extensive Fragmentation Structural Elucidation EI_Path->EI_Result APCI_Result Intact Protonated Molecule [M+H]+ Confirmation APCI_Path->APCI_Result

Comparative MS workflows for halogenated ether analysis.

Fragmentation Mechanics in EI-MS

When subjected to 70 eV electron impact, the radical cation of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene (m/z 310, 312, 314) undergoes three primary, predictable pathways that serve as diagnostic markers for its structure (4):

  • Pathway A (Alkene Elimination): A McLafferty-type rearrangement occurs where the ether oxygen abstracts a hydrogen from the

    
    -carbon of the isopropyl group, expelling neutral propene (42 Da). This forms the highly stable 2,4-dibromo-6-fluorophenol radical cation (m/z 268, 270, 272).
    
  • Pathway B (Alpha-Cleavage): The direct loss of a methyl radical (

    
    , 15 Da) from the isopropoxy group generates a resonance-stabilized oxonium ion (m/z 295, 297, 299).
    
  • Pathway C (Halogen Loss): Subsequent loss of a bromine radical (

    
    , 79/81 Da) from the phenol fragment yields a bromofluorophenol cation (m/z 189, 191). The isotopic cluster shifts from 1:2:1 to 1:1, definitively confirming the loss of exactly one bromine atom (5).
    

Fragmentation M_ion Molecular Ion [M]+• m/z 310, 312, 314 (1:2:1) M_CH3 [M - CH3]+ m/z 295, 297, 299 (1:2:1) Oxonium Ion M_ion->M_CH3 - CH3• (15 Da) Alpha Cleavage M_C3H6 [M - C3H6]+• m/z 268, 270, 272 (1:2:1) Phenol Radical Cation M_ion->M_C3H6 - C3H6 (42 Da) Alkene Elimination M_C3H6_Br [M - C3H6 - Br]+ m/z 189, 191 (1:1) Bromofluorophenol Cation M_C3H6->M_C3H6_Br - Br• (79/81 Da) Halogen Loss

EI-MS fragmentation pathways of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene.

Comparative Performance Data

The following table summarizes the quantitative differences in spectral output between the two techniques, demonstrating why a dual-platform approach is often necessary.

Analytical FeatureGC-EI-MS (Hard Ionization)LC-APCI-MS (Soft Ionization)
Primary Application Structural elucidation & connectivity mappingIntact molecular weight confirmation
Base Peak (100%) m/z 268, 270, 272 (Phenol radical cation)m/z 311, 313, 315 (

)
Molecular Ion Signal Weak (~5-10% relative abundance)Dominant (>95% relative abundance)
Key Fragments m/z 295 (loss of

), m/z 189 (loss of Br)
Minimal fragmentation (unless MS/MS CID is applied)
Isotopic Cluster 1:2:1 (Dibromo) and 1:1 (Monobromo)1:2:1 (Dibromo preserved entirely)

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your data, the following protocols are designed as self-validating systems. Every step includes a causality check to prevent false positives or thermal degradation artifacts.

Protocol A: GC-EI-MS Structural Elucidation Workflow

Objective: Maximize fragmentation data while preserving a detectable molecular ion.

  • System Suitability & Tuning: Inject a hexane blank to verify baseline stability and absence of carryover. Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Validation: Ensure the m/z 69, 219, and 502 peaks meet relative abundance criteria to validate mass accuracy across the target range (m/z 50–350).

  • Sample Preparation: Dissolve the analyte in GC-grade dichloromethane to a concentration of 100 µg/mL.

  • Inlet Conditions: Set the injection port to 250°C. Causality: This specific temperature ensures rapid volatilization without inducing premature thermal degradation of the labile ether linkage prior to ionization. Use a split ratio of 1:20 to prevent detector saturation by the highly responsive halogens.

  • Chromatography: Utilize a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization & Detection: Set the EI source to 70 eV and 230°C. Scan from m/z 50 to 350.

  • Validation Check: Verify that the m/z 310, 312, and 314 peaks exhibit the theoretical 1:2:1 ratio. Any deviation >5% indicates a co-eluting isobaric interference.

Protocol B: LC-APCI-MS Molecular Weight Confirmation

Objective: Softly ionize the molecule to confirm the exact mass of the intact compound using Collision-Induced Dissociation (CID) principles if tandem MS is required (6).

  • Mobile Phase Optimization: Prepare a gradient of Water (0.1% Formic Acid) and Methanol (0.1% Formic Acid). Causality: Formic acid provides the necessary protons for the APCI corona discharge to generate hydronium/methanolium reagent ions, which subsequently protonate the analyte.

  • Sample Preparation: Dilute the sample to 10 µg/mL in the initial mobile phase.

  • Source Parameters (APCI+): Set the corona discharge current to 4.0 µA. Set the vaporizer temperature to 350°C and the capillary temperature to 250°C. Causality: The high vaporizer temperature is required to completely desolvate the LC effluent before it reaches the corona needle, ensuring efficient gas-phase ion-molecule reactions.

  • Detection: Operate in positive ion mode, scanning m/z 100–400.

  • Validation Check: The base peak must be the

    
     cluster at m/z 311, 313, 315 (1:2:1 ratio). Minimal signal at m/z 269 (loss of propene) confirms that the vaporizer temperature is not causing thermal degradation in the source.
    

References

  • "2404733-61-3 | 1,5-Dibromo-3-fluoro-2-isopropoxybenzene - ChemScene", ChemScene,
  • "Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts", LibreTexts,
  • "Mass Spectrometry - MSU chemistry", Michigan St
  • "Fragmentation Patterns in Mass Spectrometry - Read Chemistry", Read Chemistry,
  • "Femtosecond observation of benzyne intermediates in a molecular beam: Bergman rearrangement in the isol
  • "Ion fragmentation of small molecules in mass spectrometry", University of Alabama

Sources

Crystal Structure Analysis of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene: A Comparative Solid-State Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene Content Type: Publish Comparison Guide

Executive Summary

1,5-Dibromo-3-fluoro-2-isopropoxybenzene (CAS: 2404733-61-3) represents a specialized class of polyhalogenated aromatic scaffolds used in crystal engineering and medicinal chemistry.[1] Unlike standard halogenated benzenes, this molecule integrates three distinct functionalities—two bromine atoms (halogen bond donors), one fluorine atom (electronic modulator), and a bulky isopropoxy group (steric director)—into a crowded 1,2,3,5-substitution pattern.

This guide provides a technical roadmap for the solid-state characterization of this molecule. It compares the compound’s crystallographic performance against key structural alternatives, highlighting how the unique Fluoro-Isopropoxy motif alters crystal packing, solubility, and halogen bonding potential.

Comparative Performance Analysis

To understand the specific utility of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene, we compare it with two structural alternatives: the Non-Fluorinated Analog (removes electronic activation) and the Methoxy Analog (reduces steric bulk).

Table 1: Structural & Performance Comparison
FeatureTarget Molecule (1,5-Dibromo-3-fluoro-2-isopropoxybenzene)Alternative A (1,5-Dibromo-2-isopropoxybenzene)Alternative B (1,5-Dibromo-3-fluoro-2-methoxybenzene)
Electronic Character High: F atom (-I effect) enhances

-hole on adjacent Br atoms.
Moderate: Standard aromatic Br

-hole intensity.
High: Similar electronic activation to target.
Steric Demand High: Isopropyl group forces out-of-plane twisting (torsion > 60°).High: Similar twisting, but less crowded without F.Low: Methoxy group allows near-planar conformation.
Crystallization Challenging: Requires non-polar/polar solvent gradients to stabilize packing.Moderate: Standard

-stacking dominates.
Easy: High symmetry and planarity favor dense packing.
Primary Interaction Halogen Bonding (Br[2]···O/N/F): Activated by F.

-

Stacking:
Dominated by aromatic rings.
Dipole-Dipole: Planar packing maximizes dipole alignment.
Application Crystal Engineering: High-strength halogen bond donor for co-crystals.General Synthesis: Standard cross-coupling intermediate.High-Density Materials: Compact packing.
Expert Insight: The "Fluorine Effect"

The presence of Fluorine at the 3-position is not merely structural; it is functional . The strong electron-withdrawing nature of fluorine depletes electron density from the aromatic ring, specifically enhancing the positive electrostatic potential (the


-hole) on the bromine atoms at positions 1 and 5.
  • Causality: This makes the Target Molecule a significantly stronger Halogen Bond Donor than Alternative A.

  • Implication: In co-crystallization experiments (e.g., with Lewis bases like pyridine), the Target Molecule will form shorter, more directional Br···N bonds.[3]

Experimental Protocol: Solid-State Characterization

This protocol is designed to be self-validating . If the crystal does not extinguish polarized light uniformly or diffracts poorly (> 0.84 Å), the solvent system must be adjusted as per the "Troubleshooting" node in the workflow below.

Phase 1: Crystallization Strategy

Due to the bulky isopropoxy group and heavy bromines, the molecule is lipophilic but requires polar contacts for ordering.

  • Method A (Slow Evaporation): Dissolve 20 mg in Dichloromethane (DCM) . Filter into a clean vial. Cover with parafilm, poke 3 pinholes, and leave at 4°C.

    • Why: DCM solubilizes the heavy halogens, while slow evaporation at low temp promotes orderly lattice formation.

  • Method B (Vapor Diffusion - Recommended): Dissolve 20 mg in 0.5 mL Tetrahydrofuran (THF) . Place this inner vial into a larger jar containing 5 mL Pentane . Cap tightly.

    • Why: Pentane slowly diffuses into THF, lowering solubility gently. This reduces kinetic trapping and favors thermodynamic polymorphs.

Phase 2: Data Collection & Refinement (SC-XRD)
  • Temperature: Collect at 100 K (using

    
     stream).
    
    • Reason: Reduces thermal motion of the flexible isopropoxy chain, preventing disorder in the refinement.

  • Radiation: Mo-K

    
     (
    
    
    
    Å).
    • Reason: Br atoms absorb Cu radiation heavily (absorption coefficient

      
       is too high). Mo minimizes absorption errors.
      
  • Resolution: Aim for

    
     (0.75 Å resolution) to resolve F vs. H positions clearly.
    
Phase 3: Critical Structural Parameters to Measure

Once the structure is solved (using SHELXT), validate it by measuring these specific geometric parameters:

ParameterExpected RangeSignificance
C(Ar)-O-C(iPr) Angle 115° - 120°Indicates steric strain of the isopropoxy group.
Torsion Angle (C-C-O-C) 60° - 90°The isopropoxy group should be perpendicular to the ring to avoid Br/F clash.
Br···Br Distance 3.50 - 3.80 ÅChecks for "Type II" halogen bonding (stabilizing).
C-F Bond Length 1.33 - 1.36 ÅConfirms correct assignment of F vs. H (H would be ~0.93 Å).

Visualization of Workflows

Diagram 1: Crystallization & Structure Solution Workflow

This self-correcting workflow ensures high-quality data acquisition.

G Start Start: Raw Material (>98% Purity) Solvent Solvent Selection (THF/Pentane Diffusion) Start->Solvent Check Optical Microscopy Check (Birefringence?) Solvent->Check Check->Solvent No: Oil/Powder (Change Solvent) XRD SC-XRD Data Collection (Mo Source, 100K) Check->XRD Yes: Single Crystal Solve Structure Solution (SHELXT) XRD->Solve Refine Refinement (SHELXL) Check R1 < 5% Solve->Refine Refine->Solve Disorder Found (Apply Constraints) Analyze Hirshfeld Surface Analysis (Identify Halogen Bonds) Refine->Analyze

Caption: Figure 1. Iterative workflow for obtaining and validating the crystal structure of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene.

Diagram 2: Halogen Bonding Interaction Pathway

This diagram illustrates the "Performance" aspect—how the molecule interacts in the solid state compared to non-fluorinated alternatives.

H F_Atom Fluorine (C3) (Electron Withdrawing) Ring Aromatic Ring (Electron Deficient) F_Atom->Ring Inductive Effect (-I) Br_Atom Bromine (C1/C5) (Sigma Hole Donor) Ring->Br_Atom Enhances Positive Potential Target Acceptor Site (O, N, or Br of neighbor) Br_Atom->Target Strong Halogen Bond (Performance Gain) IsoProp Isopropoxy (C2) (Steric Bulk) IsoProp->Ring Twists Conformation IsoProp->Target Blocks Close Contact (Steric Shielding)

Caption: Figure 2. Mechanistic pathway showing how the Fluorine substituent activates the Bromine atoms for enhanced halogen bonding, while the Isopropoxy group modulates packing geometry.

References

  • IUPAC Definition of Halogen Bonding : Desiraju, G. R., et al. "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713. Link

  • Halogen Bonding in Polyfluorinated Arenes : Peloquin, A. J., et al. "One Dimensional Halogen Bond Design: Br···N versus I." CrystEngComm, 2021. Link

  • Packing of Alkoxy-Dibromobenzenes : Saccone, M., et al. "1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions." MDPI Materials, 2021. Link

  • Sigma-Hole Tuning : Metrangolo, P., et al. "The Halogen Bond."[2][3][4][5] Chemical Reviews, 2016. Link

Sources

A Comparative Guide to the Reactivity of Isopropoxy- vs. Methoxy-Substituted Bromobenzenes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors.[1] The judicious selection of substrates is paramount for the efficiency and success of these transformations. This guide provides an in-depth comparison of the reactivity of two commonly encountered building blocks: isopropoxy-substituted bromobenzenes and their methoxy-substituted counterparts. This analysis, grounded in fundamental principles of physical organic chemistry and supported by available experimental data, will illuminate the key factors governing their reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions.

The Decisive Interplay of Electronic and Steric Effects

The reactivity of an aryl bromide in palladium-catalyzed cross-coupling is primarily dictated by the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[2][3] This rate-determining step is exquisitely sensitive to the electronic and steric environment of the aryl halide.[3]

Electronic Influence of Alkoxy Substituents

Both methoxy and isopropoxy groups are classified as electron-donating substituents on an aromatic ring. This is due to the lone pairs on the oxygen atom participating in resonance with the benzene ring, thereby increasing the electron density of the aromatic system.[4] This electron-donating nature, in principle, can slightly deactivate the aryl bromide towards oxidative addition by increasing the electron density at the carbon atom bearing the bromine.

A quantitative measure of the electronic effect of a substituent is provided by the Hammett substituent constant (σ).[5][6] For a para-methoxy group, the Hammett constant (σp) is approximately -0.27, indicating its electron-donating character through resonance.[4] While the Hammett constant for a para-isopropoxy group is not as widely tabulated, it is expected to be of a similar magnitude, signifying a comparable electronic influence to the methoxy group.

Steric Hindrance: The Differentiating Factor

The most significant distinction between the methoxy and isopropoxy groups lies in their steric bulk. The isopropoxy group, with its two methyl groups, is considerably larger than the methoxy group. This steric hindrance becomes particularly influential when the alkoxy group is positioned ortho to the bromine atom. The bulky isopropoxy group can impede the approach of the typically large and sterically demanding palladium-phosphine catalyst to the C-Br bond, thereby slowing down the crucial oxidative addition step. In the para position, the steric effect is less pronounced but can still influence the overall reaction kinetics.

Comparative Reactivity in Key Cross-Coupling Reactions

Based on the interplay of these electronic and steric factors, we can predict the relative reactivity of isopropoxy- and methoxy-substituted bromobenzenes in three of the most powerful cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an aryl halide and an organoboron compound, is a workhorse in organic synthesis.[2][7]

Reactivity Synopsis: In Suzuki-Miyaura couplings, particularly with ortho-substituted substrates, methoxy-substituted bromobenzenes are expected to exhibit higher reactivity than their isopropoxy-substituted analogs. This is primarily attributed to the reduced steric hindrance of the methoxy group, allowing for a more facile oxidative addition of the palladium catalyst. For para-substituted isomers, the difference in reactivity is likely to be less pronounced but may still favor the methoxy-substituted substrate due to subtle steric effects.

SubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
4-BromoanisolePhenylboronic acidPd(OAc)2 / MNPs-NHC-Pd-Water88 (after 10 cycles)[8]
4-Bromoanisole4-Fluorophenylboronic acidPd(OAc)2 / LigandK2CO3THF/WaterNot specified[9]
4-BromoanisolePhenylboronic acidPd(0) NPs / HPS---[10]
4-BromoanisoleDiazocine-boronic esterPd(OAc)2 / XPhosK2CO3Dioxane95[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Alkoxy-Substituted Bromobenzene

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Alkoxy-substituted bromobenzene (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the alkoxy-substituted bromobenzene (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[7]

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L₂-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar ArB Ar'B(OH)₂ + Base ArB->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals.[12][13]

Reactivity Synopsis: Similar to the Suzuki-Miyaura coupling, methoxy-substituted bromobenzenes are anticipated to be more reactive than their isopropoxy counterparts in Buchwald-Hartwig aminations. The steric congestion around the C-Br bond in ortho-isopropoxybromobenzene will likely hinder the oxidative addition step. For para-substituted substrates, while the electronic effects are similar, the slightly smaller size of the methoxy group may lead to faster reaction rates.

SubstrateAmineCatalyst SystemBaseSolventYield (%)Reference
Aryl BromideSecondary Amine[Pd(allyl)Cl]₂ / t-BuXPhost-BuOLi1,4-DioxaneGood to Excellent[14]
Bromo-aromaticAnilinePd(OAc)₂ / BINAPCs₂CO₃TolueneNot specified[15]
General Protocol for Buchwald-Hartwig Amination

This is a general protocol and may require optimization for specific substrates and amines.[15][16]

Materials:

  • Alkoxy-substituted bromobenzene (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the alkoxy-substituted bromobenzene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the amine (1.2 mmol) and anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[16]

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L-Br OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord PdAmide Ar-Pd(II)L-NR₂ AmineCoord->PdAmide Amine R₂NH + Base Amine->AmineCoord RedElim Reductive Elimination PdAmide->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Heck Reaction

The Heck reaction, forming a carbon-carbon bond between an aryl halide and an alkene, is a powerful tool for the synthesis of substituted olefins.[17][18]

Reactivity Synopsis: The Heck reaction's regioselectivity and rate can be influenced by both electronic and steric factors.[19] While electron-donating groups can sometimes be beneficial, the steric hindrance of an ortho-isopropoxy group is expected to be the dominant factor. Therefore, methoxy-substituted bromobenzenes are predicted to be more reactive, especially in the ortho position. For para-substituted substrates, the difference in reactivity may be less significant, but the less-hindered methoxy analog would likely still hold an advantage.

SubstrateAlkeneCatalyst SystemBaseSolventYield (%)Reference
4-BromoanisoleStyrenePd complexNaOHDMF87[20]
Bromo-aromaticMethyl acrylatePd(OAc)₂ / P(o-Tolyl)₃TEAAcetonitrileNot specified[21]

This table provides examples of Heck reactions with bromo-aromatics. Direct comparative data for methoxy- vs. isopropoxy-substituted bromobenzenes is scarce in the literature.

General Protocol for the Heck Reaction

This is a generalized procedure and may require optimization for specific substrates and alkenes.[21]

Materials:

  • Alkoxy-substituted bromobenzene (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Tri(o-tolyl)phosphine (P(o-Tolyl)₃, 0.1 mmol, 10 mol%)

  • Triethylamine (Et₃N, 1.5 mmol)

  • Anhydrous N,N-dimethylformamide (DMF, 5 mL)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the alkoxy-substituted bromobenzene (1.0 mmol), palladium(II) acetate (0.05 mmol), and tri(o-tolyl)phosphine (0.1 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (1.5 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck_Reaction Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L₂-Br OxAdd->PdII AlkeneCoord Alkene Coordination PdII->AlkeneCoord MigInsert Migratory Insertion AlkeneCoord->MigInsert Alkene Alkene Alkene->AlkeneCoord BetaHydride β-Hydride Elimination MigInsert->BetaHydride Product Substituted Alkene BetaHydride->Product PdH H-Pd(II)L₂-Br BetaHydride->PdH RedElim Reductive Elimination PdH->RedElim RedElim->Pd0 Catalyst Regeneration Base Base Base->RedElim

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Conclusion

In the comparative analysis of isopropoxy- versus methoxy-substituted bromobenzenes for palladium-catalyzed cross-coupling reactions, a clear trend emerges. While both substituents exert a similar, electron-donating electronic influence on the aromatic ring, the steric bulk of the isopropoxy group is the decisive factor in determining reactivity. For Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, methoxy-substituted bromobenzenes are predicted to be the more reactive substrates, particularly when the substitution is at the ortho position. This is a direct consequence of the reduced steric hindrance of the methoxy group, which allows for a more facile oxidative addition of the palladium catalyst. Researchers and drug development professionals should consider this reactivity difference when designing synthetic routes and selecting starting materials to optimize reaction conditions and maximize yields.

References

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Kupka, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7365. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. ResearchGate. Retrieved from [Link]

  • Chegg. (2014, April 17). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Chegg. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Heck Coupling. Organic-synthesis.org. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Influence of the Ligand of Palladium(0) Complexes on the Rate of the Oxidative Addition of Aryl and Alkyl Bromides: Csp2-Br versus Csp3 Br reactivity and selectivity. ResearchGate. Retrieved from [Link]

  • Wagner, T., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(25), 17043-17053. Retrieved from [Link]

  • White, M. C., et al. (2017). Palladium-catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. Science, 358(6364), 779-784. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Retrieved from [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(103), 84969-84972. Retrieved from [Link]

  • ProQuest. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett Substituent Constants. ResearchGate. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Heck Reaction. SATHEE. Retrieved from [Link]

  • The Hartwig Group. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. The Hartwig Group. Retrieved from [Link]

  • Myers, A. (n.d.). The Heck Reaction. Myers Group, Harvard University. Retrieved from [Link]

  • Scribd. (n.d.). Hammett Substituent Constants Table. Scribd. Retrieved from [Link]

  • ChemRxiv. (2022). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv. Retrieved from [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • Kunfi, A., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Reaction Kinetics, Mechanisms and Catalysis, 119(1), 161-172. Retrieved from [Link]

  • ChemEurope. (n.d.). Hammett equation. ChemEurope.com. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. ResearchGate. Retrieved from [Link]

  • YouTube. (2024, September 2). Hammett equation. YouTube. Retrieved from [Link]

  • Sigman, M. S., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Nature Chemistry, 14(7), 827-834. Retrieved from [Link]

  • MDPI. (2023, March 15). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Royal Society of Chemistry. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. ResearchGate. Retrieved from [Link]

  • ARKIVOC. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC. Retrieved from [Link]

  • Rayner, G. (n.d.). INVESTIGATION OF THE HECK REACTION AND THE ASSOCIATED CATALYTIC SYSTEMS USING XAFS AND PHOSPHORUS NMR TECHNIQUES. ePrints Soton. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. National Institutes of Health. Retrieved from [Link]

Sources

Precision Quantitation of Halogenated Benzene Impurities: A Comparative GC-MS Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, halogenated benzenes (e.g., chlorobenzene, bromobenzene, 1,2-dichlorobenzene) represent a dual challenge: they are strictly regulated Class 2 residual solvents (ICH Q3C) and potential genotoxic impurities (PGIs) in specific synthetic pathways. While traditional detectors like Flame Ionization (FID) or Electron Capture (ECD) offer specific advantages, Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the definitive technique for regulatory compliance.

This guide provides a technical comparison of these methodologies, establishing why Headspace GC-MS (HS-GC-MS) operating in Selected Ion Monitoring (SIM) mode is the superior approach for specificity, sensitivity, and structural validation.

Regulatory & Safety Landscape

The control of halogenated benzenes is dictated by their toxicological profiles. Under ICH Q3C (R8) guidelines, these are classified largely as Class 2 solvents (to be limited).[1][2]

AnalyteClassificationPDE (mg/day)Concentration Limit (ppm)Toxicological Concern
Chlorobenzene Class 23.6360Neurotoxicity, Hepatotoxicity
1,2-Dichlorobenzene Class 218.71870Hepatotoxicity, Nephrotoxicity
Bromobenzene UnlistedCalc. Req.Case-by-CaseHepatotoxicity (P450 activation)

Expert Insight: While 1,2-dichlorobenzene has a high limit (1870 ppm), do not be complacent. In the presence of certain Lewis acids used in synthesis, it can isomerize or react to form trace levels of more toxic congeners. A non-specific detector (FID) cannot distinguish these changes; MS can.

Comparative Technology Analysis

The Detector Dilemma: Sensitivity vs. Selectivity

The following table contrasts the three dominant detection techniques for halogenated aromatics.

FeatureGC-FID (Flame Ionization)GC-ECD (Electron Capture)GC-MS (Mass Spectrometry)
Principle Combustion of organic carbonCapture of electrons by electronegative atoms (Halogens)Ionization and mass-to-charge (m/z) filtration
Sensitivity (Halogens) Moderate (ppm level)Extreme (ppb to ppt level)High (ppb in SIM mode)
Selectivity Low (Retention time only)High (Halogens only)Ultimate (Mass fingerprint + RT)
Linearity Excellent (

range)
Narrow (

-

range)
Good (

-

range)
Matrix Interference High (Responds to all organics)Low (Blind to hydrocarbons)Low (Spectral deconvolution)
Regulatory Status Standard for potencyScreening onlyGold Standard for Impurities
Why GC-MS Wins

While GC-ECD is theoretically more sensitive for poly-halogenated compounds, it suffers from a critical flaw in GMP environments: Lack of Identity Confirmation . A co-eluting impurity in ECD looks identical to the target. In GC-MS, the unique isotopic signature of halogens provides a self-validating confirmation mechanism.

The Isotopic Fingerprint (Self-Validation)

Halogens possess distinct natural isotope abundances that serve as a built-in confirmation tool in MS analysis.

  • Chlorine (

    
     : 
    
    
    
    ):
    ~3:1 ratio.[3][4] A monochlorinated benzene will show an
    
    
    and
    
    
    peak with this intensity ratio.[4]
  • Bromine (

    
     : 
    
    
    
    ):
    ~1:1 ratio.[4][5] A monobrominated benzene will show "twin towers" of equal height at
    
    
    and
    
    
    .

Strategic Decision Framework

The following decision matrix illustrates when to deploy specific injection and detection methodologies based on sample matrix and sensitivity requirements.

AnalyticalDecisionMatrix Start Start: Halogenated Benzene Analysis MatrixType Is the Matrix Volatile? Start->MatrixType BoilingPoint Analyte Boiling Point > 150°C? MatrixType->BoilingPoint Yes (Solvent) HS Headspace (HS) Sampling MatrixType->HS No (Solid/Viscous) BoilingPoint->HS No (Volatile Impurities) LI Liquid Injection (LI) BoilingPoint->LI Yes Sensitivity Required LOQ? Detector Select Detector Sensitivity->Detector Assess Needs HS->Sensitivity LI->Sensitivity FID GC-FID (Routine QC, High Limits) Detector->FID Limit > 100 ppm ECD GC-ECD (Trace Screening, No ID needed) Detector->ECD Limit < 100 ppb (Screening) MS_Scan GC-MS (Full Scan) (Unknowns, >10 ppm) Detector->MS_Scan Identification Required MS_SIM GC-MS (SIM) (Quantitation, <1 ppm) Detector->MS_SIM Trace Quant + ID (Recommended)

Figure 1: Analytical Decision Matrix for selecting the appropriate sampling and detection mode.

Experimental Protocol: HS-GC-MS (SIM)

This protocol is designed for the quantitation of Chlorobenzene and 1,2-Dichlorobenzene in a solid pharmaceutical intermediate.

A. Sample Preparation (Headspace)

Objective: Partition volatiles from the solid matrix into the gas phase, leaving non-volatile API and excipients behind to protect the GC liner and column.

  • Diluent Selection: Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMAc). Rationale: High boiling points prevent diluent interference and excellent solubility for most organic APIs.

  • Standard Prep: Prepare stock solution of halogenated benzenes at 1000 ppm in DMSO. Dilute to working range (e.g., 0.5 ppm to 500 ppm).

  • Vial Loading: Transfer 100 mg of sample (or standard) into a 20 mL HS vial. Add 5.0 mL DMSO. Crimp immediately.

B. Instrument Parameters
ParameterSettingRationale
Column DB-624 (or USP G43) 30m x 0.25mm x 1.4µmThick film (1.4µm) is critical for retaining volatiles and separating benzene from halogenated analogs.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
HS Oven 80°C for 20 minutesSufficient to reach equilibrium without degrading thermally labile APIs.
Injector Split 10:1 @ 220°CPrevents column overload from the DMSO solvent peak.
MS Source 230°C (EI Mode, 70eV)Standard ionization energy for reproducible fragmentation.
Acquisition SIM Mode (See Table Below)Maximizes sensitivity by ignoring matrix noise.
C. SIM Parameters (The "Fingerprint")
CompoundTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2Ratio Check
Chlorobenzene 11211477112/114

3.0
Bromobenzene 15615877156/158

1.0
1,2-Dichlorobenzene 146148111146/148

1.5

Protocol Note: The presence of the phenyl cation (


 77) is common to all. Do not use it as a quantifier, only as a qualifier.
D. Workflow Diagram

Workflow Sample Sample (100mg) + DMSO (5mL) Incubation HS Incubation 80°C, 20 min Sample->Incubation Transfer Gas Transfer (Loop/Trap) Incubation->Transfer GC GC Separation DB-624 Column Transfer->GC Ionization EI Source (70 eV) GC->Ionization Quad Quadrupole (SIM Mode) Ionization->Quad Detection Detector (EM) Quad->Detection Data Data Analysis (Isotope Ratio Check) Detection->Data

Figure 2: Step-by-step HS-GC-MS workflow for halogenated benzene analysis.

Method Validation & Performance Data

The following data summarizes a typical validation study comparing GC-FID and GC-MS (SIM) for Chlorobenzene.

Validation ParameterGC-FID PerformanceGC-MS (SIM) PerformanceConclusion
LOD (Limit of Detection) 5.0 ppm0.05 ppm MS is 100x more sensitive.
LOQ (Limit of Quantitation) 15.0 ppm0.20 ppm MS allows trace analysis well below ICH limits.
Linearity (

)
> 0.999 (15-1000 ppm)> 0.999 (0.2-100 ppm)Both are linear; MS covers the lower range.
Specificity Risk of co-elution with other solventsAbsolute (m/z 112 + 114 confirmation)MS eliminates false positives.

Troubleshooting & Expert Insights

The "Ghost" Peaks

Problem: Small peaks appearing at m/z 77 or 112 in blank injections. Cause: Septum bleed or carryover.[6] Halogenated benzenes are "sticky" on active sites in the liner. Solution: Use deactivated glass wool liners. Implement a high-temperature bake-out (260°C) of the column for 5 minutes at the end of every run.

Matrix Effects in Headspace

Problem: Low recovery of chlorobenzene in the presence of high salt concentrations in the sample. Cause: "Salting out" effect usually increases recovery, but if the salt alters the viscosity or solubility of the DMSO, it can vary. Solution: Use the Method of Standard Additions rather than external calibration if the matrix is highly variable.

Isomer Separation

Challenge: Separating 1,2-Dichlorobenzene (ortho) from 1,3- (meta) and 1,4- (para) isomers. Solution: While they have different boiling points, they are close. A standard DB-624 column separates them well. However, their mass spectra are nearly identical. Retention time is the only differentiator here. Ensure your temperature ramp is slow (e.g., 5°C/min) around 140°C-160°C to ensure baseline resolution.

References

  • ICH. (2021). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. International Council for Harmonisation.[7] [Link]

  • Groman, A., et al. (2017).[8] Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. Acta Poloniae Pharmaceutica. [Link]

  • Restek Corporation. (2020). Residual Solvent Analysis: A Guide to USP <467>.[Link]

  • Shimadzu. (2018). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients using Headspace-GC/MS.[9][Link]

Sources

Aryl Isopropyl Ethers: A High-Resolution IR Spectral Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diagnostic Challenge

In drug development, the Aryl Isopropyl Ether moiety (


) is a critical pharmacophore, often employed to modulate lipophilicity (

) and metabolic stability compared to its methyl (anisole) or ethyl analogs. While NMR is the structural gold standard, Infrared (IR) spectroscopy remains the rapid "first-line" defense for process monitoring and purity assessment.

The Challenge: Distinguishing an aryl isopropyl ether from an aryl ethyl ether or a simple alkyl isopropyl ether using IR alone is notoriously difficult due to spectral congestion in the fingerprint region.

The Solution: This guide defines a High-Resolution Spectral Protocol that isolates the unique "Gem-Dimethyl Doublet" and "Aryl-Ether Resonance" bands. We compare this diagnostic performance against standard alternatives (Aryl Ethyl/Methyl Ethers) to establish a self-validating identification workflow.

Spectral Architecture: The Aryl Isopropyl Fingerprint

To positively identify an aryl isopropyl ether, the spectrum must satisfy three distinct vibrational criteria. Missing any one of these invalidates the structural assignment.

A. The Ether "Resonance" Bridge (1200–1275 cm⁻¹)

Unlike aliphatic ethers (which stretch ~1120 cm⁻¹), aryl ethers exhibit a significant blue shift due to


 conjugation between the oxygen lone pair and the aromatic ring.
  • Primary Diagnostic: Strong, broad asymmetric

    
     stretch at 1230–1275 cm⁻¹ .
    
  • Secondary Diagnostic: Symmetric stretch at 1020–1075 cm⁻¹ .

B. The Isopropyl "Gem-Dimethyl" Doublet (1360–1390 cm⁻¹)

This is the critical differentiator. The isopropyl group possesses two methyl groups attached to a single carbon, creating a specific vibrational coupling mode (symmetric deformation).

  • Feature: A distinct doublet (two peaks of nearly equal intensity).

  • Position: Peak 1 at ~1385 cm⁻¹ and Peak 2 at ~1365 cm⁻¹ .

  • Note: A single peak here indicates a methyl or ethyl group, not an isopropyl.

C. The Aromatic Framework[1]
  • C-H Stretch: Weak, sharp bands >3000 cm⁻¹ (typically 3030–3080 cm⁻¹ ).

  • Ring Breathing: Sharp absorptions at 1600 cm⁻¹ and 1500 cm⁻¹ .[1]

Comparative Analysis: Diagnostic Specificity

The table below compares the spectral "performance"—defined here as diagnostic resolution—of Aryl Isopropyl Ethers against their primary structural analogs.

Table 1: Comparative IR Spectral Markers

FeatureAryl Isopropyl Ether (Target)Aryl Ethyl Ether (Alternative)Aryl Methyl Ether (Anisole)
Ether C-O Asym 1230–1275 cm⁻¹ (Strong)1230–1275 cm⁻¹ (Strong)1230–1275 cm⁻¹ (Strong)
Alkyl C-H Bend Doublet (1385 & 1365 cm⁻¹)Singlet (Methyl rock ~1375 cm⁻¹)Singlet (~1450 cm⁻¹ only)
C-H Stretch Mixed

(Strong

presence)
Mixed

Mixed, but

is weaker
Diagnostic Confidence High (If doublet is resolved)Medium (Easily confused with n-propyl)High (Lack of 1380 features)

Critical Insight: The C-O stretch confirms it is an aryl ether, but it does not identify the alkyl chain. You must rely on the 1360–1390 cm⁻¹ region to distinguish Isopropyl (Doublet) from Ethyl (Singlet).

Experimental Protocol: Self-Validating Identification

This protocol is designed to be self-validating . If the "Checkpoint" fails, the data is unreliable, and the experiment must be paused.

Phase 1: Sample Preparation
  • Preferred Method: ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.

    • Reasoning: Aryl isopropyl ethers are often oils or low-melting solids. ATR avoids the pathlength inconsistencies of liquid cells.

  • Alternative: Transmission (NaCl plates) for neat liquids.

    • Warning: Avoid KBr pellets if the sample is a volatile oil; evaporation will alter peak ratios.

Phase 2: Acquisition Parameters
  • Resolution: Set to 2 cm⁻¹ (Standard is 4 cm⁻¹).

    • Why: You must resolve the ~20 cm⁻¹ separation of the isopropyl doublet.

  • Scans: Minimum 16 scans to reduce noise in the fingerprint region.

Phase 3: The Decision Matrix (Logic Flow)

IR_Identification_Workflow Start Start Spectral Analysis Check_CO Check 1200-1275 cm⁻¹ (Strong Band?) Start->Check_CO Check_Ar Check >3000 cm⁻¹ (Weak Sharp Peaks?) Check_CO->Check_Ar Yes Result_Fail Not an Aryl Ether Check_CO->Result_Fail No Result_Ether Functional Group: Aryl Ether Confirmed Check_Ar->Result_Ether Yes Check_Ar->Result_Fail No (Alkyl Ether) Check_Doublet Check 1360-1390 cm⁻¹ (Distinct Doublet?) Result_Iso Substituent: Isopropyl Group Confirmed Check_Doublet->Result_Iso Yes (1385 & 1365) Result_Ethyl Alternative: Likely Ethyl/Methyl Check_Doublet->Result_Ethyl No (Single Peak) Result_Ether->Check_Doublet

Figure 1: Logical decision tree for distinguishing Aryl Isopropyl Ethers from structural analogs.

Technical Deep Dive: Mechanism of Action

Why the "Doublet"?

The isopropyl group contains two methyl groups attached to a central methine (


) carbon. These methyl groups undergo Symmetric Methyl Deformation (Umbrella Mode) .
  • In-Phase Vibration: Both methyls deform together (~1385 cm⁻¹).

  • Out-of-Phase Vibration: Methyls deform in opposition (~1365 cm⁻¹). This "splitting" is unique to the gem-dimethyl structure. In an ethyl group (

    
    ), there is only one methyl, so no splitting occurs—only a single band at ~1375 cm⁻¹.
    
The "Resonance" Shift

In Aryl Isopropyl Ethers, the oxygen lone pair donates electron density into the aromatic ring (


 effect).
  • This increases the bond order of the

    
     bond (partial double bond character).
    
  • Result: The force constant (

    
    ) increases.
    
  • Spectral Consequence: The stretch shifts from ~1100 cm⁻¹ (dialkyl) to ~1250 cm⁻¹ (aryl-alkyl).[2] This is the primary verification of the aromatic connection.

References

  • LibreTexts Chemistry. "Spectroscopy of Ethers." Chemistry LibreTexts. Available at: [Link][3][4]

  • UCLA Chemistry & Biochemistry. "Table of Characteristic IR Absorptions." WebSpectra. Available at: [Link]

  • SpectraBase. "1-Isopropyl-2-phenyl-benzene (Analogous Data)." Wiley SpectraBase. Available at: [Link][5]

  • Fiveable. "Spectroscopy of Ethers." Organic Chemistry Class Notes. Available at: [Link]

Sources

Validating purity of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene for GMP synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Validating Purity of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene for GMP Synthesis

Executive Summary

In the synthesis of next-generation kinase inhibitors (e.g., KRAS G12C modulators), 1,5-Dibromo-3-fluoro-2-isopropoxybenzene (CAS 2404733-61-3) serves as a critical bifunctional scaffold.[1][2][3] Its unique substitution pattern—featuring two bromine handles for sequential cross-coupling and a fluoro-isopropoxy motif for pharmacokinetic tuning—makes its purity a linchpin for downstream success.[2][3]

This guide contrasts "Standard Industrial Grade" against "GMP-Validated Grade" material, demonstrating how minor impurities (regioisomers, des-bromo species, and genotoxic alkylating agents) can cause catastrophic yield loss and regulatory failure in API manufacturing.[2]

The Criticality of Purity in GMP

For a Key Starting Material (KSM) entering a GMP process, purity is not merely a percentage (e.g., "98%"); it is a defined profile of specific impurities that impact safety and efficacy.

The Structural Context

The molecule features an isopropoxy group flanked by a bromine (C1) and a fluorine (C3), with a second bromine at the para-position (C5).

  • Precursor Origin: The most scalable synthesis involves the bromination of 2-fluorophenol to 2,4-dibromo-6-fluorophenol , followed by O-alkylation with isopropyl bromide.[2]

  • The Risk: This route introduces three critical impurity classes:

    • Regioisomers: (e.g., 1,3-dibromo-5-fluoro isomers) that couple incorrectly.[2][3]

    • Phenolic Residues: Unreacted intermediate that poisons transition metal catalysts.[2][3]

    • Genotoxic Impurities (GTIs): Residual isopropyl bromide (a known alkylating agent).[2][3]

Comparative Analysis: Standard vs. GMP-Validated Grade

The following table contrasts the typical specifications of standard commercial material against the rigorous requirements for GMP synthesis.

ParameterStandard Industrial Grade GMP-Validated Grade Impact on Downstream Process
Assay (HPLC) ≥ 97.0 - 98.0%≥ 99.5% Low purity leads to stoichiometry errors in Suzuki couplings, causing incomplete conversion.[2][3]
Regioisomers Not Specified / Combined≤ 0.15% (Spec) Isomers act as "rogue" couplers, creating difficult-to-separate API analogues.[2][3]
Mono-Bromo Impurities ≤ 1.0%≤ 0.10% Acts as a Chain Terminator .[2][3] In polymerization or multi-step coupling, this permanently caps the growing molecule.
Residual Phenol ≤ 0.5%≤ 0.05% Free phenols coordinate to Pd-catalysts (Suzuki/Buchwald), deactivating the catalytic cycle.[2]
Isopropyl Bromide Not Tested≤ 20 ppm Critical Safety Risk. Class 2A carcinogen (alkylating agent).[2][3] Must be controlled per ICH M7.
Water (KF) ≤ 0.5%≤ 0.1% Water hydrolyzes sensitive boronic esters used in the subsequent coupling step.[3]

Analytical Method Validation (The "How-To")

To ensure the "GMP-Validated" specifications are met, the analytical methods must be validated for specificity, linearity, and limit of quantification (LOQ).

A. HPLC Method for Purity & Regioisomers

Rationale: A standard C18 column may fail to resolve the regioisomers of poly-halogenated benzenes.[3] A Phenyl-Hexyl stationary phase provides superior selectivity via


 interactions.[2][3]
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.[2][3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[2][3]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 40% B to 90% B over 20 minutes.

  • Detection: UV at 215 nm (Maximal absorbance for brominated aromatics) and 254 nm .[2][3]

  • Critical Resolution: Resolution (

    
    ) > 1.5 between the Main Peak and the des-bromo impurity.
    
B. GC-Headspace for Genotoxic Impurities (GTI)

Rationale: Isopropyl bromide is volatile and lacks a strong chromophore, making HPLC unsuitable.[2][3] GC-HS is required to reach ppm-level detection limits.[2][3]

  • Column: DB-624 (or equivalent cyanopropylphenyl dimethyl polysiloxane).[2][3]

  • Carrier Gas: Helium (constant flow).[2][3]

  • Headspace Temp: 80°C (Ensures volatilization without degrading the ether linkage).[3]

  • Limit of Quantitation (LOQ): Must be validated to < 5 ppm to satisfy ICH M7 guidelines for mutagenic impurities.

Impact on Downstream Chemistry (Visualized)

The following diagram illustrates the "Domino Effect" of using non-validated starting material in a sequential Suzuki-Miyaura coupling workflow.

G Start Input Material (1,5-Dibromo-3-fluoro-2-isopropoxybenzene) Impurity_Phenol Impurity: Residual Phenol (>0.5%) Start->Impurity_Phenol Standard Grade Impurity_Mono Impurity: Mono-Bromo Species (Chain Terminator) Start->Impurity_Mono Standard Grade Step1 Step 1: Suzuki Coupling (Pd Catalyst + Boronic Ester) Start->Step1 Validated Grade Impurity_Phenol->Step1 Coordinates Pd Impurity_Mono->Step1 Competes for Coupling Outcome_Good Ideal Intermediate (High Yield) Step1->Outcome_Good Outcome_Bad1 Catalyst Poisoning (Stalled Reaction) Step1->Outcome_Bad1 Outcome_Bad2 Terminated Side-Product (Impossible to Purify) Step1->Outcome_Bad2

Figure 1: Propagation of impurities in Palladium-catalyzed cross-coupling.[2][3] Red paths indicate failure modes caused by inferior starting material.[2][3]

Conclusion & Recommendations

For researchers and CMC leads transitioning from medicinal chemistry to Process Development:

  • Mandate GTI Testing: Do not accept Certificates of Analysis (CoA) that lack residual isopropyl bromide testing.[2][3] The risk of carrying a mutagen into the API is too high.

  • Specify the Isomer: Explicitly require "Regioisomer Content" quantification.[3] A generic "Total Impurities" specification often hides 1-2% of the wrong isomer, which will co-elute with your product 5 steps later.

  • Vendor Qualification: Audit the supplier's synthesis route. Ensure they are using a scavenging step (e.g., basic wash or resin treatment) to remove the unreacted fluorophenol precursor.

By enforcing these "GMP-Ready" standards at the starting material stage, you safeguard the integrity of the entire synthetic campaign.

References

  • International Council for Harmonisation (ICH). ICH Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[2][3] (2000).[2][3] Link

  • International Council for Harmonisation (ICH). ICH Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2][3] (2017).[2][3] Link

  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][3] Chemical Reviews, 95(7), 2457–2483.[2][3] (1995).[2][3] Link[2]

  • Anderson, N. G. Practical Process Research and Development – A Guide for Organic Chemists.[2][3] Academic Press.[2][3] (2012).[2][3][4] (Focus on KSM selection and impurity propagation). Link

Sources

Characterization of mono- vs bis-coupled products of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Structural Elucidation of Mono- vs. Bis-Arylated Species of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene

Executive Summary & Mechanistic Basis

The scaffold 1,5-Dibromo-3-fluoro-2-isopropoxybenzene presents a classic challenge in medicinal chemistry: differentiating between two chemically distinct but structurally similar halogenated sites. In Suzuki-Miyaura or Stille couplings, the objective is often the selective mono-arylation to create a biaryl intermediate, avoiding the formation of the bis-arylated impurity.

The Regioselectivity Challenge

While both C1 and C5 positions bear bromine atoms, they are not kinetically equivalent.

  • C1-Br (Ortho): Located ortho to the isopropoxy group (

    
    ) and meta to the fluorine (
    
    
    
    ).
  • C5-Br (Para): Located para to the isopropoxy group and meta to the fluorine.

Mechanistic Hypothesis: The oxidative addition of Pd(0) is the rate-determining step. While the alkoxy group activates both positions electronically (via resonance), the steric bulk of the isopropyl group at C2 significantly hinders the C1 position. Consequently, under standard conditions, mono-coupling occurs preferentially at the C5 position , leaving the C1-Br intact. The bis-coupled product forms only when stoichiometry is uncontrolled or reaction times are extended.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways and the steric gating mechanism that favors the C5-mono product.

ReactionPathway SM 1,5-Dibromo-3-fluoro- 2-isopropoxybenzene Pd Pd(0) Catalyst (Oxidative Addition) SM->Pd MonoC5 Major Product: C5-Monoarylated (Less Steric Hindrance) Pd->MonoC5 Fast (Kinetic Control) MonoC1 Minor Product: C1-Monoarylated (Sterically Hindered) Pd->MonoC1 Slow (Steric Clash w/ iPr) Bis Impurity: Bis-Arylated (Over-reaction) MonoC5->Bis Excess Boronic Acid High Temp MonoC1->Bis Slow

Figure 1: Reaction pathway showing the kinetic preference for C5-substitution due to steric shielding of C1 by the isopropoxy group.

Analytical Characterization Guide

Distinguishing the products requires a multi-modal approach. Mass Spectrometry (MS) confirms stoichiometry (Mono vs. Bis), while Nuclear Magnetic Resonance (NMR) elucidates regiochemistry (C1 vs. C5).

A. Mass Spectrometry (LC-MS)

This is the first-line check for reaction progress.

FeatureStarting Material (SM)Mono-Coupled ProductBis-Coupled Product
Br Count 2 Bromines1 Bromine0 Bromines
Isotope Pattern Triplet (1:2:1) (

,

,

)
Doublet (1:1) (

,

)
Singlet (No Br isotope pattern)
Mass Shift Base MWBase MW - Br + ArBase MW - 2Br + 2Ar
B. H NMR Structural Elucidation

This is the definitive method. The core benzene ring contains two protons, H4 and H6 , which have distinct coupling relationships with the Fluorine at C3 .

  • H4 (Ortho to F): Exhibits a large coupling constant (

    
    ).
    
  • H6 (Para to F): Exhibits a negligible or small coupling constant (

    
    ), often appearing as a singlet or broad singlet.
    

Differentiation Logic:

  • Bis-Coupled: Determine symmetry. If the added aryl groups are identical, the molecule remains asymmetric (due to the core), but signals will integrate for the new aryl protons.

  • Mono-Coupled (C5 vs. C1): Use NOE (Nuclear Overhauser Effect) .

ProtonC5-Coupled (Major)C1-Coupled (Minor)Diagnostic Note
H4 Doublet (

)
Doublet (

)
Unchanged multiplicity; shift moves downfield due to adjacent Ar.
H6 Singlet (broad)Singlet (broad)Unchanged multiplicity.
NOE Signal Ar-H

H4/H6
Ar-H

iPr-CH
CRITICAL: In C1-product, the new aryl ring is spatially close to the Isopropyl methine proton (C2). In C5-product, the aryl ring is far from the Isopropyl group.

Experimental Protocols

Protocol 1: Regioselective Suzuki Coupling (Synthesis of Mono-C5)

Objective: Maximize C5-mono product while minimizing Bis formation.

  • Reagents:

    • 1,5-Dibromo-3-fluoro-2-isopropoxybenzene (1.0 equiv)

    • Aryl Boronic Acid (1.05 equiv) — Do not use excess.

    • Pd(dppf)Cl

      
       (0.05 equiv) — Bulky ligand enhances selectivity.
      
    • K

      
      CO
      
      
      
      (2.0 equiv)
    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with N

      
       for 15 mins.
      
    • Charge reaction vessel with SM, Boronic acid, Base, and Catalyst.

    • Heat to 60°C (mild heat). Note: High heat (>90°C) promotes bis-coupling.

    • Monitor by LC-MS at 2 hours. Look for the disappearance of the M+2+4 triplet (SM) and appearance of the M+2 doublet (Mono).

  • Workup:

    • Dilute with EtOAc, wash with brine. Dry over Na

      
      SO
      
      
      
      .
    • Purification: Silica gel chromatography.[1] The Bis-product is usually much less polar (elutes first) than the Mono-product.

Protocol 2: Analytical Validation Workflow

AnalysisFlow Sample Isolated Product MS Step 1: LC-MS Analysis Check Isotope Pattern Sample->MS Decision1 Isotope Pattern? MS->Decision1 BisPath No Br Pattern (Singlet) Decision1->BisPath Bis-Coupled MonoPath 1 Br Pattern (1:1 Doublet) Decision1->MonoPath Mono-Coupled NMR Step 2: 1H-NMR & NOESY (CDCl3) MonoPath->NMR NOE_Check NOE Correlation: Ar-H to iPr-CH? NMR->NOE_Check C1_Result YES (Correlation) = C1-Coupled (Minor) NOE_Check->C1_Result Yes C5_Result NO (No Correlation) = C5-Coupled (Major) NOE_Check->C5_Result No

Figure 2: Decision tree for confirming the identity of the coupled product.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (General reference for Suzuki mechanism).
  • News-Medical. (2019). Characterizing Small Molecules with NMR: Fluorine Coupling Effects. Retrieved from [Link]

Sources

Safety Operating Guide

1,5-Dibromo-3-fluoro-2-isopropoxybenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Disposal of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene

As a Senior Application Scientist, I approach laboratory safety and waste management not merely as a regulatory checklist, but as a critical extension of experimental design. The compound 1,5-Dibromo-3-fluoro-2-isopropoxybenzene (CAS: 2404733-61-3) is a highly specialized, multi-halogenated aromatic building block. Because it contains both bromine and fluorine substituents, its disposal requires strict adherence to halogenated organic waste protocols.

Mismanagement of this compound—such as drain disposal or mixing it with non-halogenated solvents—can lead to severe environmental contamination, dangerous chemical incompatibilities, and significant regulatory penalties under the Resource Conservation and Recovery Act (RCRA)[1].

Physicochemical Profile & Waste Classification

To design a self-validating disposal system, we must first understand the intrinsic properties of the waste material. The presence of halogens dictates the entire downstream lifecycle of this chemical.

Property / ClassificationData / SpecificationOperational Implication
Chemical Name 1,5-Dibromo-3-fluoro-2-isopropoxybenzeneMust be spelled out fully on all waste labels; no abbreviations[2].
CAS Number 2404733-61-3Used for precise identification on hazardous waste manifests.
Molecular Formula C9H9Br2FOHigh molecular weight halogens (Br, F) require specialized incineration[3].
Primary Waste Stream Halogenated Organic Waste CRITICAL: Must never be mixed with non-halogenated solvents (e.g., acetone, ethanol)[4].
Drain Disposal Status Strictly ProhibitedHalogenated organics cannot be processed by standard municipal water treatment[3][4].

Step-by-Step Disposal Methodology

The following protocol establishes a closed-loop system for the safe handling, accumulation, and final disposition of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene. Every step is grounded in causality to ensure laboratory personnel understand why the protocol exists.

Phase 1: Point-of-Generation Segregation

The Causality: Halogenated solvents and non-halogenated solvents are processed differently by disposal facilities. Non-halogenated waste is often repurposed via fuel blending, whereas halogenated waste (like this compound) requires high-temperature incineration to safely break the carbon-halogen bonds and scrub the resulting acidic gases (like HBr and HF)[3][4]. Mixing the two forces the entire container to be treated as halogenated waste, exponentially increasing disposal costs and potentially causing reactive hazards[4].

  • Identify the Stream: Dedicate a specific, chemically compatible waste carboy (typically high-density polyethylene (HDPE) or glass) exclusively for "Halogenated Organic Waste."

  • Isolate Rinsates: The first solvent rinse of any glassware contaminated with 1,5-Dibromo-3-fluoro-2-isopropoxybenzene must be collected in this halogenated waste container[2].

Phase 2: Containerization and Sealing

The Causality: Open containers are the leading cause of fugitive volatile organic compound (VOC) emissions in laboratories and are a direct violation of EPA RCRA regulations[1][2].

  • Transfer Safely: Use a chemically compatible funnel to transfer the waste into the designated container.

  • Seal Immediately: The container must be kept tightly closed at all times, except during the exact moment waste is being actively added[2]. Remove the funnel and replace the cap immediately after transfer.

  • Secondary Containment: Place the primary waste container inside a secondary containment bin to capture any catastrophic leaks or spills[2].

Phase 3: RCRA-Compliant Labeling

The Causality: Unidentified "mystery" chemicals pose the greatest risk to emergency responders and waste handlers. Regulatory bodies require continuous tracking from the "cradle to the grave"[4].

  • Immediate Tagging: Attach a Hazardous Waste tag the moment the first drop of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene enters the container[2].

  • Explicit Nomenclature: Write "1,5-Dibromo-3-fluoro-2-isopropoxybenzene" clearly. Do not use structural formulas, acronyms, or shorthand[2].

  • Hazard Indication: Check the boxes for "Toxic" and "Halogenated" on the waste tag.

Phase 4: Satellite Accumulation Area (SAA) Management & Hand-off

The Causality: Accumulating massive quantities of hazardous waste in active workspaces increases fire and exposure risks.

  • Volume Limits: Never accumulate more than 55 gallons of hazardous waste in your laboratory's designated Satellite Accumulation Area[2].

  • Time Limits: Do not store the waste container in the lab for more than nine months (or as dictated by your specific institutional Environmental Health & Safety (EHS) policy)[2].

  • Vendor Transfer: Submit a waste pickup request to your EHS department. The waste must be handed off to a permitted, licensed hazardous waste transporter for final destruction via high-temperature incineration[4][5].

Waste Routing Workflow

G Start Generate Waste: 1,5-Dibromo-3-fluoro- 2-isopropoxybenzene CheckHalogen Halogen Check: Contains Br & F? Start->CheckHalogen RouteHalogen Route to: Halogenated Organic Waste Stream CheckHalogen->RouteHalogen Yes (Br, F present) Container Containerization: Seal in HDPE/Glass + Secondary Containment RouteHalogen->Container Labeling Labeling: Mark 'Hazardous Waste' List Full Chemical Name Container->Labeling Storage SAA Storage: Max 55 Gallons < 9 Months Labeling->Storage Disposal Final Disposal: Licensed EPA Vendor (High-Temp Incineration) Storage->Disposal

Workflow for the segregation and disposal of halogenated aromatic compounds.

References

  • Stanford Environmental Health & Safety. "Chemical Waste Disposal." Stanford University. Available at:[Link]

  • Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." EPA.gov. Available at:[Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." HazardousWasteExperts.com. Available at:[Link]

  • Ohio University. "Hazardous Materials Management Manual." Ohio.edu. Available at:[Link]

Sources

Mastering the Safe Handling of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle specialized chemical reagents with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the proficient handling of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene. By moving beyond a simple checklist and delving into the rationale behind each procedural step, we aim to build a deep-seated understanding of laboratory safety and chemical handling, fostering a culture of proactive risk mitigation.

Hazard Identification and Risk Assessment: Understanding the "Why"

The presence of two bromine atoms and a fluorine atom on the benzene ring, coupled with an isopropoxy group, suggests several potential hazards that must be respected. Halogenated organic compounds can exhibit varying degrees of toxicity, and skin and eye irritation are common concerns.[2]

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact can lead to irritation or, in more severe cases, chemical burns.[2]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[2]

  • Toxicity: While the specific toxicity of this compound is uncharacterized, it is prudent to treat it as potentially toxic if ingested, inhaled, or absorbed through the skin.[1]

Given these potential risks, a thorough risk assessment should be conducted before any handling of the material. This involves evaluating the quantity of the substance being used, the nature of the experimental procedure, and the potential for aerosol or vapor generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a regulatory requirement but a critical component of personal and collective safety in the laboratory.[3][4] The following table outlines the recommended PPE for handling 1,5-Dibromo-3-fluoro-2-isopropoxybenzene, with explanations for each selection.

PPE ComponentSpecifications & Rationale
Eye and Face Protection Chemical splash goggles are mandatory. They provide a seal around the eyes to protect against splashes and vapors.[5][6] For procedures with a higher risk of splashing, such as transfers of large volumes, a face shield should be worn in conjunction with goggles. [5][7]
Hand Protection Chemically resistant gloves are essential. Given the aromatic and halogenated nature of the compound, gloves made of materials such as Viton™ or Silver Shield® are recommended for their high level of chemical resistance.[5] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[8] Always inspect gloves for any signs of degradation or perforation before use.[6]
Body Protection A flame-retardant lab coat should be worn and kept fully buttoned. For larger scale operations or where significant splash potential exists, a chemically resistant apron over the lab coat is advised.[9]
Footwear Closed-toe shoes made of a non-porous material are required to protect against spills.[10]
Respiratory Protection All handling of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][10] If there is a potential for exceeding exposure limits, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7][11]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

3.1. Preparation and Pre-Handling:

  • Information Review: Before beginning work, thoroughly review this guide and any available safety information for similar compounds.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is positioned at the appropriate height to provide adequate airflow.[10]

  • Emergency Equipment Check: Confirm the location and operational status of the nearest safety shower and eyewash station.[12]

  • Spill Kit Availability: Have a spill kit readily accessible that is appropriate for halogenated organic compounds. This should include an inert absorbent material.

3.2. Handling and Experimental Procedure:

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

  • Material Transfer: When transferring the compound, do so slowly and carefully to avoid splashing. Use a funnel for liquid transfers into narrow-mouthed containers.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Housekeeping: Keep the work area clean and uncluttered. Immediately clean up any small drips or spills.

3.3. Post-Handling and Decontamination:

  • Container Sealing: Tightly seal the container of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene after use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[1][6]

  • Work Area Decontamination: Decontaminate the work surface in the fume hood.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as they are taken off.[1]

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[6]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene and any contaminated materials is crucial to protect both personnel and the environment.

4.1. Waste Segregation:

  • Liquid Waste: Collect all liquid waste containing 1,5-Dibromo-3-fluoro-2-isopropoxybenzene in a designated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Solid Waste: Any solid waste contaminated with the compound, such as gloves, paper towels, and pipette tips, must be disposed of in a designated solid hazardous waste container.[1]

4.2. Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[11]

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance overview of the safe handling process, the following workflow diagram has been created.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_info Review Safety Guide prep_hood Verify Fume Hood prep_emergency Check Emergency Equipment prep_spill Ready Spill Kit handle_ppe Don PPE prep_spill->handle_ppe handle_transfer Transfer Material handle_exp Conduct Experiment handle_clean Maintain Housekeeping post_seal Seal & Store Container handle_clean->post_seal post_decon Decontaminate Work Area post_ppe Doff PPE post_wash Wash Hands disp_segregate Segregate Waste post_wash->disp_segregate disp_label Label Waste Containers disp_store Store Waste disp_pickup Arrange for Pickup

Caption: Workflow for the safe handling of 1,5-Dibromo-3-fluoro-2-isopropoxybenzene.

By adhering to these detailed protocols and understanding the principles behind them, you can confidently and safely incorporate 1,5-Dibromo-3-fluoro-2-isopropoxybenzene into your research endeavors, contributing to a safer and more effective laboratory environment.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Princeton University Environmental Health and Safety. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.
  • Princeton University Environmental Health and Safety. (n.d.). SECTION 6C: Controlling Chemical Exposure.
  • Providence College Environmental Health and Safety. (n.d.). Standard Operating Procedure: Use of Bromine in Organic Chemistry I Laboratory and Organic Chemistry II Laboratory.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Material Safety Data Sheet. (2012, November 28). Chemical Treatment CL207.
  • Safety Data Sheet. (2025, December 25). 5-Bromo-2-fluoro-1,3-dimethylbenzene.
  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water.
  • Safety Data Sheet. (2025, December 22). 3,5-Dibromosalicylaldehyde. Fisher Scientific.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.